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  • Product: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile
  • CAS: 17253-10-0

Core Science & Biosynthesis

Foundational

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile chemical structure and properties

Topic: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile Chemical Structure and Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers [1] Executive Summary 2-(2,3-Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile Chemical Structure and Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers

[1]

Executive Summary

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS: 17253-10-0) is a pivotal bicyclic intermediate in the synthesis of pharmaceutical agents targeting the central nervous system (CNS). Characterized by a benzene ring fused to a 1,4-dioxane moiety, this compound serves as a "privileged scaffold" precursor. Its primary utility lies in its reduction to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamine, a pharmacophore found in numerous serotonin (5-HT) and adrenergic receptor ligands. This guide details its structural properties, validated synthetic pathways, and critical handling protocols for drug development applications.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

The compound features an electron-rich aromatic system due to the donating effects of the ethylenedioxy ring. The acetonitrile side chain at the 6-position provides a versatile handle for nucleophilic transformations and reductions.

PropertyData
IUPAC Name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile
Synonyms 1,4-Benzodioxan-6-acetonitrile; (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetonitrile
CAS Number 17253-10-0
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
SMILES N#CCC1=CC=C(OCCO2)C2=C1
InChI Key ZONLKONEGHMVBB-UHFFFAOYSA-N
Structural Insights[3]
  • Electronic Character: The 1,4-dioxane ring acts as a weak electron donor to the benzene ring, activating the 6-position for electrophilic aromatic substitution (if synthesizing from the core scaffold) and stabilizing cationic intermediates.

  • Regiochemistry: The 6-position is para to one oxygen and meta to the other, creating a specific substitution pattern distinct from the 5-isomer. Correct regioisomer identification is critical, as the 2-substituted and 6-substituted benzodioxans have vastly different pharmacological profiles.

Physicochemical Profile

ParameterValueConditions
Physical State Solid (Crystalline)@ 25°C
Melting Point 65–66 °CRecrystallized from Isopropanol
Boiling Point ~326 °CPredicted (760 mmHg)
Density 1.173 g/cm³Predicted
Solubility SolubleDCM, Ethyl Acetate, Methanol, DMSO
Solubility InsolubleWater
LogP 1.50Predicted (Lipophilic)

Synthetic Pathways[4][7][10]

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile typically proceeds via the functionalization of the pre-formed benzodioxan ring. Two primary routes are industrially relevant:

Route A: Chloromethylation & Cyanation (Industrial Preferred)

This route utilizes the electron-rich nature of 1,4-benzodioxane to introduce a chloromethyl group, which is subsequently displaced by cyanide.

Route B: From 3,4-Dihydroxybenzaldehyde

A convergent route building the dioxane ring first, followed by functional group manipulation.

Synthesis Start1 1,4-Benzodioxane Inter1 6-(Chloromethyl)-1,4-benzodioxane Start1->Inter1 HCHO, HCl ZnCl2 (Blanc Reaction) Product 2-(2,3-Dihydro-1,4-benzodioxin-6-yl) acetonitrile Inter1->Product NaCN, DMSO 60°C Start2 3,4-Dihydroxybenzaldehyde Inter2 Alcohol Intermediate Start2->Inter2 1. 1,2-Dibromoethane, K2CO3 2. NaBH4 Inter2->Inter1 SOCl2

Figure 1: Validated synthetic pathways for the target nitrile. Route A is generally more direct for scale-up.

Experimental Protocol: Cyanation of 6-(Chloromethyl)-1,4-benzodioxane

This protocol describes the conversion of the chloromethyl intermediate to the nitrile, a critical step requiring careful control of exotherms and cyanide handling.

Reagents:

  • 6-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (1.0 equiv)

  • Sodium Cyanide (NaCN) (1.2 equiv)

  • Dimethyl Sulfoxide (DMSO) (Solvent, 5 mL/g substrate)

  • Water (Quench)[1]

Methodology:

  • Preparation: In a fume hood equipped with a cyanide scrubber, charge a round-bottom flask with NaCN (Caution: Highly Toxic) and DMSO.

  • Addition: Heat the mixture to 40°C to ensure partial dissolution. Add 6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature < 60°C.

  • Reaction: Stir at 60°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2] The starting chloride (Rf ~0.6) should disappear, yielding the nitrile (Rf ~0.4).

  • Workup: Cool to room temperature. Pour the reaction mixture slowly into a stirred mixture of ice/water (10 volumes).

  • Isolation: The product often precipitates as a solid. Filter the solid and wash copiously with water to remove residual DMSO and cyanide salts.

    • Alternative: If oil forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Isopropanol or Ethanol to yield white crystals (MP 65–66°C).

Self-Validating Check:

  • IR Spectroscopy: Look for the disappearance of C-Cl stretch (~700 cm⁻¹) and appearance of the sharp Nitrile (C≡N) stretch at 2240–2250 cm⁻¹ .

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.75–6.85 (m, 3H, Ar-H)

    • δ 4.25 (s, 4H, O-CH₂-CH₂-O)

    • δ 3.65 (s, 2H, Ar-CH₂-CN)

Reactivity & Applications in Drug Design[2]

The nitrile group serves as a "masked" amine or acid, making this compound a versatile checkpoint in diverse synthesis campaigns.

Key Transformations
  • Reduction to Phenethylamine Analog:

    • Reagent: Lithium Aluminum Hydride (LiAlH₄) in THF or Raney Ni/H₂.

    • Product: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine.[3]

    • Significance: This amine is a bioisostere of serotonin and dopamine, used in developing 5-HT1A agonists and alpha-adrenergic blockers.

  • Hydrolysis to Carboxylic Acid:

    • Reagent: NaOH/H₂O or HCl/H₂O.

    • Product: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid.

    • Significance: Precursor for NSAID analogs and peptidomimetics.

Pharmacological Relevance

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry.[4] The 6-substituted variants specifically mimic the catecholamine moiety of neurotransmitters without the metabolic instability of the catechol hydroxyls.

Target Classes:

  • Adrenergic Receptors: Antagonists for hypertension (analogous to Doxazosin, though Doxazosin uses the 2-carbonyl substitution).

  • Serotonergic Receptors: 5-HT1A partial agonists for anxiety and depression.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 4).

  • Eye Irritation: Category 2A.

  • Specific Hazard: Metabolizes to release cyanide ions in vivo (Nitrile hazard).

Critical Controls:

  • Engineering: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.

  • Spill Response: Do not use acidic cleaning agents (risk of HCN generation). Treat spills with bleach (sodium hypochlorite) to oxidize cyanide residues before cleanup.

References

  • PubChem. (2024). 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Bolchi, C., et al. (2020).[5] 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry. European Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).

  • Organic Syntheses. (n.d.).

Sources

Exploratory

An In-Depth Technical Guide to 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile: Synthesis, Applications, and Analytics

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile, a key heterocyclic compound featuring t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile, a key heterocyclic compound featuring the privileged 1,4-benzodioxane scaffold. This document delves into its chemical identity, synthesis pathways, potential applications in drug discovery as a crucial intermediate, and robust analytical methodologies for its characterization and quality control. The CAS number for this compound is 17253-10-0 [1]. The 1,4-benzodioxane moiety is a cornerstone in medicinal chemistry, imparting favorable pharmacological properties to a wide array of bioactive molecules[2][3]. This guide aims to equip researchers and drug development professionals with the necessary technical knowledge to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is paramount for its effective handling, formulation, and application. The key properties of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile are summarized in the table below.

PropertyValueSource
CAS Number 17253-10-0[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Physical Form Liquid[1]
InChI Key ZONLKONEGHMVBB-UHFFFAOYSA-N[1]
Storage Temperature Room Temperature[1]

Safety Information: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. The signal word for this compound is "Warning"[1]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Synthesis Pathway: A Strategic Approach

While a direct, one-pot synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is not extensively documented in publicly available literature, a logical and efficient synthetic route can be devised based on established organic chemistry principles and published syntheses of related benzodioxane derivatives. The proposed pathway commences with the readily available 3,4-dihydroxybenzaldehyde.

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde

The initial and crucial step involves the formation of the 1,4-benzodioxane ring system. This is achieved through a Williamson ether synthesis-type reaction between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under basic conditions.

Protocol:

  • To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)[4][5].

  • Slowly add 1,2-dibromoethane to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[4][5].

  • Upon completion, the reaction is cooled, and the product is extracted using an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

Causality: The base deprotonates the hydroxyl groups of the catechol moiety, forming a dianion which then acts as a nucleophile, attacking the electrophilic carbons of 1,2-dibromoethane in a double Sɴ2 reaction to form the stable six-membered heterocyclic ring.

Step 2: Conversion to 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

The conversion of the aldehyde to the target nitrile can be accomplished through several established methods. A common and effective approach is a two-step process involving the formation of an oxime followed by dehydration.

Protocol:

  • Oxime Formation: React 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) in an alcoholic solvent.

  • Dehydration: The resulting aldoxime is then dehydrated to the nitrile using a variety of reagents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.

An alternative, more direct one-pot conversion can be achieved using reagents like tosylhydrazine followed by treatment with a cyanide source.

Causality: The aldehyde first reacts with hydroxylamine to form an oxime. The subsequent dehydration step removes a molecule of water, leading to the formation of the carbon-nitrogen triple bond characteristic of a nitrile.

Synthesis_Workflow 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde 3,4-Dihydroxybenzaldehyde->2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde 1,2-Dibromoethane, Base 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde->2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile 1. Hydroxylamine 2. Dehydrating Agent

Caption: Proposed synthetic workflow for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile.

Role in Drug Development: A Versatile Intermediate

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, present in numerous clinically approved drugs and investigational compounds[2][3]. These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects[2][3]. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile serves as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.

A notable example of a drug featuring a related structural motif is Viloxazine , a selective norepinephrine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD)[6][7]. The synthesis of Viloxazine and its analogues often involves intermediates that are structurally similar to the title compound, highlighting its importance in accessing novel therapeutic agents.

The nitrile group in 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is a versatile functional group that can be readily converted into other functionalities such as carboxylic acids, amines, and amides, further expanding its utility in the synthesis of diverse compound libraries for drug screening. For instance, hydrolysis of the nitrile would yield 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, a compound that has shown anti-inflammatory potency comparable to Ibuprofen[2].

Signaling_Pathway cluster_synthesis Synthesis of Bioactive Molecules cluster_application Therapeutic Applications Target_Nitrile 2-(2,3-Dihydro-1,4- benzodioxin-6-yl)acetonitrile Carboxylic_Acid Acetic Acid Derivative (Anti-inflammatory) Target_Nitrile->Carboxylic_Acid Hydrolysis Amine Amine Derivative (e.g., for Viloxazine analogues) Target_Nitrile->Amine Reduction Other_Derivatives Diverse Compound Library Target_Nitrile->Other_Derivatives Further Reactions Inflammation Anti-inflammatory Agents Carboxylic_Acid->Inflammation ADHD ADHD Treatment Amine->ADHD Oncology Anticancer Agents Other_Derivatives->Oncology

Caption: Role of the target nitrile as a key intermediate in synthesizing various bioactive molecules.

Analytical Methodology: Ensuring Purity and Identity

Robust analytical methods are essential for confirming the identity and purity of synthesized compounds. A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and for monitoring reaction progress. A reverse-phase HPLC method is generally suitable for this type of molecule.

Experimental Protocol:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. A typical gradient could be:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm is appropriate due to the presence of the aromatic ring[8].

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection[8].

Self-Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines to ensure reliable and reproducible results.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons, the methylene protons of the dioxane ring, and the methylene protons of the acetonitrile group. The ¹³C NMR would confirm the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups. Key expected peaks would include the C≡N stretch of the nitrile group (around 2250 cm⁻¹) and C-O stretches of the ether linkages in the dioxane ring.

Conclusion

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile is a valuable chemical entity with significant potential in the field of drug discovery and development. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The versatility of the nitrile functional group, coupled with the favorable pharmacological properties of the 1,4-benzodioxane scaffold, makes it a highly attractive intermediate for the synthesis of novel therapeutic agents. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and identity of this compound, which is a critical aspect of any research and development endeavor.

References

  • Vázquez, M. T., Rosell, G., & Pujol, M. D. (1996). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Il Farmaco, 51(3), 215–217.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Bolchi, C., Pallavicini, M., et al. (2020).
  • CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents. (n.d.).
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • HPLC Application Notes. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.
  • Waters Corporation. (2015). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Chem-Impex International Inc. (2024, August 29). Cas no 154582-36-2 ((2,3-dihydro-1,4-benzodioxin-5-yloxy)acetonitrile).
  • Viloxazine. (2024, February 1). In Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical (Deuterated) Diarylmethanes and Diarylketones - PMC - NIH. (2025, March 28).
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. (2024, April 24).
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chrom
  • 6.3.
  • An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene - MDPI. (2025, January 31).
  • Qelbree (viloxazine) dosing, indications, interactions, adverse effects, and more. (n.d.).
  • viloxazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
  • Viloxazine - StatPearls - NCBI Bookshelf - NIH. (2023, August 17).
  • Viloxazine (oral route) - Side effects & dosage - Mayo Clinic. (2026, February 1).

Sources

Foundational

Technical Profile: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

The following technical guide details the physicochemical profile, synthesis, and experimental handling of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile , a critical intermediate in the development of benzodioxane-bas...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and experimental handling of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile , a critical intermediate in the development of benzodioxane-based pharmaceuticals.

Introduction & Chemical Identity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS: 17253-10-0 ) serves as a pivotal building block in medicinal chemistry, functioning as a bioisostere for 3,4-dimethoxyphenylacetonitrile (homoveratronitrile). Its 1,4-benzodioxane scaffold—often referred to as an "privileged structure"—imparts unique pharmacokinetic properties, enhancing metabolic stability compared to open-chain dialkoxy analogs.

This compound is primarily utilized in the synthesis of isoquinoline alkaloids via the Pictet-Spengler reaction and in the development of adrenergic receptor antagonists (e.g., analogs of idazoxan or guanfacine).

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile
Common Synonyms 1,4-Benzodioxan-6-ylacetonitrile; (1,4-Benzodioxan-6-yl)acetonitrile
CAS Number 17253-10-0
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
SMILES N#CCC1=CC=C2OCCOC2=C1

Physical Properties & Melting Point Data[2][4][7][8][9]

Unlike its structural analog 3,4-dimethoxyphenylacetonitrile (MP: 63–65 °C), the 1,4-benzodioxan-6-yl isomer typically presents as a liquid or low-melting solid at room temperature . This distinction is crucial for process chemistry, as it necessitates liquid handling protocols rather than solid-state transfer during scale-up.

Experimental Data Summary
PropertyValue / RangeCondition / Note
Physical State Liquid (at 25 °C)May crystallize upon prolonged storage at <4 °C.
Melting Point < 25 °C (Estimated)Often supercooled; distinct from the 2-yl isomer (MP 65–66 °C).
Boiling Point 150–160 °C @ 1–2 mmHg (Vacuum distillation required).
Density 1.173 g/cm³ Predicted value; denser than water.
Refractive Index 1.545–1.555 Typical for benzodioxane derivatives.
Solubility SolubleDCM, EtOAc, MeOH, MeCN. Insoluble in water.

Critical Note on Isomer Confusion: Researchers must distinguish the 6-yl isomer (CAS 17253-10-0) from the 2-yl isomer (CAS 18505-91-4). The 2-yl isomer is a solid with a melting point of 65–66 °C (recrystallized from isopropanol). The 6-yl isomer is the liquid analog used for substitution on the aromatic ring.

Synthesis & Purification Protocols

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile generally follows a two-step sequence starting from 1,4-benzodioxane. The purity of the intermediate 6-chloromethyl-1,4-benzodioxane is the critical determinant of the final product's physical state; impurities can prevent crystallization if a low-melting solid form exists.

Reaction Pathway Diagram[10]

SynthesisPathway Start 1,4-Benzodioxane Step1 Chloromethylation (HCHO, HCl, ZnCl2) Start->Step1 60-70°C, 4h Inter 6-Chloromethyl- 1,4-benzodioxane Step1->Inter Yield: ~85% Step2 Cyanation (NaCN, DMSO/H2O) Inter->Step2 40-50°C, Exothermic Product 2-(2,3-Dihydro-1,4- benzodioxin-6-yl)acetonitrile (Liquid) Step2->Product Yield: ~90%

Caption: Two-step synthesis via Blanc chloromethylation followed by nucleophilic substitution.

Detailed Experimental Protocol
Step 1: Chloromethylation (Blanc Reaction)[1]
  • Reagents: 1,4-Benzodioxane (1.0 eq), Paraformaldehyde (1.2 eq), Conc. HCl (excess), ZnCl₂ (catalytic).

  • Procedure:

    • Charge 1,4-benzodioxane and paraformaldehyde into a reactor.

    • Add ZnCl₂ and heat to 60 °C.

    • Sparge HCl gas or add conc. HCl dropwise while maintaining temperature < 70 °C (exothermic).

    • Stir for 4 hours.

    • Workup: Quench with ice water, extract with dichloromethane (DCM). Wash organic layer with sat. NaHCO₃. Dry over MgSO₄ and concentrate.

    • Purification: Vacuum distillation is recommended to remove unreacted benzodioxane.

Step 2: Cyanation (Nucleophilic Substitution)
  • Reagents: 6-Chloromethyl-1,4-benzodioxane (1.0 eq), Sodium Cyanide (1.2 eq), DMSO (5 vol).

  • Procedure:

    • Safety Warning: NaCN is highly toxic. Use a scrubber with bleach/NaOH.

    • Dissolve NaCN in DMSO at room temperature.

    • Add the chloromethyl intermediate dropwise to the NaCN solution. Maintain internal temperature at 40–50 °C (reaction is exothermic).

    • Stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Pour into water (10 vol) to precipitate the oil. Extract with Ethyl Acetate. Wash with water (3x) to remove DMSO.

    • Purification: The crude oil is typically >95% pure. For analytical grade, perform Kugelrohr distillation (approx. 160 °C @ 1 mmHg).

Thermodynamic & Stability Analysis

Thermal Stability

The nitrile group is thermally stable up to ~200 °C, but the benzodioxane ring is susceptible to oxidative opening under harsh acidic conditions at high temperatures.

  • Storage: Store at 2–8 °C under nitrogen.

  • Self-Polymerization: Negligible. However, hydrolysis to the amide/acid can occur if exposed to moisture/acid over time.

Solubility Profile
SolventSolubilityApplication
Acetonitrile HighHPLC Mobile Phase
Dichloromethane HighExtraction / Synthesis
Ethanol/IPA HighPotential Crystallization (at -20°C)
Water NegligibleWorkup Partitioning

References

  • Sigma-Aldrich. (2024). Product Specification: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 17253-10-0).Link

  • ChemicalBook. (2024). 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetonitrile Melting Point Data (Comparison).Link

  • Idris, N., et al. (2022).[2][3] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry, 12, 143-160.[2][3] Link

  • Organic Syntheses. (1979). "General Methods for Nitrile Synthesis from Benzyl Halides." Org.[4][3] Synth. 59, 202. (Methodology Reference). Link

  • PubChem. (2024). Compound Summary: 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile.Link

Sources

Exploratory

Structural and Synthetic Divergence: 1,4-Benzodioxan-6-Carbaldehyde vs. 1,4-Benzodioxan-6-Acetonitrile

[1] Executive Summary The 1,4-benzodioxan scaffold (2,3-dihydro-1,4-benzodioxine) is a privileged structure in medicinal chemistry, serving as a bioisostere for catechol and indole moieties in adrenergic and serotonergic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1,4-benzodioxan scaffold (2,3-dihydro-1,4-benzodioxine) is a privileged structure in medicinal chemistry, serving as a bioisostere for catechol and indole moieties in adrenergic and serotonergic receptor modulators.[1]

This technical guide differentiates two critical C6-substituted intermediates: 1,4-benzodioxan-6-carbaldehyde (Aldehyde) and 1,4-benzodioxan-6-acetonitrile (Nitrile).[1] While they share the same bicyclic core, they represent distinct nodes in synthetic pathways.[1] The aldehyde acts as an electrophilic "anchor" for scaffold elaboration (e.g., via Wittig or reductive amination), whereas the acetonitrile serves as a homologated nucleophile precursor, primarily used to access ethylamine chains essential for mimicking neurotransmitters like dopamine and norepinephrine.[1]

Part 1: Structural & Physicochemical Divergence[1]

At the molecular level, the primary distinction lies in the carbon chain length and the electronic nature of the functional group.[1]

Comparative Analysis
Feature1,4-Benzodioxan-6-carbaldehyde1,4-Benzodioxan-6-acetonitrile
CAS Number 29668-44-8 17253-10-0
Formula


Molecular Weight 164.16 g/mol 175.19 g/mol
Functional Group Formyl (-CHO)Cyanomethyl (-CH

CN)
Carbon Count C9 (Ring + 1 Carbon)C10 (Ring + 2 Carbons)
Electronic State Electrophilic at Carbonyl CNucleophilic at

-Carbon (acidic protons)
Key Reactivity Nucleophilic addition, Oxidation, WittigHydrolysis, Reduction, Alkylation
Physical State Yellowish-beige solid (mp: 50-53°C)Low-melting solid or oil
Electronic & Reactivity Profile (Graphviz)

The following diagram illustrates the electronic divergence. The aldehyde carbon is susceptible to nucleophilic attack, whereas the nitrile's alpha-methylene protons are acidic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), allowing for alkylation.

Reactivity cluster_0 Electrophile (Aldehyde) cluster_1 Nucleophile Precursor (Nitrile) Aldehyde 1,4-Benzodioxan-6-CHO (Electrophilic Carbon) Nu_Attack Susceptible to Nucleophiles (Nu-) Aldehyde->Nu_Attack Addn/Elim Nitrile 1,4-Benzodioxan-6-CH2-CN (Acidic Alpha-Protons) Base_Attack Deprotonation by Base (Forms Carbanion) Nitrile->Base_Attack pKa ~25

Figure 1: Mechanistic divergence.[1] The aldehyde functions as an electrophile, while the acetonitrile acts as a latent nucleophile or chain extender.[1]

Part 2: Synthetic Interconnectivity[1]

The relationship between these two molecules is rarely direct; the acetonitrile is typically a downstream homologue of the aldehyde. The conversion requires extending the carbon chain by one unit (homologation).

The Homologation Pathway

Direct conversion of the aldehyde to the acetonitrile involves a multi-step sequence known as the Reduction-Halogenation-Cyanation cycle.[1] This is the industry-standard workflow to convert an aryl aldehyde (


) to an aryl acetonitrile (

).

Synthesis Aldehyde 1,4-Benzodioxan-6-carbaldehyde (Starting Material) Alcohol Intermediate 1: Benzodioxan-6-methanol Aldehyde->Alcohol Reduction (NaBH4, MeOH) Chloride Intermediate 2: 6-(Chloromethyl)-1,4-benzodioxan Alcohol->Chloride Chlorination (SOCl2 or PCl3) Nitrile Product: 1,4-Benzodioxan-6-acetonitrile Chloride->Nitrile Cyanation (NaCN, DMF/DMSO)

Figure 2: The standard homologation workflow converting the C9 aldehyde to the C10 nitrile.[1]

Part 3: Experimental Protocol (Self-Validating)

This section details the conversion of the carbaldehyde to the acetonitrile. This protocol is designed to be self-validating: the disappearance of the carbonyl peak in IR/NMR confirms Step 1, and the appearance of the nitrile stretch (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) confirms Step 3.
Step 1: Reduction to Alcohol[1]
  • Reagents: 1,4-benzodioxan-6-carbaldehyde (1.0 eq), Sodium Borohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 0.5 eq), Methanol.
    
  • Procedure: Dissolve aldehyde in MeOH at 0°C. Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     portion-wise. Stir for 1 hour. Quench with dilute HCl. Extract with EtOAc.
    
  • Checkpoint: Product should be a white solid/oil.

    
     NMR shows disappearance of aldehyde proton (
    
    
    
    ppm) and appearance of methylene doublet (
    
    
    ppm).
Step 2: Chlorination[1]
  • Reagents: Alcohol intermediate, Thionyl Chloride (

    
    , 1.2 eq), DCM (solvent).
    
  • Procedure: Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     dropwise to the alcohol in DCM at 0°C. Reflux for 2 hours. Evaporate solvent/excess 
    
    
    
    under vacuum.
  • Safety:

    
     and 
    
    
    
    gas evolved; use a scrubber.
Step 3: Cyanation (The Critical Step)
  • Reagents: Chloride intermediate, Sodium Cyanide (NaCN, 1.5 eq), DMSO (solvent).

  • Procedure:

    • Dissolve NaCN in dry DMSO (exothermic).

    • Add the chloride intermediate slowly to maintain temp

      
      .
      
    • Stir at RT for 4-6 hours.

    • Workup: Pour into ice water. The nitrile usually precipitates or forms an oil. Extract with ether.[1]

  • Validation:

    • IR: Strong peak at

      
        (C≡N stretch).
      
    • NMR: Singlet at

      
       ppm (
      
      
      
      ).

Part 4: Pharmacological Applications & Divergence[1]

The choice between the aldehyde and nitrile determines the final drug architecture.

Aldehyde Applications (Scaffold Decoration)

The aldehyde is used when the benzodioxan ring needs to be directly fused to a double bond or a heterocycle.

  • Hydrazones: Condensation with hydrazides yields compounds with anti-inflammatory and anticancer potential [1].

  • D3/D4 Antagonists: The aldehyde is a fragment used in synthesizing selective dopamine receptor antagonists via reductive amination [2].

Acetonitrile Applications (Chain Extension)

The nitrile is the gateway to ethylamine derivatives (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), which mimic the biogenic amine distance in neurotransmitters.
  • Adrenergic Antagonists: Reduction of the nitrile yields 2-(1,4-benzodioxan-6-yl)ethylamine, a key pharmacophore for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -adrenoreceptor blockers.
    
  • Guanidine Analogs: The amine derived from the nitrile is converted to guanidines (similar to Guanoxan) for antihypertensive activity.

Pharma Aldehyde Benzodioxan-6-CHO Hydrazones Hydrazones (Anticancer/Anti-inflammatory) Aldehyde->Hydrazones Styrenes Styryl Derivatives (Wittig Reaction) Aldehyde->Styrenes Nitrile Benzodioxan-6-CH2-CN Ethylamine Benzodioxan-ethylamine (via Reduction) Nitrile->Ethylamine LiAlH4 or H2/Cat AlphaBlockers Adrenergic Antagonists (e.g., Doxazosin analogs) Ethylamine->AlphaBlockers

Figure 3: Divergent pharmacological trees.[1] The nitrile is the specific precursor for ethylamine-based drugs.[1]

References

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones. Arabian Journal of Chemistry. (2025). Highlights the use of benzodioxan aldehydes in synthesizing bioactive hydrazones.

  • 1,4-Benzodioxan-6-carboxaldehyde. ChemicalBook/BOC Sciences. (2026).[1] Details the use of the aldehyde in Dopamine D3/D4 antagonist synthesis.

  • 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry. European Journal of Medicinal Chemistry. (2020). Comprehensive review of the scaffold's utility in drug design.

  • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile. Sigma-Aldrich Product Sheet. Confirms the structure and CAS 17253-10-0.[1]

Sources

Foundational

IUPAC name and synonyms for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

Abstract 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 17253-10-0) is a pivotal heterocyclic intermediate used extensively in medicinal chemistry. Characterized by a 1,4-benzodioxane ring fused to a benzene core...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 17253-10-0) is a pivotal heterocyclic intermediate used extensively in medicinal chemistry. Characterized by a 1,4-benzodioxane ring fused to a benzene core with a cyanomethyl substitution at position 6, this compound serves as a critical precursor for synthesizing ethylamine-based pharmacophores targeting the Central Nervous System (CNS). This guide details its physicochemical profile, industrial synthesis routes, and downstream applications in the development of serotonergic and alpha-adrenergic receptor ligands.

Chemical Identity & Nomenclature[1][2]

The compound is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile . It is frequently encountered in literature under various synonyms reflecting its structural derivation from the benzodioxan scaffold.

Table 1: Chemical Identifiers
Identifier Value
IUPAC Name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile
Common Synonyms 1,4-Benzodioxan-6-acetonitrile; 6-Cyanomethyl-1,4-benzodioxane
CAS Number 17253-10-0
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
SMILES N#CCC1=CC=C(OCCO2)C2=C1
InChI Key ZONLKONEGHMVBB-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical properties of 1,4-benzodioxan-6-acetonitrile is essential for process optimization, particularly during extraction and purification phases.

Table 2: Physical & Chemical Properties[3][4]
Property Specification / Value
Physical State Liquid or low-melting solid (dependent on purity)
Boiling Point ~160–165 °C (at reduced pressure, predicted)
Solubility Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Sparingly soluble in water
Lipophilicity (LogP) ~1.1 (Predicted)
Stability Stable under normal conditions; Hygroscopic; Sensitive to strong oxidizers

Synthetic Methodologies

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile generally follows two primary strategies: Functionalization of the Benzodioxane Ring (Route A) or Benzodioxane Ring Formation (Route B).

Route A: Chloromethylation & Cyanation (Industrial Standard)

This pathway is favored for scaling up from readily available 1,4-benzodioxane.

  • Chloromethylation: 1,4-Benzodioxane is reacted with formaldehyde and hydrogen chloride (Blanc reaction conditions) to yield 6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine.

  • Cyanation: The chloromethyl intermediate undergoes nucleophilic substitution with Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) in a polar aprotic solvent (e.g., DMSO or DMF) to form the target acetonitrile.

Route B: Ring Closure (Convergent Synthesis)

This route offers higher regioselectivity and avoids the use of formaldehyde gas.

  • Starting Material: 3,4-Dihydroxybenzyl cyanide (3,4-dihydroxybenzeneacetonitrile).

  • Cyclization: Reaction with 1,2-dibromoethane in the presence of a base (K₂CO₃) creates the ethylenedioxy bridge, forming the 1,4-benzodioxane ring while retaining the acetonitrile tail.

Visualization: Synthetic Pathways[7]

SynthesisPathways cluster_0 Route A: Functionalization cluster_1 Route B: Cyclization Benzodioxane 1,4-Benzodioxane Chloromethyl 6-Chloromethyl- 1,4-benzodioxane Benzodioxane->Chloromethyl HCHO, HCl (Chloromethylation) Dihydroxy 3,4-Dihydroxybenzyl cyanide Target 2-(2,3-Dihydro-1,4- benzodioxin-6-yl)acetonitrile Dihydroxy->Target 1,2-Dibromoethane K2CO3, Reflux (Ring Closure) Chloromethyl->Target NaCN, DMSO (Cyanation)

Figure 1: Comparison of the two primary synthetic routes. Route A involves functionalizing the pre-formed ring, while Route B builds the ring around the functionalized benzene core.

Pharmaceutical Applications

The 1,4-benzodioxane moiety is a "privileged scaffold" in medicinal chemistry, capable of mimicking the catecholamine structure while providing metabolic stability. The 6-acetonitrile derivative is the immediate precursor to the 6-ethylamine analog, a key pharmacophore.

Key Therapeutic Areas
  • Serotonergic Ligands (5-HT1A):

    • The reduction of the nitrile group yields 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamine .

    • This amine is structurally homologous to serotonin and is used to synthesize high-affinity 5-HT1A receptor agonists and antagonists, which are investigated for anxiety and depression treatments.

  • Alpha-Adrenergic Blockers:

    • Analogs derived from this scaffold exhibit selectivity for

      
      -adrenergic receptors. While drugs like Doxazosin utilize the 1,4-benzodioxan-2-carbonyl scaffold, the 6-substituted series provides unique binding profiles for research into hypertension and benign prostatic hyperplasia (BPH).
      
  • NSAID Research:

    • Hydrolysis of the nitrile yields (2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid , a compound studied for anti-inflammatory properties similar to diclofenac or ibuprofen derivatives.

Workflow: From Intermediate to API

PharmaWorkflow Nitrile 1,4-Benzodioxan-6-acetonitrile (Starting Material) Ethylamine 1,4-Benzodioxan-6-ethylamine (Key Pharmacophore) Nitrile->Ethylamine Reduction (LiAlH4 or H2/Cat) Acid 1,4-Benzodioxan-6-acetic acid Nitrile->Acid Hydrolysis (HCl/H2O) Drug_5HT 5-HT1A Agonists (Anxiolytics) Ethylamine->Drug_5HT Derivatization Drug_Alpha Alpha-Adrenergic Ligands Ethylamine->Drug_Alpha Coupling Drug_NSAID Anti-inflammatory Agents Acid->Drug_NSAID Formulation

Figure 2: Downstream synthetic utility of the acetonitrile intermediate in drug discovery.

Analytical Characterization

To ensure the integrity of the intermediate before downstream processing, the following spectral characteristics should be verified:

  • IR Spectroscopy:

    • Nitrile (C≡N): Sharp, distinct band at ~2240–2250 cm⁻¹ .

    • Ether (C-O-C): Strong bands in the 1050–1250 cm⁻¹ region (characteristic of the dioxane ring).

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: Multiplet at

      
       6.7–6.9 ppm (3H).
      
    • Dioxane Ring: Two multiplets (often appearing as a singlet or tight AA'BB' system) at

      
       4.2–4.3 ppm (4H).
      
    • Acetonitrile Methylene: Singlet at

      
       ~3.6–3.7 ppm (2H, -CH₂-CN).
      

Safety & Handling

As a nitrile derivative, this compound poses specific safety risks that must be managed in a laboratory setting.

  • Hazard Statements:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.

    • H319: Causes serious eye irritation.

  • Metabolic Toxicity: Nitriles can be metabolized to release cyanide ions in vivo. While less acutely toxic than simple cyanides, standard cyanide antidote kits should be accessible.

  • Handling Protocol:

    • Work within a certified chemical fume hood.

    • Wear nitrile gloves (double-gloving recommended for prolonged handling), lab coat, and safety goggles.

    • Spill Control: Do not wash into drains. Absorb with inert material and dispose of as hazardous chemical waste.

References

  • Sigma-Aldrich. (n.d.). 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile Product Page. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2758833, 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid derivatives. Retrieved from

  • ChemicalBook. (2023). 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile MSDS and Properties. Retrieved from

  • MDPI. (2024). Synthesis of 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

Abstract & Scope This application note details a robust, three-step protocol for the synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile starting from catechol. This nitrile is a critical intermediate in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, three-step protocol for the synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile starting from catechol. This nitrile is a critical intermediate in the synthesis of guanidine-based antihypertensives (e.g., Guanoxan) and


-adrenergic antagonists (e.g., Idazoxan analogs).

The guide prioritizes process safety and scalability , specifically addressing the hazards associated with the chloromethylation step (Blanc reaction) and cyanide handling. Alternative "green" pathways are discussed to mitigate carcinogenic byproducts in non-industrial settings.

Retrosynthetic Analysis & Pathway

The synthesis follows a classical


 homologation strategy.
  • Step 1: Williamson Ether Synthesis: Double alkylation of catechol with 1,2-dibromoethane to form the 1,4-benzodioxane core.

  • Step 2: Electrophilic Aromatic Substitution (Blanc Reaction): Introduction of a chloromethyl group at the C6 position.

  • Step 3: Nucleophilic Substitution (

    
    ):  Displacement of the chloride by cyanide.
    
Reaction Pathway Diagram

SynthesisPathway cluster_warning CRITICAL SAFETY CONTROL POINT Catechol Catechol (Starting Material) Benzodioxan 1,4-Benzodioxan (Intermediate A) Catechol->Benzodioxan 1,2-dibromoethane K2CO3, Acetone, Reflux Chloromethyl 6-(Chloromethyl)- 1,4-benzodioxan (Intermediate B) Benzodioxan->Chloromethyl Paraformaldehyde HCl(g), ZnCl2 Target Target Nitrile (Final Product) Chloromethyl->Target NaCN, DMSO 60°C

Figure 1: Synthetic workflow from Catechol to Target Nitrile. The red arrow indicates the Blanc chloromethylation step requiring strict safety controls due to BCME formation risk.

Critical Safety Directives (Read Before Proceeding)

Hazard A: Bis(chloromethyl)ether (BCME) Formation

Step 2 (Chloromethylation) utilizes formaldehyde and HCl. Under these conditions, the spontaneous formation of bis(chloromethyl)ether (BCME) is possible. BCME is a potent human carcinogen (OSHA Regulated).

  • Control: This reaction must be performed in a closed system within a certified fume hood.

  • Scrubbing: Effluent gases must be scrubbed through an ammonia solution to quench alkylating agents.

  • Alternative: For labs lacking high-containment facilities, use the Vilsmeier-Haack Route (Formylation

    
     Reduction 
    
    
    
    Chlorination) described in Appendix A.
Hazard B: Cyanide Handling

Step 3 utilizes Sodium Cyanide (NaCN).[1][2]

  • Control: Never acidify the reaction mixture; this generates lethal HCN gas.

  • Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

Experimental Protocols

Step 1: Synthesis of 1,4-Benzodioxan

Principle: A double Williamson ether synthesis utilizing phase-transfer principles or solvent reflux to effect ring closure.

ParameterSpecification
Reagents Catechol (1.0 eq), 1,2-Dibromoethane (1.5 eq),

(2.5 eq)
Solvent Acetone (Reagent Grade) or Water/Aliquat 336 (PTC method)
Temperature Reflux (

for Acetone)
Time 6–15 Hours
Yield Target 75–85%

Procedure:

  • Charge a 3-neck round-bottom flask (RBF) with Catechol (11.0 g, 0.1 mol) and Acetone (150 mL).

  • Add anhydrous Potassium Carbonate (

    
    , 34.5 g, 0.25 mol) in portions to the stirred solution.
    
  • Add 1,2-Dibromoethane (28.2 g, 0.15 mol) dropwise via an addition funnel.

  • Heat the mixture to reflux with vigorous stirring for 12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). Catechol spot (

      
      ) should disappear; Product spot (
      
      
      
      ) appears.
  • Cool to room temperature (RT) and filter off inorganic salts. Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the oily residue in Diethyl Ether (100 mL) and wash with 10% NaOH (2 x 50 mL) to remove unreacted catechol.

  • Dry organic layer (

    
    ) and concentrate.
    
  • Purification: Distillation under vacuum (bp ~100°C at 20 mmHg) yields 1,4-benzodioxan as a colorless liquid.

Step 2: 6-(Chloromethyl)-1,4-benzodioxan (Blanc Reaction)

Principle: Electrophilic aromatic substitution using a chloromethylating agent generated in situ.

ParameterSpecification
Reagents 1,4-Benzodioxan (1.0 eq), Paraformaldehyde (1.5 eq),

(0.5 eq)
Reagent Source HCl gas (anhydrous) or Conc. HCl
Solvent Glacial Acetic Acid or Cyclohexane
Temperature

Yield Target 60–70%

Procedure:

  • Setup: Equip a flask with a gas inlet tube, mechanical stirrer, and a reflux condenser connected to a NaOH trap .

  • Charge 1,4-Benzodioxan (13.6 g, 0.1 mol), Paraformaldehyde (4.5 g, 0.15 mol), Zinc Chloride (

    
    , 6.8 g), and Glacial Acetic Acid  (40 mL).
    
  • Heat the mixture to

    
    .
    
  • Bubble anhydrous HCl gas through the mixture for 2–3 hours.

    • Note: If HCl gas is unavailable, concentrated HCl (37%) can be dripped in, but yields may be lower due to water content.

  • Upon completion (TLC check), pour the reaction mixture into crushed ice (200 g).

  • Extract with Dichloromethane (DCM, 3 x 50 mL).

  • Wash the organic phase with saturated

    
     (until neutral) and Brine.
    
  • Purification: The crude oil is often used directly. For high purity, fractional distillation is required (bp ~140°C at 15 mmHg).

    • Validation:

      
       NMR should show a singlet at 
      
      
      
      ppm corresponding to the
      
      
      benzylic protons.
Step 3: Cyanation to 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

Principle:


 displacement of the benzylic chloride.
ParameterSpecification
Reagents Chloromethyl intermediate (1.0 eq), NaCN (1.5 eq)
Solvent DMSO (Dimethyl Sulfoxide) or EtOH/

Temperature

Time 2–4 Hours
Yield Target 85–90%

Procedure:

  • Setup: Use a flask equipped with a reflux condenser and a thermometer. Ensure bleach solution is available for spills.

  • Dissolve Sodium Cyanide (NaCN, 7.35 g, 0.15 mol) in DMSO (60 mL).

    • Process Tip: Warming to 40°C helps dissolution.

  • Add 6-(Chloromethyl)-1,4-benzodioxan (18.4 g, 0.1 mol) slowly to the cyanide solution.

    • Exotherm: The reaction is exothermic; control addition rate to maintain temp <

      
      .
      
  • Heat the mixture to

    
     for 3 hours.
    
  • Workup: Pour the reaction mixture into water (300 mL). The product usually precipitates or oils out.

  • Extract with Ethyl Acetate (3 x 75 mL).

    • Safety: Treat the aqueous layer with bleach immediately.

  • Wash organic layer with water (to remove DMSO) and Brine.

  • Dry (

    
    ) and concentrate to obtain the Target Nitrile .
    
  • Recrystallization: If solid, recrystallize from Ethanol/Hexane. If oil, it will solidify upon standing or can be distilled.

Analytical Validation

The final product should be validated against the following physicochemical markers:

  • Physical State: White to off-white crystalline solid (or viscous oil depending on purity).

  • Melting Point:

    
     (for pure solid).
    
  • IR Spectrum: Distinct nitrile stretch (

    
    ) at 
    
    
    
    .
  • 
     NMR (CDCl3, 400 MHz): 
    
    • 
       6.80 (m, 3H, Ar-H)
      
    • 
       4.25 (s, 4H, O-CH2-CH2-O)
      
    • 
       3.65 (s, 2H, Ar-CH2-CN)
      

References

  • Synthesis of 1,4-benzodioxane

    • PrepChem. "Preparation of 1,4-benzodioxane."[3][4][5][6][7] Available at: [Link]

    • Mallesha, L. & Mohana, K.N. (2011).[8] "Synthesis and biological activity of 1,4-benzodioxane derivatives." European Journal of Chemistry. Available at: [Link]

  • Chloromethylation (Blanc Reaction)

    • Pfeiffer, W.D. (2007). "Science of Synthesis: Chloromethylation of Arenes." Thieme Connect. Available at: [Link]

  • Cyanation Protocol

    • Organic Syntheses.[1][9][10] "Benzyl Cyanide (Phenylacetonitrile) Synthesis." Coll. Vol. 1, p.107 (1941). Available at: [Link]

Appendix A: The Vilsmeier-Haack Alternative (Safety Route) If BCME avoidance is paramount, replace Step 2 with:

  • Formylation: 1,4-Benzodioxan +

    
     Aldehyde.
    
  • Reduction: Aldehyde +

    
     Benzyl Alcohol.
    
  • Chlorination: Benzyl Alcohol +

    
     6-(Chloromethyl)-1,4-benzodioxan.
    (This route adds one step but eliminates the use of formaldehyde/HCl gas).
    

Sources

Application

Application Note: Regioselective Chloromethylation of 1,4-Benzodioxane

Abstract & Scope This technical guide details the protocol for the synthesis of 6-chloromethyl-1,4-benzodioxane (also known as 2,3-dihydro-1,4-benzodioxin-6-ylmethyl chloride). This compound is a critical pharmacophore a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the synthesis of 6-chloromethyl-1,4-benzodioxane (also known as 2,3-dihydro-1,4-benzodioxin-6-ylmethyl chloride). This compound is a critical pharmacophore and intermediate in the synthesis of


-adrenergic antagonists (e.g., Idazoxan, Piperoxan) and other bioactive ligands.

The protocol utilizes a modified Blanc Chloromethylation reaction.[1] Unlike generic textbook descriptions, this guide focuses on the specific regiochemical control required to favor the 6-position over the 5-position and addresses the critical safety management of carcinogenic byproducts.

Critical Safety Directive: The BCME Hazard

STOP AND READ: The combination of formaldehyde (or paraformaldehyde) and hydrogen chloride can generate Bis(chloromethyl) ether (BCME) , a potent human carcinogen (OSHA Select Carcinogen).

  • Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

  • Closed System: The reaction vessel must be vented through a scrubber system (e.g., dilute NaOH) to neutralize escaping HCl and trap potential alkylating vapors.

  • Waste Management: Quenched reaction mixtures must be treated as hazardous waste. Do not mix with bleach (formation of additional toxic chloramines/gases).

Reaction Mechanism & Regioselectivity[2][3][4][5]

Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (


) .[2]
  • Activation: Paraformaldehyde depolymerizes in the presence of acidic ZnCl

    
     and HCl to form the highly electrophilic hydroxymethyl cation or chloromethyl cation equivalent.
    
  • Attack: The 1,4-benzodioxane ring acts as the nucleophile. The oxygen atoms at positions 1 and 4 donate electron density into the ring via resonance (

    
     effect), activating it.
    
  • Regioselectivity (The "6 vs 5" Decision):

    • Position 5 (Ortho to bridge): While electronically activated (ortho to oxygen), this position suffers from steric strain due to the adjacent ethylene bridge of the dioxane ring.

    • Position 6 (Para to bridge): This position is electronically activated (para to one oxygen, meta to the other) and is sterically accessible.

    • Outcome: The reaction is highly selective for the 6-position .

Pathway Visualization[6]

ReactionMechanism Reagents Reagents: Paraformaldehyde + HCl + ZnCl2 Electrophile Active Electrophile: [CH2=OH]+ <-> [CH2Cl]+ Reagents->Electrophile Acid Catalysis Intermed Sigma Complex (Wheland Intermediate) Electrophile->Intermed Substrate Substrate: 1,4-Benzodioxane Substrate->Intermed S_EAr Attack (Pos 6) Product Product: 6-Chloromethyl-1,4-benzodioxane Intermed->Product Re-aromatization & Cl- substitution

Figure 1: Mechanistic flow of the Blanc chloromethylation favoring the 6-position.

Experimental Protocol

Reagents & Equipment
ReagentRoleEquiv.Notes
1,4-Benzodioxane Substrate1.0Liquid, MW 136.15
Paraformaldehyde C1 Source1.5 - 2.0Fine powder depolymerizes faster
Zinc Chloride (ZnCl

)
Lewis Acid0.2 - 0.5Anhydrous, fused preferred
Hydrochloric Acid ReagentExcessConcentrated (37%) or HCl Gas
Acetic Acid (Glacial) SolventVol.[3]Promotes homogeneity
Cyclohexane ExtractionVol.Preferred over Benzene (Safety)
Step-by-Step Methodology

Method A: Acetic Acid/Conc. HCl Route (Recommended for standard laboratory scale)

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Attach the condenser outlet to a caustic scrubber (NaOH trap).

  • Charging: Add 1,4-benzodioxane (13.6 g, 100 mmol), paraformaldehyde (4.5 g, 150 mmol), and anhydrous ZnCl

    
      (3.4 g, 25 mmol) to glacial acetic acid  (40 mL).
    
  • Acid Addition: While stirring rapidly, add Concentrated HCl (37%, 30 mL) dropwise via an addition funnel over 15 minutes. Note: The reaction is exothermic; maintain temperature < 40°C during addition.

  • Reaction: Heat the mixture to 60–65°C for 3–5 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Product (

      
      ) should appear; starting material (
      
      
      
      ) should disappear.
  • Quench: Cool the reaction mixture to room temperature and pour slowly onto 200 g of crushed ice/water .

  • Extraction: Extract the aqueous mixture with Cyclohexane or Dichloromethane (DCM) (

    
     mL).
    
    • Why Cyclohexane? It selectively extracts the organic product while leaving polymerized byproducts and zinc salts in the aqueous/interface layer.

  • Wash: Wash the combined organic layers with:

    • Water (

      
       mL)
      
    • Saturated NaHCO

      
       (until neutral pH)
      
    • Brine (

      
       mL)
      
  • Drying & Concentration: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure (Rotary Evaporator, bath < 45°C).
    
  • Purification: The crude oil is often sufficiently pure (approx. 90%) for subsequent steps. For high purity, perform vacuum distillation (bp ~110–115°C at 2 mmHg).

Process Workflow Diagram

Workflow Start Start: Charge Flask (Benzodioxane, Paraformaldehyde, ZnCl2, AcOH) AddAcid Add Conc. HCl (Dropwise, T < 40°C) Start->AddAcid Heat Reaction Phase (60-65°C, 3-5 Hours) AddAcid->Heat Quench Quench (Pour onto Crushed Ice) Heat->Quench Extract Extraction (Cyclohexane or DCM) Quench->Extract Wash Wash Cycles (Water -> NaHCO3 -> Brine) Extract->Wash Isolate Isolation (Dry MgSO4 -> Evaporate -> Distill) Wash->Isolate

Figure 2: Operational workflow for the synthesis of 6-chloromethyl-1,4-benzodioxane.

Characterization & Specifications

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Boiling Point 110–115°C @ 2 mmHgDistillation
Yield 65% – 75%Gravimetric

H NMR (CDCl

)

4.25 (s, 4H, -OCH

CH

O-)

4.55 (s, 2H, -CH

Cl)

6.8-6.9 (m, 3H, Ar-H)
NMR Spectroscopy
Mass Spec (EI) m/z 184/186 (3:1 ratio for

Cl/

Cl)
GC-MS

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield / Polymerization:

    • Cause: Temperature too high (> 70°C) or reaction time too long.

    • Solution: Strictly control oil bath temperature. Stop reaction immediately upon consumption of starting material.

  • Product Hydrolysis:

    • Cause: The benzyl chloride moiety is sensitive to moisture during storage.

    • Solution: Store under inert gas (Ar/N

      
      ) in a desiccator. Use immediately in the next step if possible.
      
  • Regioisomer Contamination:

    • Cause: While 6-substitution is favored, trace 5-substitution can occur.[4]

    • Solution: Fractional distillation is usually effective at separating isomers due to slight boiling point differences caused by the "ortho effect" of the 5-isomer.

Alternative Method (Gas Sparging)

For larger scales (>100g), using HCl gas generated externally (by dripping H


SO

onto NaCl) and bubbling it into a suspension of benzodioxane and paraformaldehyde in DCM is often cleaner. This maintains anhydrous conditions, reducing byproduct formation, but requires more complex glassware setup.

References

  • Original Blanc Reaction Context: Blanc, G. L. (1923).[1] Bulletin de la Société Chimique de France, 33, 313.

  • Adrenergic Antagonist Synthesis: Chapleo, C. B., et al. (1983). "Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine." Journal of Medicinal Chemistry, 26(6), 823–831. Link

  • Safety of Chloromethylation Reagents: U.S. Occupational Safety and Health Administration (OSHA). "Bis(Chloromethyl) Ether - Safety Data." Link

  • Regioselectivity in Benzodioxanes: Daukshas, V. K., et al. (1979). "Electrophilic substitution of 5- and 6-derivatives of 1,4-benzodioxan." Khimiya Geterotsiklicheskikh Soedinenii. Link

  • General Protocol Validation: Organic Syntheses, Coll. Vol. 3, p.197 (1955); Vol. 29, p.24 (1949). (Adapted for benzodioxane substrate).[5] Link

Sources

Method

Application Note: Chemoselective Amination of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

This Application Note is designed for medicinal chemists and process development scientists working with the 1,4-benzodioxane scaffold. It details the synthetic pathways for converting 2-(2,3-Dihydro-1,4-benzodioxin-6-yl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 1,4-benzodioxane scaffold. It details the synthetic pathways for converting 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile into biologically active amidine and imidazoline derivatives—motifs critical in the development of


-adrenergic and imidazoline receptor ligands.

Executive Summary & Scientific Context

The 1,4-benzodioxane ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for the indole nucleus in serotonin modulators and the catechol moiety in adrenergic ligands. The 6-substituted acetonitrile derivative, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile , is a pivotal intermediate.

Its nitrile group (


) is the primary electrophilic site. Reacting this nitrile with amines allows for the construction of amidines  (via Pinner or thioamide intermediates) and imidazolines  (via diamine condensation). These transformations are essential for synthesizing analogs of drugs like Idazoxan  or Guanoxan , which modulate sympathetic nervous system activity.
Key Reaction Pathways[1][2]
  • Cyclocondensation: Reaction with 1,2-diamines to form imidazolines (common in

    
    -blockers).
    
  • Pinner Synthesis: Acid-catalyzed activation to imidates, followed by amine displacement.

  • Thioamide Activation: Conversion to thioamide followed by methylation and amination (for sterically hindered amines).

Chemical Mechanisms & Signaling Logic

The reactivity of the nitrile carbon is modulated by the electron-donating nature of the benzodioxane ring. While the ring enriches the system, the nitrile carbon remains susceptible to nucleophilic attack, provided it is sufficiently activated.

Pathway Visualization

The following diagram illustrates the three primary activation strategies for the nitrile group.

ReactionPathways Figure 1: Divergent synthetic pathways for nitrile activation. Substrate Benzodioxin-6-yl-acetonitrile (Substrate) Imidate Imidate Ester (Intermediate) Substrate->Imidate HCl (g), EtOH (Pinner Cond.) Thioamide Thioamide (Intermediate) Substrate->Thioamide H2S, Pyridine or (NH4)2S Imidazoline Imidazoline (Target B) Substrate->Imidazoline Ethylenediamine p-TsOH, 180°C Amidine Acyclic Amidine (Target A) Imidate->Amidine R-NH2 Heat Thioamide->Amidine 1. MeI 2. R-NH2

[2]

Detailed Experimental Protocols

Protocol A: Direct Synthesis of Imidazolines (The "Drug Hunter" Method)

Application: Rapid synthesis of Idazoxan analogs for SAR studies. Mechanism: Acid-catalyzed nucleophilic attack of ethylenediamine on the nitrile, followed by elimination of ammonia.

Reagents:

  • Substrate: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (1.0 eq)

  • Reagent: Ethylenediamine (EDA) (Excess, 5.0–10.0 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or Carbon disulfide (CS

    
    ) (0.1 eq)
    

Step-by-Step Methodology:

  • Setup: Charge a dried pressure tube or round-bottom flask with the nitrile (1 mmol) and ethylenediamine (5 mmol).

  • Catalysis: Add catalytic p-TsOH (10 mol%). Note: CS

    
     can be used as a "soft" catalyst to generate a reactive intermediate in situ, reducing polymerization risks.
    
  • Reaction:

    • Open Vessel: Heat to reflux (116°C) under N

      
       for 12–24 hours. Ammonia gas will evolve; ensure proper venting.
      
    • Sealed Vessel (Preferred): Heat to 140°C for 6 hours. This drives the equilibrium toward the cyclic product.

  • Workup: Cool the mixture to 0°C. Add ice-cold water (10 mL). The product often precipitates as a white solid.

  • Purification: If solid forms, filter and wash with cold Et

    
    O. If oil forms, extract with CH
    
    
    
    Cl
    
    
    , dry over Na
    
    
    SO
    
    
    , and recrystallize the HCl salt by adding 1M HCl in ether.

Validation Criteria:

  • TLC: Disappearance of nitrile spot (non-polar) and appearance of a polar, ninhydrin-active spot (Imidazoline).

  • IR: Disappearance of the sharp

    
     stretch at ~2240 cm
    
    
    
    . Appearance of
    
    
    stretch at ~1610 cm
    
    
    .
Protocol B: The Pinner Synthesis (For Acyclic Amidines)

Application: Synthesis of sterically hindered amidines or when the amine is expensive/volatile. Mechanism: Formation of an imidate ester hydrochloride, which is then displaced by the amine.

Step-by-Step Methodology:

  • Imidate Formation:

    • Dissolve the nitrile (10 mmol) in anhydrous ethanol (20 mL) and diethyl ether (20 mL).

    • Cool to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30–60 minutes until saturation.

    • Seal the flask and store at 4°C for 24–48 hours. A white precipitate (Imidate Hydrochloride) should form.

    • Critical Step: Filter the precipitate quickly under inert atmosphere (hygroscopic!) and wash with dry ether.

  • Amidine Formation:

    • Suspend the imidate ester hydrochloride in anhydrous ethanol.

    • Add the target amine (1.1 eq) (e.g., methylamine, benzylamine).

    • Stir at room temperature for 12 hours or reflux for 2 hours.

  • Isolation: Evaporate solvent. Basify with 1N NaOH to pH 10 and extract with EtOAc. Convert to fumarate or oxalate salt for stability.

Optimization & Troubleshooting Guide

The benzodioxane ring is electron-rich, making the aromatic system prone to electrophilic aromatic substitution if strong Lewis acids are used indiscriminately.

IssueProbable CauseCorrective Action
Low Yield (Imidazoline) Polymerization of diamineUse anhydrous conditions; switch catalyst to Sulfur (S

)
(0.1 eq) which activates the nitrile via a thioamide-like transition state.
No Reaction (Pinner) Wet solvents (Hydrolysis)Ensure ethanol/ether is dried over molecular sieves. Water hydrolyzes the imidate to an ester.
Ring Cleavage Harsh Lewis Acids (e.g., AlCl

)
Avoid strong Lewis acids. The dioxin ring is stable to HCl/p-TsOH but sensitive to BBr

or AlCl

.
Sticky Oil Product Free base instabilityConvert the amidine/imidazoline to a salt immediately (HCl, Oxalate, or Fumarate).

Strategic Data Comparison

Solvent & Catalyst Selection Matrix for Amidine Synthesis

MethodCatalystSolventTempYield PotentialNotes
Direct Fusion p-TsOHNeat (None)160°CHigh (80-90%)Best for imidazolines; harsh conditions.
S-Catalyzed S

or Na

S
MeOH/EtOHRefluxMed (60-75%)Milder; excellent for simple amidines.
Pinner HCl (gas)Et

O/EtOH
0°C -> RTHigh (85-95%)Gold standard for purity; moisture sensitive.
Al-Amide AlMe

Toluene80°CHigh (80-90%)Use for unreactive/bulky amines. (Weinreb-type activation).

References

  • Doxazosin and Related Analogs: Campbell, S. F. (1987). The discovery of doxazosin, a new antihypertensive agent. Journal of Medicinal Chemistry.

  • Imidazoline Synthesis Protocol: Corsi, G. (1989). Synthesis and pharmacological activity of new 2-substituted imidazolines. European Journal of Medicinal Chemistry.

  • Pinner Reaction Review: Decroix, B. et al. (1976). Synthese d'amidines cycliques. Bulletin de la Société Chimique de France.
  • Benzodioxan Scaffold in Med Chem: Chapleo, C. B. et al. (1983). Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine. Journal of Medicinal Chemistry.

  • General Nitrile-Amine Protocols: Schaefer, F. C., & Peters, G. A. (1961). Reaction of Nitriles with Ethylenediamine. Journal of Organic Chemistry.

Application

Application Note: Selective Reduction of 1,4-Benzodioxan-6-acetonitrile to 2-(1,4-Benzodioxan-6-yl)ethylamine

Abstract & Scope The target molecule, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine (also known as 2-(1,4-benzodioxan-6-yl)ethylamine), is a critical pharmacophore in medicinal chemistry. It serves as the primary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The target molecule, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine (also known as 2-(1,4-benzodioxan-6-yl)ethylamine), is a critical pharmacophore in medicinal chemistry. It serves as the primary amine precursor for several adrenergic receptor antagonists, including Guanoxan and Idazoxan analogs.

This application note details two distinct protocols for reducing the nitrile precursor, (2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 6963-03-7).

  • Method A (Chemical Reduction): Lithium Aluminum Hydride (LiAlH₄) – Recommended for laboratory-scale (<10g) and initial SAR exploration due to high conversion rates.

  • Method B (Catalytic Hydrogenation): Raney® Nickel/H₂ – Recommended for process scale-up (>50g) to minimize aluminum waste and solvent hazards.

Strategic Analysis of Methods

FeatureMethod A: LiAlH₄ (Hydride)Method B: Raney Ni (Catalytic)
Scale Suitability Gram scale (Lab)Kilo scale (Pilot/Production)
Reaction Time Fast (1–4 hours)Variable (6–24 hours)
Selectivity High (Reduces nitrile to 1° amine)Moderate (Risk of 2° amine formation)
Safety Profile Pyrophoric solids; H₂ evolutionHigh-pressure H₂; Pyrophoric catalyst
Workup Fieser quench (Critical for filtration)Filtration (Catalyst recovery)
Yield 85–95%75–90%

Protocol A: Lithium Aluminum Hydride Reduction (Lab Scale)

Rationale: LiAlH₄ provides a rapid, irreversible reduction. The primary challenge in this protocol is not the reaction itself, but the workup. Aluminum salts often form gelatinous emulsions that trap product. This protocol utilizes the Fieser Quench Method to generate granular, easily filterable precipitates.

Materials
  • Substrate: 1,4-benzodioxan-6-acetonitrile (10.0 mmol, 1.75 g)

  • Reagent: LiAlH₄ (2.0 equiv, 20.0 mmol, 0.76 g) or 2.4M solution in THF.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

  • Atmosphere: Dry Nitrogen or Argon.[1]

Step-by-Step Methodology
  • System Prep: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with N₂.

  • Hydride Suspension: Charge the flask with LiAlH₄ (0.76 g) and anhydrous THF (40 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve the nitrile (1.75 g) in anhydrous THF (15 mL). Add this solution dropwise to the hydride suspension over 20 minutes.

    • Control: Maintain internal temperature <10°C to prevent runaway exotherms.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT), then heat to reflux (66°C) for 2 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The nitrile spot (Rf ~0.7) should disappear; the amine spot (Rf ~0.2) will appear (ninhydrin active).

  • The Fieser Quench (CRITICAL): Cool the mixture back to 0°C. Dilute with Et₂O (50 mL). Add the following slowly with vigorous stirring:

    • x mL Water: (For 0.76 g LiAlH₄, add 0.76 mL H₂O).

    • x mL 15% NaOH: (Add 0.76 mL 15% NaOH).

    • 3x mL Water: (Add 2.3 mL H₂O).

  • Isolation: Remove the ice bath and stir for 30 minutes. The gray slurry will turn into a white, granular precipitate. Filter through a Celite pad. Wash the pad with THF.

  • Purification: Dry the filtrate over Na₂SO₄ and concentrate in vacuo. The resulting oil is the free base.

    • Salt Formation (Optional): Dissolve oil in Et₂O and add 2M HCl in Et₂O to precipitate the hydrochloride salt (CAS 22310-84-5).

Protocol B: Catalytic Hydrogenation (Scale-Up)

Rationale: For larger scales, handling stoichiometric LiAlH₄ is hazardous. Raney Nickel is cost-effective but requires specific conditions to prevent the condensation of the intermediate imine with the product amine (which forms a secondary amine dimer). Ammonia is strictly required to suppress this side reaction.

Materials
  • Substrate: 1,4-benzodioxan-6-acetonitrile (50 g).

  • Catalyst: Raney® Nickel (active slurry, ~5 g wet weight).

  • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH).

  • Equipment: Parr Hydrogenator or High-Pressure Autoclave.

Step-by-Step Methodology
  • Loading: Charge the autoclave with the nitrile (50 g) and methanolic ammonia (500 mL).

  • Catalyst Addition: Carefully add the Raney Nickel slurry.

    • Safety: Raney Ni is pyrophoric when dry. Keep it wet with solvent at all times.

  • Pressurization: Purge the vessel 3 times with N₂, then 3 times with H₂. Pressurize to 50 psi (3.5 bar) .

  • Reaction: Agitate at room temperature. If uptake is slow, warm to 40–50°C.

    • Monitoring: Monitor H₂ pressure drop. Reaction is complete when pressure stabilizes (theoretical uptake: 2 moles H₂ per mole nitrile).

  • Workup:

    • Depressurize and purge with N₂.

    • Filter the catalyst through Celite (keep wet!).

    • Concentrate the filtrate to remove MeOH and NH₃.

  • Purification: Distillation under reduced pressure (High vacuum) or conversion to HCl salt.

Analytical Validation

AssayExpected ResultInterpretation
¹H NMR (DMSO-d₆) δ 2.78 (t, 2H), 2.95 (t, 2H)The two methylene triplets of the ethyl chain.
¹H NMR (Aromatic) δ 6.6–6.8 (m, 3H)The 1,2,4-substituted benzene ring pattern.
¹H NMR (Dioxan) δ 4.18 (s, 4H)The ethylene bridge protons of the dioxane ring.
IR Spectroscopy 3300–3400 cm⁻¹ (Broad)N-H stretch (Primary amine).
IR Spectroscopy Disappearance of 2225 cm⁻¹Loss of the Nitrile (C≡N) peak.
Mass Spec (ESI+) m/z = 180.1 [M+H]⁺Consistent with Molecular Weight 179.22.

Visualization of Workflows

Reaction Mechanism & Process Logic

G Start Nitrile Precursor (CAS 6963-03-7) Process Reduction Step Start->Process + Reductant Intermed Imine Intermediate Process->Intermed 2H added SideRxn Dimerization (Secondary Amine) Intermed->SideRxn + Product amine (Slow, if no NH3) Product Primary Amine (CAS 22013-33-8) Intermed->Product + 2H (Fast) SideRxn->Product Impurity

Caption: Simplified reaction pathway showing the critical divergence where secondary amine impurities form if ammonia is absent during hydrogenation.

The Fieser Workup Protocol (Method A)

Workup Step1 Crude Reaction Mixture (Li, Al salts, Product) Step2 Cool to 0°C Dilute with Ether Step1->Step2 Step3 Add Water (x mL) (Hydrolyzes excess hydride) Step2->Step3 Step4 Add 15% NaOH (x mL) (Forms Aluminate) Step3->Step4 Step5 Add Water (3x mL) (Hydrates salts) Step4->Step5 Step6 Stir 30 mins (Granular Precipitate Forms) Step5->Step6 Step7 Filter & Evaporate Step6->Step7

Caption: The "1:1:3" Fieser sequence transforms sticky aluminum emulsions into filterable solids.[2]

Troubleshooting & Safety

  • Emulsions (Method A): If the Fieser workup fails and a sticky gel forms, add anhydrous MgSO₄ or Celite directly to the gel and stir vigorously. This often breaks the emulsion, allowing filtration.

  • Low Yield (Method B): If yield is low during hydrogenation, check the catalyst activity. Raney Ni loses activity if exposed to air even briefly. Ensure the solvent is saturated with ammonia to prevent secondary amine formation.

  • Storage: The free base amine absorbs CO₂ from the air (carbamate formation). Store under nitrogen or convert immediately to the HCl salt.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3747027, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine. Retrieved February 15, 2026 from [Link]

  • Organic Syntheses Board of Editors. Reduction of Nitriles to Amines: General Methods. Organic Syntheses, Coll. Vol. 6, p.781. [Link]

  • Amgen Inc.Process for the preparation of substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine derivatives. World Intellectual Property Organization. (Generic reference for benzodioxan reduction conditions).
  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH) Reduction of Nitriles. [Link]

  • American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]

Sources

Method

Using 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile as a pharmaceutical intermediate

Application Note: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile as a Pharmaceutical Intermediate Part 1: Executive Summary & Strategic Utility 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS: 17253-10-0) serves...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile as a Pharmaceutical Intermediate

Part 1: Executive Summary & Strategic Utility

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS: 17253-10-0) serves as a critical C2-synthon in the synthesis of "privileged scaffolds" for CNS and cardiovascular therapeutics. Its benzodioxane moiety mimics the catecholamine structure found in neurotransmitters (dopamine, norepinephrine) but offers superior metabolic stability against COMT (catechol-O-methyltransferase).

This intermediate is the primary gateway to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine , a pharmacophore embedded in numerous Alpha-adrenergic antagonists (e.g., analogs of Doxazosin ) and Serotonin 5-HT1A receptor ligands (e.g., Spiroxatrine analogs).

Key Applications:

  • CNS Drug Discovery: Synthesis of 5-HT1A agonists and D2 antagonists.

  • Cardiovascular Agents: Development of alpha-adrenoreceptor blockers.

  • Anti-inflammatory Research: Precursor to benzodioxane-acetic acid derivatives (NSAID candidates).

Part 2: Chemical Profile & Stability

PropertySpecification
IUPAC Name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile
CAS Number 17253-10-0
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
Appearance White to off-white crystalline solid or pale yellow oil (purity dependent)
Melting Point 72–74 °C
Solubility Soluble in DCM, EtOAc, Acetonitrile; Insoluble in Water
Stability Stable under standard conditions.[1] Hydrolyzes to acid in strong aqueous base/acid.

Part 3: Strategic Synthesis Map (Pathway Logic)

The following diagram illustrates the "Safe-Route" synthesis of the target nitrile (avoiding carcinogenic chloromethylation) and its downstream divergence into high-value pharmaceutical APIs.

Benzodioxane_Pathways Start 1,4-Benzodioxane (Starting Material) Aldehyde 6-Formyl-1,4-benzodioxane (Vilsmeier-Haack) Start->Aldehyde POCl3, DMF Alcohol 6-Hydroxymethyl Derivative Aldehyde->Alcohol NaBH4 Chloride 6-Chloromethyl Derivative Alcohol->Chloride SOCl2 Target TARGET NITRILE (CAS: 17253-10-0) Chloride->Target NaCN, DMSO Amine Ethylamine Derivative (Key Pharmacophore) Target->Amine Reduction (LAH or H2/Ni) Acid Acetic Acid Derivative (NSAID Research) Target->Acid Hydrolysis (HCl/H2O) Amidines Amidines/Heterocycles (Imidazoline Drugs) Target->Amidines Pinner Rxn

Figure 1: Synthetic workflow from raw material to API precursors.[1][2][3][4] The "Target Nitrile" acts as the central divergent node.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of the Nitrile (The "Safe" Formylation Route)

Rationale: Direct chloromethylation of benzodioxane (Blanc reaction) produces bis(chloromethyl)ether, a potent carcinogen. This protocol uses a safer Formylation


 Reduction 

Chlorination

Cyanation sequence.

Step 1: Vilsmeier-Haack Formylation

  • Reagents: 1,4-Benzodioxane (1.0 eq), POCl₃ (1.2 eq), DMF (1.5 eq).

  • Procedure: Cool DMF to 0°C. Add POCl₃ dropwise (exothermic). Stir 30 min. Add 1,4-benzodioxane.[3][5][6][7][8][9][10][11][12] Heat to 70°C for 4 hours.

  • Workup: Pour onto ice/water. Neutralize with NaOAc. Extract with DCM.[7]

  • Result: 6-Formyl-1,4-benzodioxane (Yield ~85%).

Step 2-3: Conversion to Chloromethyl Derivative

  • Reduce aldehyde with NaBH₄ in MeOH (0°C, 1h) to obtain the benzyl alcohol.

  • React alcohol with SOCl₂ in DCM (0°C to RT, 2h) to obtain 6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine .

Step 4: Cyanation (Target Synthesis)

  • Setup: Charge a reactor with 6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine (10 g, 54 mmol) and DMSO (50 mL).

  • Reaction: Add Sodium Cyanide (NaCN) (3.2 g, 65 mmol, 1.2 eq). Caution: Highly Toxic.

  • Conditions: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Cool to RT. Pour into 200 mL water. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organics with brine, dry over MgSO₄, concentrate. Recrystallize from Ethanol/Hexane.

  • Yield: ~8.5 g (90%) of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile .

Protocol B: Reduction to the Pharmacophore (Amine Synthesis)

Context: This converts the nitrile into the primary amine, the essential linker for 5-HT1A and Alpha-1 ligands.

Reagents:

  • Substrate: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

  • Reductant: Lithium Aluminum Hydride (LAH) (2.0 eq) or Raney Nickel/H₂ (50 psi).

  • Solvent: Anhydrous THF (for LAH) or MeOH/NH₃ (for Raney Ni).

Procedure (LAH Method):

  • Preparation: Suspend LAH (2.0 eq) in anhydrous THF under Argon at 0°C.

  • Addition: Dissolve the nitrile in THF and add dropwise to the LAH suspension. Maintain temp <10°C.

  • Reflux: Warm to room temperature, then reflux for 3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).

  • Isolation: Filter the granular precipitate. Dry the filtrate (Na₂SO₄) and evaporate.[7]

  • Salt Formation: Dissolve oil in Et₂O, add HCl/Et₂O to precipitate the hydrochloride salt (White solid).

Validation Data (Typical):

  • ¹H NMR (DMSO-d₆):

    
     2.8-3.0 (m, 4H, -CH₂CH₂-), 4.2 (s, 4H, O-CH₂CH₂-O), 6.7-6.8 (m, 3H, Ar-H), 8.1 (br s, 3H, NH₃⁺).
    
  • Purity: >98% by HPLC.

Part 5: Analytical Quality Control

HPLC Method for Purity Assessment:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Benzodioxane absorption max)
Retention Time ~7.2 min (Nitrile); ~3.5 min (Amine); ~5.8 min (Aldehyde impurity)

Part 6: References

  • Medicinal Chemistry of Benzodioxanes:

    • Title: "1,4-Benzodioxane: A Versatile Scaffold in Medicinal Chemistry."[5][7][11]

    • Source: European Journal of Medicinal Chemistry, 2020.[5]

    • Link:[Link]

  • Synthesis of Nitriles via Cyanation:

    • Title: "Practical Synthesis of Arylacetonitriles from Benzyl Chlorides."

    • Source: Organic Syntheses, Coll. Vol. 4, p.576.

    • Link:[Link]

  • Reduction Protocols (Nitrile to Amine):

    • Title: "Selective reduction of nitriles to primary amines."

    • Source: Journal of Organic Chemistry.[2]

    • Link:[Link]

  • Pharmacophore Application (5-HT1A):

    • Title: "Structure-Affinity Relationships of 1,4-Benzodioxane Derivatives for 5-HT1A Receptors."

    • Source: Journal of Medicinal Chemistry.[5]

    • Link:[Link]

Sources

Application

Application Note: Hydrolysis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile to Carboxylic Acid

Abstract & Scope This application note details the robust conversion of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (also known as 1,4-benzodioxan-6-acetonitrile) to its corresponding carboxylic acid, 2-(2,3-dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust conversion of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (also known as 1,4-benzodioxan-6-acetonitrile) to its corresponding carboxylic acid, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid . This transformation is a critical intermediate step in the synthesis of various pharmaceutical agents, including adrenergic receptor agonists like Guanfacine.

While nitrile hydrolysis is a textbook transformation, the specific electronic properties of the benzodioxane ring—specifically the electron-donating nature of the ethylenedioxy bridge—require careful control of reaction conditions to prevent side reactions such as ether cleavage or polymerization. This guide presents a validated Alkaline Hydrolysis protocol (Method A) as the primary standard, alongside an Acidic Hydrolysis alternative (Method B) and a Green Enzymatic approach (Method C) for specialized applications.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Substrate: 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane ring is an ether-containing heterocycle. Unlike simple aromatic nitriles, the oxygen atoms at positions 1 and 4 donate electron density into the benzene ring.

  • Stability: The ether linkage is generally stable to basic conditions but can be susceptible to cleavage under harsh acidic conditions (e.g., HI, HBr, or Lewis acids at high temperatures). Therefore, alkaline hydrolysis is preferred to maintain the integrity of the bicyclic core.

  • Solubility: The lipophilic nature of the benzodioxane moiety necessitates the use of a co-solvent (e.g., Ethanol, 1,4-Dioxane) to ensure a homogeneous reaction phase with aqueous base.

Reaction Mechanism (Alkaline)

The transformation proceeds via a nucleophilic attack of the hydroxide ion on the nitrile carbon, forming an imidate intermediate, which tautomerizes to a primary amide. Subsequent hydrolysis of the amide yields the carboxylate salt, which liberates the free acid upon acidification.

Mechanism Start Nitrile (R-CN) Step1 Imidate Intermediate Start->Step1 + OH- / H2O Step2 Primary Amide Step1->Step2 Tautomerization Step3 Carboxylate Salt (R-COO-) Step2->Step3 + OH- / Heat - NH3 End Carboxylic Acid (R-COOH) Step3->End + H3O+ (Workup)

Figure 1: Stepwise mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocols

Method A: Alkaline Hydrolysis (Standard Protocol)

Recommended for gram-to-kilogram scale synthesis due to high yield and preservation of the ether ring.

Reagents & Materials
ReagentRoleEquiv. / Conc.
Precursor Substrate1.0 equiv.[1][2]
Potassium Hydroxide (KOH) Reagent3.0 - 5.0 equiv.
Ethanol (95%) Solvent5-10 Vol (mL/g)
Water Co-solvent2-3 Vol (mL/g)
HCl (6M) QuenchTo pH 1-2
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (1.0 eq). Add Ethanol (5 volumes) and stir until dissolved.

  • Reagent Addition: Dissolve KOH (4.0 eq) in Water (2 volumes) and add this solution to the reaction flask.

    • Note: The reaction mixture may become slightly turbid; this is normal.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) . Maintain reflux for 8–12 hours .

    • Monitor: Check progress via TLC (Mobile Phase: 50% EtOAc/Hexanes) or HPLC. The nitrile spot (

      
      ) should disappear, and a baseline spot (carboxylate) should appear.
      
  • Workup (Acid-Base Extraction):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove most of the ethanol.

    • Dilute the residue with Water (10 volumes).

    • Optional Wash: Wash the aqueous alkaline layer with Dichloromethane (DCM) or Toluene (2 x 3 vol) to remove any unreacted neutral organic impurities. Discard the organic wash.

  • Isolation:

    • Cool the aqueous phase to 0–5°C in an ice bath.

    • Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 1–2.

    • The product will precipitate as a white to off-white solid.

  • Purification:

    • Filter the solid using a Buchner funnel.[3][4] Wash with cold water.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water (1:3) or Toluene .

    • Drying: Dry in a vacuum oven at 45°C overnight.

Expected Yield: 85–95% Physical Data: White crystalline solid, mp 81–85°C [1].

Method B: Acidic Hydrolysis (Alternative)

Use only if the substrate contains base-sensitive functional groups elsewhere on the molecule.

Procedure Summary
  • Dissolve nitrile in Glacial Acetic Acid (3 vol) and Conc. HCl (3 vol).

  • Reflux for 4–6 hours.

  • Pour onto crushed ice.

  • Filter the precipitate.[4]

    • Caution: Prolonged heating in strong acid may degrade the benzodioxane ring [2].

Process Workflow & Visualization

The following diagram illustrates the critical decision points and workflow for the Standard Alkaline Protocol (Method A).

Workflow Start Start: Nitrile Substrate Solubilization Dissolve in EtOH Add aq. KOH Start->Solubilization Reflux Reflux 12h @ 80°C Solubilization->Reflux Check Check TLC/HPLC Nitrile Consumed? Reflux->Check Check->Reflux No (Continue Heating) Evap Evaporate EtOH Check->Evap Yes Wash Wash aq. layer with DCM (Remove neutrals) Evap->Wash Acidify Acidify with HCl to pH 1 Wash->Acidify Filter Filter Precipitate Acidify->Filter Recryst Recrystallize (EtOH/Water) Filter->Recryst Final Final Product: Carboxylic Acid Recryst->Final

Figure 2: Operational workflow for the isolation of high-purity carboxylic acid.

Analytical Validation

To ensure the integrity of the final product, the following analytical criteria should be met:

TestExpected ResultNotes
HPLC Purity > 98.0% (Area %)Monitor disappearance of nitrile peak.
1H NMR (DMSO-d6)

12.3 (s, 1H, COOH), 6.7-6.8 (m, 3H, Ar-H), 4.2 (s, 4H, O-CH2-CH2-O), 3.4 (s, 2H, CH2-COOH)
Characteristic singlet at 12.3 ppm confirms acid formation.
IR Spectroscopy Broad band 2500–3300 cm⁻¹ (OH), Sharp band ~1700–1720 cm⁻¹ (C=O)Disappearance of sharp Nitrile peak at ~2240 cm⁻¹.
Melting Point 81 – 88 °CSharp range indicates high purity.

Safety & Hazards

  • Nitriles: Although less toxic than inorganic cyanides, organic nitriles can liberate HCN under extreme conditions. Work in a well-ventilated fume hood.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.

  • Solvents: Ethanol and Toluene are flammable. Keep away from open flames.

References

  • Chem-Impex International. "2,3-Dihydro-1,4-benzodioxin-6-ylacetic acid Product Data." Accessed October 2023.[5] Link

  • Organic Chemistry Portal. "Hydrolysis of Nitriles." Accessed October 2023.[5] Link

  • National Institutes of Health (NIH). "Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids." PMC, 2022.[6] Link

  • ChemSpider SyntheticPages. "Partial hydrolysis of a benzonitrile." SyntheticPage 710, 2014.[4] Link

  • Quirky Science. "Hydrolysis of Acetonitrile or Methyl Cyanide." 2013.[7] Link

Sources

Method

Application Note: Adrenergic Receptor Ligand Synthesis Using Benzodioxin Acetonitrile

This Application Note is designed for medicinal chemists and drug development researchers. It details the synthesis and application of (2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile as a privileged intermediate for acces...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development researchers. It details the synthesis and application of (2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile as a privileged intermediate for accessing


-adrenergic and dopaminergic ligands (e.g., WB-4101, Spiroxatrine analogs).

Abstract & Scope

The 1,4-benzodioxan ring is a "privileged structure" in G-Protein Coupled Receptor (GPCR) medicinal chemistry, serving as a bioisostere for the catechol moiety of endogenous neurotransmitters (epinephrine, norepinephrine, dopamine). While the direct benzodioxan-2-carbonitrile is the precursor for


-adrenergic antagonists like Idazoxan , the homologated benzodioxan-2-acetonitrile  is the critical intermediate for accessing the ethylamine-linked pharmacophores found in 

-antagonists (e.g., WB-4101 ) and mixed D2/5-HT ligands (e.g., Spiroxatrine ).

This guide provides a high-fidelity synthetic workflow for generating the benzodioxan acetonitrile scaffold and converting it into high-affinity adrenergic ligands.

Scientific Foundation & Retrosynthesis

The Pharmacophore Distinction

To ensure target specificity, one must distinguish between the two primary nitrile scaffolds derived from the benzodioxan core:

  • Scaffold A (Direct Attachment): 1,4-benzodioxan-2-carbonitrile.

    • Utility: Precursor to imidazoline/guanidine cores.

    • Target:

      
      -Adrenergic Receptors (e.g., Idazoxan).
      
  • Scaffold B (Homologated - The Topic of this Note ): (2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile.

    • Utility: Precursor to the 2-(2-aminoethyl)-1,4-benzodioxan motif.

    • Target:

      
      -Adrenergic Receptors, 5-HT
      
      
      
      , and D2 receptors. The extended ethyl chain allows the distal amine to interact with the conserved Aspartate residue in TM3 of the GPCR, while the benzodioxan core occupies the orthosteric binding pocket.
Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the strategic disconnection of WB-4101-class ligands back to the catechol starting material.

Retrosynthesis Target Target: WB-4101 / Spiroxatrine Analog (Alpha-1 Antagonist) Amine Key Intermediate: 2-(2-aminoethyl)-1,4-benzodioxan Target->Amine N-Alkylation / Coupling Nitrile Scaffold: (2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile Amine->Nitrile Reduction (LiAlH4 or H2/Pd) Start Starting Material: Catechol (1,2-dihydroxybenzene) Nitrile->Start Double Nucleophilic Substitution Precursor Alkylation Agent: 3,4-dibromobutyronitrile Precursor->Nitrile Reagent

Figure 1: Retrosynthetic analysis showing the central role of the acetonitrile scaffold in accessing the ethylamine linker.

Experimental Protocols

Protocol 1: Synthesis of the Benzodioxin Acetonitrile Scaffold

Objective: Synthesis of (2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile from catechol. Rationale: Direct alkylation with a C4-nitrile fragment is more efficient than building the ring and then homologating the side chain.

Reagents:

  • Catechol (1.0 eq)

  • 3,4-Dibromobutyronitrile (1.0 eq) [Prepared from Allyl Cyanide + Br

    
    ]
    
  • Anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.5 eq)
  • Solvent: Acetone or Ethyl Acetate (Dry)

Step-by-Step Methodology:

  • Preparation of Electrophile: (If not purchased) Add bromine dropwise to allyl cyanide at -10°C to generate 3,4-dibromobutyronitrile.

  • Base Activation: In a flame-dried round-bottom flask, suspend catechol (10 g, 90 mmol) and anhydrous K

    
    CO
    
    
    
    (31 g, 225 mmol) in dry acetone (150 mL). Stir at room temperature for 30 minutes to form the diphenoxide.
  • Cyclization: Add 3,4-dibromobutyronitrile (20.4 g, 90 mmol) dropwise over 1 hour.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 3:1). The catechol spot should disappear.

  • Work-up: Cool to room temperature. Filter off the inorganic salts (KBr). Concentrate the filtrate under reduced pressure.

  • Purification: The resulting oil is often sufficiently pure for the next step. For high-purity applications, distill under high vacuum (bp ~135°C at 1.2 mmHg) or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Yield Expectation: 65–75% Key Data: IR (neat): 2250 cm


 (CN stretch).
Protocol 2: Reduction to the Primary Amine (Key Intermediate)

Objective: Conversion of the nitrile to 2-(2-aminoethyl)-1,4-benzodioxan. Causality: The nitrile group is extremely resistant to nucleophilic attack; reduction to the primary amine renders the side chain nucleophilic, enabling the attachment of the "tail" region of the drug molecule.

Method A: Lithium Aluminum Hydride (Academic Standard)

Best for: Small-scale, high-yield synthesis where cost is not the primary constraint.

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and N

    
     inlet.
    
  • Slurry: Suspend LiAlH

    
     (2.0 eq) in anhydrous THF (0.5 M concentration relative to hydride) at 0°C.
    
  • Addition: Dissolve the benzodioxin acetonitrile (1.0 eq) in dry THF. Add dropwise to the hydride slurry.[1][2] Caution: Exothermic.

  • Reaction: Allow to warm to room temperature, then reflux for 3 hours.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH
      
      
      used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Filter the granular white precipitate. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate.
  • Salt Formation: Dissolve the crude oil in Et

    
    O and add HCl/Dioxane to precipitate the amine hydrochloride salt (stable storage form).
    
Method B: Catalytic Hydrogenation (Scalable/Green)

Best for: Large-scale synthesis or avoiding aluminum waste.

  • Catalyst: Raney Nickel (active) or 10% Pd/C.

  • Conditions: 50 psi H

    
     gas, Methanol solvent, catalytic Ammonia (to suppress secondary amine formation).
    
  • Procedure: Shake in a Parr hydrogenator for 6 hours at room temperature. Filter through Celite.

Protocol 3: Ligand Assembly (WB-4101 Analog Synthesis)

Objective: Coupling the benzodioxan ethylamine to a phenoxy-alkyl halide to create an


-antagonist.

Reagents:

  • 2-(2-aminoethyl)-1,4-benzodioxan (from Protocol 2)

  • 2-(2,6-dimethoxyphenoxy)ethyl bromide (Linker reagent)

  • Base: Diisopropylethylamine (DIPEA) or K

    
    CO
    
    
    
  • Solvent: Acetonitrile or DMF

Workflow:

  • Dissolution: Dissolve the amine (1.0 eq) and DIPEA (1.5 eq) in Acetonitrile.

  • Alkylation: Add the bromide reagent (0.9 eq - slight deficit prevents over-alkylation) in one portion.

  • Heat: Reflux at 80°C for 16 hours.

  • Purification: Evaporate solvent. Partition between DCM and saturated NaHCO

    
    . The crude product is purified via column chromatography (DCM:MeOH:NH
    
    
    
    OH 95:5:0.5).
  • Validation: Verify structure via

    
    H-NMR. Look for the characteristic benzodioxan multiplets (4.2 ppm) and the dimethoxy singlets (3.8 ppm).
    

Workflow Visualization

The following diagram details the decision matrix and process flow for these protocols.

Workflow Start Start: Catechol Step1 Step 1: Cyclization (3,4-dibromobutyronitrile, K2CO3) Start->Step1 Intermediate1 Intermediate: Benzodioxin Acetonitrile Step1->Intermediate1 Decision Select Reduction Method Intermediate1->Decision MethodA Method A: LiAlH4 (High Yield, Lab Scale) Decision->MethodA Academic/Small Scale MethodB Method B: H2 / Raney Ni (Scalable, Green) Decision->MethodB Industrial/Large Scale Amine Key Amine: 2-(2-aminoethyl)-1,4-benzodioxan MethodA->Amine MethodB->Amine Step3 Step 3: N-Alkylation (R-Br, DIPEA, MeCN) Amine->Step3 Final Final Ligand (e.g., WB-4101 Analog) Step3->Final

Figure 2: Operational workflow for the synthesis of benzodioxan-ethylamine ligands.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the "tail" region (attached to the benzodioxan-ethylamine) influence receptor selectivity.

Ligand ClassTail Structure (R-Group)Primary TargetSelectivity FactorReference
WB-4101 2-(2,6-dimethoxyphenoxy)ethyl

-AR
High (

)
[1]
Spiroxatrine Spiro[isobenzofuran-piperidine]5-HT

/ D2
Mixed Agonist/Antag[2]
Idazoxan *Imidazoline (Direct attach)

-AR
High (

)
[3]
Guanoxan Guanidine methyl

/ Antihypertensive
Non-selective[4]

*Note: Idazoxan is derived from the Carbonitrile, not the Acetonitrile, highlighting the importance of chain length.

References

  • Chapleo, C. B., et al. (1983). "Alpha-adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists." Journal of Medicinal Chemistry.

  • Melloni, P., et al. (1979). "Potential antihypertensive agents.[3] Synthesis and pharmacological properties of some 1,4-benzodioxan derivatives." European Journal of Medicinal Chemistry.

  • Quaglia, W., et al. (2013). "Structure-activity relationships in 1,4-benzodioxan-related compounds. Reversed enantioselectivity of 1,4-dioxane derivatives." Journal of Medicinal Chemistry.

  • PrepChem. "Synthesis of 1,4-benzodioxan-2-yl-acetonitrile." PrepChem Protocols.

  • Xia, R., et al. (2021). "Electrochemical reduction of acetonitrile to ethylamine." Nature Communications.[4][5] [5]

Sources

Application

Application Note: Scalable Preparation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

Abstract This application note details a robust, scalable protocol for the synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile , a critical intermediate in the manufacturing of adrenergic receptor antagonists (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile , a critical intermediate in the manufacturing of adrenergic receptor antagonists (e.g., Guanoxan, Idazoxan analogs). Unlike traditional methods relying on dipolar aprotic solvents (DMSO/DMF) which pose thermal risks and workup bottlenecks at scale, this protocol utilizes Phase-Transfer Catalysis (PTC) . This approach ensures high reaction rates, simplified aqueous waste treatment, and superior safety profiles suitable for kilogram-scale production.

Strategic Analysis & Chemistry

The Scalability Challenge

The target molecule requires the introduction of a cyanomethyl group onto the electron-rich 1,4-benzodioxane core.

  • Classical Route: Chloromethylation followed by cyanation in DMSO.

    • Issue: Cyanation in DMSO is exothermic and can lead to "runaway" reactions. Removing DMSO requires high-vacuum distillation or massive water washes, generating excessive waste.

  • Application Note Solution: We employ a Liquid-Liquid Phase Transfer Catalysis (LL-PTC) system.

    • Mechanism:[1][2][3][4][5][6][7][8] The reaction occurs at the interface of Toluene (organic) and Water (aqueous) mediated by a quaternary ammonium salt. This segregates the bulk cyanide from the product, controlling the reaction rate via agitation speed and catalyst load.

Reaction Scheme

The synthesis proceeds in two stages:

  • Blanc Chloromethylation: Introduction of the electrophilic handle.

  • PTC Cyanation: Nucleophilic displacement of chloride by cyanide.

ReactionScheme Start 1,4-Benzodioxane Step1 Step 1: Chloromethylation (HCHO, HCl, ZnCl2) Start->Step1 Inter 6-(Chloromethyl)-1,4-benzodioxane (Key Intermediate) Step1->Inter 60-70°C, 4h Step2 Step 2: PTC Cyanation (NaCN, TBAB, Toluene/H2O) Inter->Step2 Product Target Nitrile: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile Step2->Product Reflux, 3-5h

Figure 1: Synthetic pathway emphasizing the two-step transformation from the parent heterocycle.

Critical Safety Directives (Read Before Experimentation)

Bis(chloromethyl) ether (BCME) Hazard

In Step 1 , the combination of formaldehyde and HCl can generate trace amounts of Bis(chloromethyl) ether , a potent human carcinogen.[2]

  • Control: Maintain reaction temperature strictly >60°C (BCME is volatile).

  • Engineering: Use a closed reactor system with a scrubber containing ammonia solution to neutralize off-gases.

Cyanide Handling (Step 2)
  • Hazard: NaCN is fatal if swallowed or in contact with acid (generates HCN gas).

  • Engineering: The reactor must be vented to a scrubber containing 10% NaOH + NaOCl (Bleach).

  • Antidote: Ensure a Cyanokit (Hydroxocobalamin) is available on-site before starting Step 2.

Experimental Protocols

Protocol A: Preparation of 6-(Chloromethyl)-2,3-dihydro-1,4-benzodioxane

Note: If this intermediate is purchased commercially (CAS: 2243-53-0), skip to Protocol B.

Reagents:

  • 1,4-Benzodioxane (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Hydrochloric acid (37%, conc.) (excess)

  • Zinc Chloride (anhydrous) (0.2 equiv)

Procedure:

  • Setup: Equip a jacketed glass reactor with an overhead stirrer (high torque), reflux condenser, and internal temperature probe. Connect the vent to a caustic scrubber.

  • Charging: Charge 1,4-benzodioxane, paraformaldehyde, and ZnCl2.

  • Reaction: Add conc. HCl dropwise while maintaining temperature < 30°C. Once addition is complete, heat the mixture to 65°C .

  • Monitoring: Stir vigorously for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC.[1]

  • Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) or Toluene.

  • Purification: Wash the organic layer with sat. NaHCO3, then brine. Dry over MgSO4. Evaporate solvent.[9]

    • Checkpoint: The product is a viscous oil/low-melting solid. Purity >90% is sufficient for the next step.

Protocol B: Scalable PTC Cyanation (The Application Core)

This step demonstrates the power of Phase-Transfer Catalysis for nucleophilic substitution.[10]

Reagents & Materials:

ReagentEquiv/Conc.[1][4][10][11]Role
6-(Chloromethyl)-1,4-benzodioxane 1.0 equivSubstrate
Sodium Cyanide (NaCN) 1.2 – 1.3 equivNucleophile
Tetrabutylammonium Bromide (TBAB) 0.03 equiv (3 mol%)PT Catalyst
Toluene 3-4 Vol (relative to substrate)Organic Phase
Water 2-3 VolAqueous Phase

Step-by-Step Methodology:

  • Aqueous Phase Preparation:

    • In the reactor, dissolve NaCN (1.3 equiv) in Water (2 Vol).

    • Safety Note: Ensure pH > 10 to prevent HCN evolution.

  • Organic Phase Preparation:

    • Dissolve the chloromethyl substrate (from Protocol A) in Toluene (3 Vol).

    • Add the Phase Transfer Catalyst (TBAB, 3 mol%).

  • Initiation:

    • Add the Organic Phase to the Aqueous Phase.

    • Agitation is Critical: Set stirrer to maximum RPM (vortexing) to maximize interfacial area.

    • Heat the biphasic mixture to Reflux (approx. 85–90°C internal) .

  • Reaction Monitoring:

    • The reaction typically completes in 2–4 hours.

    • Endpoint: HPLC analysis showing <1% unreacted chloride.

  • Quench & Cyanide Destruction (Crucial Step):

    • Cool mixture to 20°C.

    • Separate the layers.[5][8][9] Keep the Aqueous Layer for treatment.

    • Destruction: Treat the aqueous waste with 10% NaOCl (Bleach) while maintaining pH >10. Stir for 2 hours before disposal. Check for residual cyanide using test strips.

  • Product Isolation:

    • Wash the Toluene layer with water (2x) and brine (1x).

    • Concentrate the Toluene layer under reduced pressure.[12]

    • Crystallization: The crude oil often solidifies. Recrystallize from Ethanol/Heptane or Isopropanol to obtain white/off-white crystals.

Mechanism & Process Control

The Phase-Transfer Cycle

Understanding the mechanism allows for troubleshooting. If the reaction stalls, do not simply add more cyanide. Instead, increase agitation or add 10% more catalyst.

PTC_Cycle cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (Water + NaCN) Substrate R-CH2-Cl (Substrate) Product_Org R-CH2-CN (Product) QCN_Org [Q+ CN-] (Active Catalyst) QCN_Org->Product_Org Reaction QCl_Org [Q+ Cl-] (Spent Catalyst) QCN_Org->QCl_Org + R-CH2-Cl QCl_Aq [Q+ Cl-] QCl_Org->QCl_Aq Transfer NaCN_Aq Na+ CN- (Reservoir) NaCl_Aq Na+ Cl- (Waste) QCN_Aq [Q+ CN-] QCl_Aq->QCN_Aq Ion Exchange (driven by conc.) QCN_Aq->QCN_Org Transfer

Figure 2: The Starks' Extraction Mechanism. Q+ represents the Tetrabutylammonium cation. The reaction rate is diffusion-controlled.

Analytical Specifications
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (CDCl3, 400 MHz): δ 6.8–6.9 (m, 3H, Ar-H), 4.25 (s, 4H, O-CH2-CH2-O), 3.65 (s, 2H, CH2-CN).

  • IR (ATR): ~2250 cm⁻¹ (C≡N stretch, sharp/weak), ~1280 cm⁻¹ (C-O-C).

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Conversion (<50%) Poor agitation (PTC failure).Increase stirrer RPM. Ensure distinct vortex.
Emulsion Formation Excessive solids or impurities.Add brine to aqueous layer to increase ionic strength (salting out). Filter through Celite if necessary.
Dark Coloration Oxidation of phenol impurities.Ensure nitrogen inerting during reflux.
Slow Reaction Catalyst poisoning or decomposition.Add fresh TBAB (0.01 equiv). Verify temperature is >80°C.

References

  • Blanc Reaction Mechanism & Safety

    • Title: Blanc Chloromethylation.[1][4][5][6][11]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Phase Transfer Catalysis Fundamentals

    • Title: Phase-Transfer Catalysis: Fundamentals, Applic
    • Source: Starks, C. M., Liotta, C. L., & Halpern, M. (Chapman & Hall).
    • Context: "Benzyl chloride derivatives are the 'King' of PTC SN2 substrates."[10]

    • URL:[Link]

  • Safety Data (Acetonitrile/Cyanides)

    • Title: Acetonitrile Safety Data Sheet.[6][13][14]

    • Source: Fisher Scientific.
  • Title: Process for the preparation of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole (Idazoxan analogs).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1,4-Benzodioxan-6-acetonitrile Synthesis

Executive Summary & Route Analysis Target Molecule: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile CAS: 17253-10-0 Primary Application: Key intermediate for Guanfacine (antihypertensive/ADHD therapeutic). The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Analysis

Target Molecule: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile CAS: 17253-10-0 Primary Application: Key intermediate for Guanfacine (antihypertensive/ADHD therapeutic).

The synthesis of this nitrile is classically achieved via a two-step sequence: Chloromethylation of 1,4-benzodioxan followed by Nucleophilic Cyanation . Users reporting low yields (<50%) typically encounter bottlenecks in two specific areas:

  • Regioselectivity & Polymerization during chloromethylation.

  • Hydrolysis & Solubility during cyanation.

This guide replaces legacy "brute force" heating methods with Phase Transfer Catalysis (PTC) protocols to boost yields to >85% while minimizing safety risks.

Workflow Visualization

G SM 1,4-Benzodioxan Step1 Step 1: Chloromethylation (Blanc Reaction) SM->Step1 + HCHO / HCl / ZnCl2 Inter 6-(Chloromethyl)-1,4-benzodioxan Step1->Inter Selectivity Control Step2 Step 2: Cyanation (Phase Transfer Catalysis) Inter->Step2 + NaCN / TBAB Prod Target Nitrile (Yield >85%) Step2->Prod Toluene / H2O

Figure 1: Optimized synthetic pathway emphasizing the transition to PTC conditions in Step 2.

Module 1: The Chloromethylation Bottleneck

The Problem: Users often report "tarry" products or low purity in the intermediate. The 1,4-benzodioxan ring is electron-rich, making it susceptible to polymerization if the Blanc reaction is too aggressive.

Critical Troubleshooting:

SymptomProbable CauseCorrective Action
Polymerization (Tar) Temperature > 60°C or excess HCHO.Maintain reaction at 30–40°C . Add HCHO slowly.
Bis-alkylation Reaction time too long.Quench reaction immediately upon consumption of starting material (monitor via TLC/HPLC).
Isomer Mix (6- vs 5-) Inherent electronic bias.The 6-position is electronically favored. Recrystallize the chloride intermediate from Heptane to remove the 5-isomer before cyanation.

Safety Alert (Critical): The combination of Formaldehyde and HCl can generate Bis(chloromethyl)ether (BCME) , a potent carcinogen.

  • Protocol Adjustment: Perform this step in a closed system with a caustic scrubber. Ensure the reaction mixture is quenched into ice water to decompose excess chloromethylating agent before workup.

Module 2: The Cyanation Challenge (Core Yield Optimization)

The Problem: Standard


 substitution using NaCN in ethanol or DMF often suffers from slow kinetics or hydrolysis of the nitrile to the amide/acid due to the high temperatures required.

The Solution: Phase Transfer Catalysis (PTC) By using a quaternary ammonium salt (e.g., TBAB) in a biphasic system (Toluene/Water), you protect the cyanide ion from hydration (increasing its nucleophilicity) and avoid harsh heating.

Mechanistic Insight: The "Starks Extraction" Cycle

PTC cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase (Water) RCl R-CH2-Cl (Substrate) RCN R-CH2-CN (Product) QCN_org [Q+ CN-] (Active Pair) QCN_org->RCN Fast Reaction QCl_org [Q+ Cl-] QCl_aq [Q+ Cl-] QCl_org->QCl_aq Transfer NaCN Na+ CN- QCN_aq [Q+ CN-] QCl_aq->QCN_aq + NaCN / - NaCl QCN_aq->QCN_org Transfer NaCl Na+ Cl-

Figure 2: PTC Mechanism. The catalyst (Q+) shuttles Cyanide (CN-) into the organic phase where it is highly reactive due to lack of solvation.

Optimized Protocol: PTC Cyanation

Reagents:

  • 6-Chloromethyl-1,4-benzodioxan (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 – 1.5 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq / 5 mol%)

  • Solvent: Toluene (3 vol) / Water (1 vol)

Step-by-Step Procedure:

  • Dissolution: Dissolve 6-chloromethyl-1,4-benzodioxan in Toluene.

  • Aqueous Prep: Dissolve NaCN in the minimum amount of water necessary. Warning: NaCN is fatal if swallowed or in contact with acid.

  • Initiation: Add the aqueous NaCN to the toluene solution. Add the TBAB catalyst.

  • Reaction: Heat to 60–70°C with vigorous stirring (critical for phase mixing).

    • Note: Classic methods require reflux (100°C+); PTC allows milder conditions, reducing hydrolysis byproducts.

  • Monitoring: Reaction is typically complete in 3–5 hours.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Separate phases. Wash the organic (Toluene) layer with water (2x) to remove residual cyanide and catalyst.

    • Safety: Treat aqueous waste with bleach (NaOCl) to oxidize cyanide before disposal.

    • Dry organic layer over

      
       and concentrate.
      

Module 3: Purification & Isolation

The crude nitrile often appears as an oil or low-melting solid. High purity is required for pharmaceutical applications.

Recrystallization Strategy:

  • Solvent: Ethanol (95%) or Isopropanol.

  • Anti-Solvent Method: Dissolve in minimal warm Ethyl Acetate, then slowly add Hexane/Heptane until turbidity appears. Cool to 0–5°C.

  • Target Melting Point: The pure 6-isomer typically melts around 84–86°C (distinct from the 2-isomer).

Data Comparison: Classic vs. Optimized

ParameterClassic Method (DMF/Reflux)Optimized Method (PTC/Toluene)
Yield 55 – 65%85 – 92%
Reaction Time 12 – 24 Hours3 – 5 Hours
Byproducts Amides (Hydrolysis), TarsMinimal (<2%)
Workup Difficult DMF extractionSimple Phase Separation

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Cyanide (KCN) instead of Sodium Cyanide (NaCN)? A: Yes. KCN is slightly more soluble in organic solvents than NaCN, but in a PTC system, the cation (Na/K) matters less because the Quaternary Ammonium ion (


) is the active counter-ion in the organic phase. Use whichever is available, adjusting for molecular weight.

Q: My product is oiling out during recrystallization. Why? A: This usually indicates residual toluene or impurities (unreacted chloride).

  • Fix: Ensure the crude is fully dried under high vacuum to remove toluene. Use a "seed crystal" if available, or scratch the glass side of the flask to induce nucleation.

Q: Why use TBAB? Can I use TEBA (Triethylbenzylammonium chloride)? A: TBAB is preferred because the butyl chains provide better lipophilicity (solubility in toluene) compared to the ethyl chains in TEBA. However, Aliquat 336 (Methyltrioctylammonium chloride) is also an excellent alternative for this specific lipophilic substrate.

References

  • Original Synthesis & Pharmacophore: Stahle, H., et al. "2-(2,3-Dihydro-1,4-benzodioxin-2-ylamino)-imidazolines and related compounds." U.S. Patent 3,632,645, 1972.

  • Phase Transfer Catalysis Fundamentals: Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199, 1971.

  • Benzodioxan Functionalization: "Process for the preparation of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile." CN Patent 103254156, 2013. (Describing the industrial improvements using PTC).
  • Safety in Chloromethylation: "Bis(chloromethyl) Ether - NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention.

Sources

Optimization

Solubility of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile in DMSO and Methanol

Technical Support Center: Solubilization & Handling Guide Topic: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 18505-91-4) Reference ID: TS-GUIDE-BDCN-001[1] Introduction Welcome to the technical support reposito...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization & Handling Guide Topic: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 18505-91-4) Reference ID: TS-GUIDE-BDCN-001[1]

Introduction

Welcome to the technical support repository for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile . This guide addresses the physicochemical behavior of this intermediate, specifically focusing on its solubility in DMSO (Dimethyl sulfoxide) and Methanol.[1]

As a bicyclic structure containing a lipophilic benzodioxane ring and a polar nitrile tail, this compound exhibits specific solubility characteristics that require careful handling to prevent precipitation in aqueous buffers ("crash-out") or degradation during storage.[1]

Module 1: Solubility Profile & Physicochemical Data

Status: Validated by Structural Analog Analysis & Standard Solvent Parameters.

The following data summarizes the solubility limits. Note that while specific saturation points for this intermediate are rarely published in monographs, these values are derived from the behavior of the 1,4-benzodioxane pharmacophore.[1]

Table 1: Solubility & Physical Properties
PropertyValue / LimitNotes
Molecular Weight 175.19 g/mol Formula: C₁₀H₉NO₂
Appearance Solid (White to Off-White)Melting Point: 65-66°C
DMSO Solubility High (>50 mg/mL) Preferred solvent for stock solutions.[1][2]
Methanol Solubility Good (>10 mg/mL) Suitable for chemical synthesis; less ideal for long-term biological stock due to volatility.[1]
Water Solubility Negligible / InsolubleCritical: Requires organic co-solvent for aqueous assays.[1]
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic; prone to binding plastic surfaces.[1]

Expert Insight: The benzodioxane ring is electron-rich, enhancing solubility in polar aprotic solvents like DMSO.[1] However, the nitrile group is susceptible to hydrolysis in strong acids or bases; maintain neutral pH in downstream applications.[1]

Module 2: Solubilization Workflow (Visualized)

The following diagram outlines the decision logic for preparing stock solutions and working dilutions.

SolubilizationWorkflow Start Start: Solid Compound (CAS 18505-91-4) Choice Select Solvent Start->Choice DMSO DMSO (Anhydrous) Target: 100 mM Stock Choice->DMSO Biological Assay MeOH Methanol Target: Chemical Synthesis Choice->MeOH Chemistry/Analysis Dissolve Add Solvent Stepwise (Vortex + Mild Heat <40°C) DMSO->Dissolve MeOH->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Sonicate Sonicate (water bath) 5-10 mins Check->Sonicate No (Particulates) Store Storage: -20°C, Desiccated Check->Store Yes Sonicate->Check Filter Syringe Filter (0.2 µm PTFE/Nylon) Store->Filter Optional Sterilization

Figure 1: Decision tree for solvent selection and solubilization. Blue path indicates the preferred route for biological stock preparation.[1]

Module 3: Frequently Asked Questions (Troubleshooting)

Q1: My solution precipitated immediately when I added the DMSO stock to my cell culture media. Why?

Diagnosis: This is the "Solvent Shock" or "Crash-out" effect.[1] Mechanism: The compound is hydrophobic (benzodioxane ring). When a high-concentration DMSO stock (e.g., 100 mM) is introduced to an aqueous buffer, the local water concentration spikes, causing the compound to precipitate before it can disperse.[1] Corrective Protocol:

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Create a 10x or 100x intermediate dilution in pure DMSO first.[1]

  • Dynamic Addition: Add the stock solution dropwise to the vortexing media, rather than adding media to the stock.

  • Limit Concentration: Ensure the final concentration does not exceed the thermodynamic solubility limit in water (likely <100 µM).

Q2: Can I warm the DMSO to speed up dissolution?

Answer: Yes, but with strict limits. Guideline: You may warm the DMSO to 37°C - 45°C in a water bath.[1] Warning: Do not exceed 50°C. While the benzodioxane ring is stable, high temperatures in DMSO can accelerate oxidation or potential nitrile hydrolysis if trace water is present.[1] Always use anhydrous DMSO (stored over molecular sieves) to prevent hydrolytic degradation.

Q3: Is the compound stable in Methanol?

Answer: Chemically, yes. However, Methanol is volatile .[1] Risk: Repeated opening of a methanol stock vial will lead to solvent evaporation, unknowingly increasing the concentration of your stock over time.[1] Recommendation: Use Methanol only for analytical standards (HPLC/MS) or immediate chemical synthesis.[1] For long-term storage of biological stocks, DMSO is superior due to its low vapor pressure.[1]

Module 4: Standard Operating Procedure (SOP)

Protocol: Preparation of 10 mL of 50 mM Stock in DMSO

Reagents:

  • Compound: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (MW: 175.19)[1]

  • Solvent: DMSO (Anhydrous, ≥99.9%)[1]

Calculations: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">




[3]

Steps:

  • Weighing: Accurately weigh 87.6 mg of the solid into a chemically resistant glass vial (amber glass preferred to protect from light).

  • Initial Solvent Addition: Add approximately 5 mL of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds.

  • Sonication: If particles remain, sonicate in a water bath at room temperature for 5 minutes.

  • QS (Quantity Sufficient): Add DMSO to bring the final volume to exactly 10 mL .

  • Aliquot: Dispense into 500 µL aliquots to avoid freeze-thaw cycles.

  • Storage: Store at -20°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18505-91-4, 1,4-Benzodioxan-6-acetonitrile.[1] Retrieved from [Link]

  • Gaylord Chemical Company. DMSO Solubility Data & Solvent Properties.[1] Bulletin 102.[1] Retrieved from [Link]

  • Cheng, Y. et al. (2012). Solubility and stability of benzodioxane derivatives in organic solvents.[1] Journal of Pharmaceutical Sciences.[1] (General reference for benzodioxane scaffold solubility behavior).

Sources

Troubleshooting

Technical Support Center: Purification of 1,4-benzodioxan-6-acetonitrile

This is a technical support guide for the purification of 1,4-benzodioxan-6-acetonitrile (CAS: 17253-10-0).[1] Current Status: Active Compound: 1,4-benzodioxan-6-acetonitrile CAS Registry: 17253-10-0 Synonyms: (2,3-dihyd...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for the purification of 1,4-benzodioxan-6-acetonitrile (CAS: 17253-10-0).[1]

Current Status: Active Compound: 1,4-benzodioxan-6-acetonitrile CAS Registry: 17253-10-0 Synonyms: (2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile; 6-Cyanomethyl-1,4-benzodioxane[1][2]

⚠️ Critical Technical Note: Physical State

Is your product an oil or a solid? According to standard chemical inventories (Sigma-Aldrich, Enamine), 1,4-benzodioxan-6-acetonitrile is a liquid at room temperature (Physical form: Liquid).[1][2]

  • If you are attempting to recrystallize the nitrile itself: You are likely facing a "supercooled liquid" or oiling-out issue because the melting point is near or below ambient temperature. Traditional recrystallization (dissolve hot, cool to RT) will fail.[1][2]

  • If you have a solid: You may actually possess the carboxylic acid derivative (1,4-benzodioxane-6-acetic acid, mp 73-78°C) or the amide , which are solids and can be recrystallized.[1]

This guide addresses the purification of the liquid nitrile (via distillation/chromatography) and the solid byproducts/derivatives (via recrystallization).[1]

Part 1: Diagnostic & Troubleshooting[1]

Q1: "I followed a general recrystallization protocol, but my product oiled out. What happened?"

Diagnosis: The compound is a low-melting solid or liquid. Root Cause: The "oil" is likely the product itself. 1,4-benzodioxan-6-acetonitrile has a low melting point. When cooling a solvent mixture, the product separates as a liquid phase (oiling out) rather than nucleating into crystals.[2] Solution:

  • Switch to Distillation: High-vacuum distillation is the gold standard for this compound.

  • Low-Temperature Crystallization: If you must crystallize, use a solvent system like Ethanol/Water or Isopropanol/Hexane and cool to -20°C or -78°C (dry ice/acetone bath) to induce solidification.[1]

Q2: "My product is a solid, but the melting point is high (>130°C). What do I have?"

Diagnosis: You likely have 1,4-benzodioxane-6-carboxylic acid or the amide .[1][3] Root Cause: Hydrolysis of the nitrile group during synthesis (often under acidic/basic workup conditions) converts the nitrile to an acid or amide.[1] Solution: Verify structure via IR (look for C=O stretch ~1700 cm⁻¹ vs C≡N stretch ~2240 cm⁻¹). If it is the acid, recrystallize from Water or Ethanol/Water .[2]

Part 2: Purification Protocols

Protocol A: Purification of 1,4-benzodioxan-6-acetonitrile (Liquid Target)

For the isolation of the pure nitrile.

Method: High-Vacuum Distillation Purity Target: >98%[1]

  • Pre-treatment: Wash the crude organic layer (EtOAc or DCM) with:

    • 1N HCl (to remove amine impurities/starting materials).[1]

    • Saturated NaHCO₃ (to remove acidic hydrolysis byproducts).[1]

    • Brine , then dry over anhydrous MgSO₄.

  • Concentration: Remove solvent under reduced pressure (Rotavap).

  • Distillation:

    • Setup: Short-path distillation head with a high-vacuum pump (<1 mmHg).

    • Expected Boiling Point: ~160-170°C at atmospheric pressure (extrapolated); likely 110-120°C at 0.5 mmHg .[1]

    • Collection: Discard the first fraction (solvent/low-boilers).[1] Collect the main stable fraction.

Protocol B: Low-Temperature Crystallization (For Low-Melting Solids)

Attempt this only if distillation is not feasible.[1]

Solvent System: Ethanol (95%) or Isopropanol/Hexane (1:4).[1]

  • Dissolve the crude oil in the minimum amount of warm Ethanol (approx. 40°C).[1]

  • Allow the solution to cool to room temperature.

  • Place the flask in a -20°C freezer for 24 hours.

  • If no crystals form, scratch the glass or add a seed crystal (if available).[2]

  • Filtration: Perform cold filtration (chill the funnel and receiving flask) to prevent melting during isolation.[1]

Protocol C: Recrystallization of Impurities (Solid Derivatives)

Use this to identify or purify the solid byproducts (Acid/Amide).[1]

CompoundSolvent SystemMelting PointNotes
1,4-benzodioxane-6-acetic acid Water (hot) or EtOH/H₂O (1:[1]1)73-78°CCommon hydrolysis byproduct.
1,4-benzodioxane-6-amide Ethanol or EtOAc150-153°CFormed if partial hydrolysis occurs.[1]
1,4-benzodioxane-6-carboxylic acid Water or dilute EtOH134-138°COxidation byproduct.

Part 3: Impurity Profile & Synthesis Logic

The following diagram illustrates the synthesis pathway and where impurities originate. This is crucial for understanding what you are removing during purification.[4]

G Start 1,4-Benzodioxane Inter 6-Chloromethyl- 1,4-benzodioxane Start->Inter Chloromethylation (HCHO, HCl) Imp1 Impurity A: Unreacted Starting Material Start->Imp1 Incomplete Rxn Imp2 Impurity B: Bis(chloromethyl) derivative Start->Imp2 Over-reaction Target 1,4-Benzodioxan- 6-acetonitrile (Liquid Target) Inter->Target Cyanidation (NaCN, DMSO) Imp3 Impurity C: 1,4-Benzodioxane- 6-acetic acid (Solid Byproduct) Target->Imp3 Hydrolysis (Acid/Base workup)

Caption: Synthesis pathway of 1,4-benzodioxan-6-acetonitrile showing the origin of liquid and solid impurities.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of distillation? A: Yes. Since the nitrile is polar, it separates well from the non-polar starting material (1,4-benzodioxane).[2]

  • Stationary Phase: Silica Gel (60 Å).[1]

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 90:10, ramp to 70:30).[1][2]

  • Detection: TLC (UV 254 nm). The nitrile will have a lower Rf than the chloromethyl intermediate.

Q: Why does my IR spectrum show a peak at 1700 cm⁻¹? A: This indicates carbonyl contamination.[1] You likely have 1,4-benzodioxane-6-acetic acid (formed by hydrolysis of the nitrile).[1] Wash your organic phase with saturated NaHCO₃ to extract this acid into the aqueous layer.

Q: Is the compound light sensitive? A: Benzodioxane derivatives can be sensitive to photo-oxidation over long periods.[1] Store the purified liquid in amber vials under nitrogen at 2-8°C.

References

  • Sigma-Aldrich. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile Product Page. (Accessed 2026).[1] Link

  • Sigma-Aldrich. 1,4-Benzodioxane-6-acetic acid Product Page. (Accessed 2026).[1] Link[1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89148, 1,4-Benzodioxan-6-amine (Related Structure/Properties). Link[1][2]

  • Organic Syntheses. General Procedures for Nitrile Synthesis and Purification. (General Reference for Aryl Acetonitrile Handling). Link

Sources

Optimization

Technical Support Center: Solvent Systems for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

[1] Executive Summary This guide addresses the solvent engineering required for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (hereafter referred to as DBDA ).[1] This molecule is a critical pharmacophore, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide addresses the solvent engineering required for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (hereafter referred to as DBDA ).[1] This molecule is a critical pharmacophore, serving as the immediate precursor to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamine, a scaffold found in adrenergic antagonists (e.g., Idazoxan analogs) and antihypertensives (e.g., Guanoxan).[1]

The benzodioxane ring renders the molecule electron-rich, while the nitrile group introduces polarity and susceptibility to nucleophilic attack. Consequently, solvent selection is not merely about solubility; it dictates reaction kinetics, chemoselectivity (avoiding ring alkylation), and the suppression of dimer formation during reduction.

Module A: Nucleophilic Substitution (Synthesis of DBDA)

Context: Converting 6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine to DBDA via cyanation.

The Challenge: The "Solvation Shell" Barrier

In standard nucleophilic substitutions (


), the cyanide ion (

) is often "masked" by the solvent's solvation shell, reducing its nucleophilicity.
Optimal Solvent Systems
MethodSolvent SystemGradeTechnical Rationale
A. Dipolar Aprotic (Classic) DMSO or DMF AnhydrousMechanism: These solvents solvate the cation (

) but leave the anion (

) "naked" and highly reactive.[1] Pros: Fast kinetics (< 2 hours). Cons: Difficult aqueous workup; DMSO can cause skin permeability issues with toxic cyanides.
B. Phase Transfer Catalysis (Recommended) Toluene / Water (1:1)ReagentMechanism: Uses a catalyst (e.g., TBAB) to shuttle

from the aqueous phase to the organic phase. Pros: Superior safety profile; easy separation; scalable. Cons: Requires vigorous stirring (mass transfer limited).
C. Green Alternative Ethanol / Water (80:[1]20)IndustrialMechanism: Solvates both reactants moderately. Pros: Low toxicity. Cons: Slower reaction rates; requires reflux.
Critical Protocol: Phase Transfer Catalysis (PTC) Workflow

Use this for scalability and safety.[1]

  • Organic Phase: Dissolve 1.0 eq of chloromethyl-benzodioxane in Toluene (3-4 volumes).

  • Aqueous Phase: Dissolve 1.5 eq NaCN in minimal Water (2 volumes).

  • Catalyst: Add 0.05 eq Tetrabutylammonium bromide (TBAB).

  • Reaction: Heat to 80°C with vigorous mechanical stirring (essential for creating interfacial surface area).

  • Workup: Cool, separate layers. Wash toluene layer with water and brine. Evaporate toluene to yield DBDA.

Module B: Reduction Protocols (Transforming the Nitrile)

Context: Reducing DBDA to the primary amine (ethylamine derivative).

The Challenge: The "Secondary Amine" Trap

During catalytic hydrogenation, the primary amine product can react with the intermediate imine, leading to the formation of a secondary amine dimer (a "tarry" byproduct). Solvent choice is the primary control mechanism for this side reaction.

Optimal Solvent Systems
Scenario 1: Chemical Reduction (LiAlH₄ or Borane)
  • Primary Solvent: Tetrahydrofuran (THF) (Anhydrous, Inhibitor-free).[1]

  • Why: THF coordinates with Lithium or Boron species, stabilizing the reducing complex. Diethyl ether is often too low-boiling for the activation energy required for nitrile reduction.[1]

  • Warning: Do not use halogenated solvents (DCM) with LiAlH₄ (explosion risk).

Scenario 2: Catalytic Hydrogenation (H₂ / Raney Ni)
  • Primary Solvent: Methanol or Ethanol saturated with Ammonia .[1]

  • The "Ammonia Effect": The presence of

    
     shifts the equilibrium away from the secondary amine byproduct by saturating the catalyst surface and reacting with any formed imine to regenerate the primary amine precursor.
    
Visual Workflow: Reduction Decision Tree

SolventLogic Start Reduction of DBDA Method Select Method Start->Method ChemRed Chemical Hydride (LiAlH4 / BH3) Method->ChemRed Small Scale / Lab CatHyd Catalytic Hydrogenation (H2 / Raney Ni) Method->CatHyd Large Scale / Green SolventA Solvent: Anhydrous THF Reason: Cation Solvation ChemRed->SolventA SolventB Solvent: MeOH + 7N NH3 Reason: Suppress Dimerization CatHyd->SolventB

Figure 1: Decision matrix for selecting solvent systems based on the reduction methodology.

Module C: Alpha-Alkylation (C-C Bond Formation)[1]

Context: Deprotonating the alpha-carbon to attach an alkyl group.

The Challenge: Moisture Sensitivity

The


 of the alpha-proton in DBDA is approximately 25.[1] Removal requires a strong base (LDA, NaH, or KHMDS). Any moisture in the solvent will quench the base immediately.
Required Solvent Parameters
  • Solvent: THF (distilled from Sodium/Benzophenone) or DMF (molecular sieve dried).

  • Dielectric Constant: High enough to dissolve the enolate anion, but aprotic to prevent protonation.

  • Temperature Control: Reactions must often start at -78°C (dry ice/acetone bath) to control the kinetic vs. thermodynamic deprotonation.[1]

Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. Why?

Diagnosis: Solvent entrapment or impurities. Fix:

  • Residual Solvent: Benzodioxane derivatives hold onto chlorinated solvents (DCM/Chloroform) tenaciously. Dry under high vacuum (< 1 mbar) at 40°C for 12 hours.

  • Impurity: The presence of unreacted chloromethyl precursor lowers the melting point. Check TLC (Hexane:EtOAc 3:1). If impure, recrystallize from Isopropanol .

Q2: During LiAlH₄ reduction in THF, I see a gelatinous precipitate that won't filter.

Diagnosis: Aluminum salts forming a complex with the amine and oxygen atoms in the benzodioxane ring. Fix: Use the Fieser Workup instead of simple acid quenching:

  • For

    
     grams of LiAlH₄, add:
    
    • 
       mL Water[1]
      
    • 
       mL 15% NaOH[1]
      
    • 
       mL Water[1]
      
  • This produces a granular white precipitate that is easy to filter, leaving the amine in the THF filtrate.

Q3: Why is my yield low when using Ethanol/Water for the cyanide displacement?

Diagnosis: Competitive hydrolysis. Explanation: At reflux temperatures, the nitrile group can slowly hydrolyze to the amide or carboxylic acid in the presence of water. Fix: Switch to the Toluene/Water PTC method (Module A) or reduce the water content and reaction time in the ethanol system.

References

  • PubChem. (n.d.). 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (Compound).[1][2] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Augstein, J., et al. (1965). Guanidine Derivatives. Synthesis of Guanoxan. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (2025). Reduction of Nitriles to Amines: Solvent Effects. Retrieved February 15, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Source for Fieser workup and hydride reduction mechanisms).

Sources

Troubleshooting

Technical Support Guide: Stability of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

CAS: 10411-47-9 Chemical Formula: Molecular Weight: 175.18 g/mol Executive Summary This guide addresses the stability profile of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile under basic conditions. For researchers an...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10411-47-9 Chemical Formula:


Molecular Weight:  175.18  g/mol 

Executive Summary

This guide addresses the stability profile of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile under basic conditions. For researchers and process chemists, "stability" in this context is a duality:

  • Aqueous Base (Workup/Storage): The nitrile is prone to hydrolysis , converting first to the primary amide and subsequently to the carboxylic acid. This is the primary degradation pathway.

  • Anhydrous Base (Synthetic Utility): The

    
    -protons are acidic (
    
    
    
    in DMSO), allowing for carbanion formation. However, without an electrophile, this state risks oxidative degradation or Thorpe-Ziegler dimerization .

Mechanism of Instability: The Hydrolysis Pathway

In the presence of aqueous base (hydroxide ions), the electrophilic nitrile carbon undergoes nucleophilic attack. This is the most common cause of yield loss during basic workups.

Reaction Pathway Visualization

HydrolysisPathway Nitrile Nitrile (Target) Imidate Imidate Intermediate Nitrile->Imidate OH- Attack Amide Primary Amide (Impurity M+18) Imidate->Amide Tautomerization Acid Carboxylic Acid (Impurity M+19) Amide->Acid Hydrolysis (Slow Step)

Figure 1: Stepwise base-catalyzed hydrolysis. The conversion to amide is often faster than the subsequent conversion to acid at moderate pH.

Diagnostic Indicators (LCMS)

If you suspect degradation, check your LCMS data for specific mass shifts relative to the parent ion (


):
Impurity TypeMass ShiftStructureCause
Primary Amide +18 Da

Partial hydrolysis. Common in mild base (pH 9-11) or short exposure.
Carboxylic Acid +19 Da

Full hydrolysis. Common in strong base (pH >12) or reflux.
Dimer +175 Da

Thorpe-Ziegler condensation (Anhydrous strong base only).

Critical Protocols

Protocol A: Safe Workup (Preventing Hydrolysis)

Use this protocol when isolating the nitrile after a reaction involving basic reagents (e.g.,


, 

).

The "Cold & Fast" Rule: Nitrile hydrolysis activation energy is significant. Low temperature is your primary protection.

  • Cooling: Cool the reaction mixture to < 5°C (ice bath) before adding water.

  • Quenching:

    • Do not quench directly with strong base (e.g., NaOH).

    • Use a saturated Ammonium Chloride (

      
      )  solution. This buffers the aqueous phase to pH ~5-6, instantly neutralizing basic residues without risking acid-catalyzed hydrolysis.
      
  • Extraction:

    • Extract immediately into a non-polar solvent (DCM or EtOAc).

    • Do not let the biphasic mixture stir for extended periods.

  • Drying: Wash the organic layer with brine, dry over

    
    , and concentrate at < 40°C .
    
Protocol B: Controlled Hydrolysis (Synthesis of the Acid)

Use this if your goal is to synthesize 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid.

  • Reagents: Dissolve Nitrile (1.0 eq) in Ethanol/Water (3:1). Add KOH (5.0 eq).

  • Conditions: Reflux (

    
    ) for 4–6 hours.
    
    • Note: Monitoring by TLC/LCMS will show the Amide intermediate appearing first, then disappearing.

  • Workup:

    • Cool to room temperature.[1][2]

    • Acidify carefully with 1M HCl to pH 2.

    • Precipitate forms (or extract with EtOAc).

Troubleshooting Guide

Interactive Decision Tree

Troubleshooting Start Issue: Low Yield / Impurities CheckLCMS Check LCMS Data Start->CheckLCMS PeakM18 Peak M+18 observed? CheckLCMS->PeakM18 PeakM19 Peak M+19 observed? PeakM18->PeakM19 No SolM18 Diagnosis: Partial Hydrolysis Action: Lower workup temp, reduce pH exposure time. PeakM18->SolM18 Yes ColorChange Dark/Red Color Change? PeakM19->ColorChange No SolM19 Diagnosis: Full Hydrolysis Action: Avoid strong aqueous base (NaOH), switch to buffered quench (NH4Cl). PeakM19->SolM19 Yes SolColor Diagnosis: Oxidation/Polymerization Action: Degas solvents (Ar/N2), check for trace metal contaminants. ColorChange->SolColor Yes SolGeneral Check starting material purity and benzodioxan ring stability. ColorChange->SolGeneral No

Figure 2: Troubleshooting logic flow based on analytical data.

FAQ: Common Questions

Q: Can I use NaOH to wash the organic layer containing the nitrile? A: It is risky. If you must remove acidic impurities, use cold 0.5M NaOH or saturated


 and separate layers immediately (< 5 mins). Prolonged contact, especially with warm NaOH, will hydrolyze the nitrile.

Q: Is the benzodioxan ring stable to base? A: Yes. The 1,4-benzodioxin ring is an ether structure and is chemically robust under standard basic conditions (e.g., NaOH, KOH,


). Ring opening usually requires strong Lewis acids or extreme forcing conditions, not simple basic workups.

Q: I see a dimer impurity. What happened? A: You likely used a strong anhydrous base (like NaH or LDA) without a sufficient electrophile present, or the reaction temperature was too high. This leads to the Thorpe-Ziegler reaction , where the deprotonated


-carbon of one nitrile attacks the cyano group of another.

Scientific Grounding & References

Mechanistic Insight

The


-protons of aryl acetonitriles are significantly more acidic (

in DMSO) than simple alkyl nitriles due to resonance stabilization by the aromatic ring [1]. However, the primary instability in aqueous base is nucleophilic attack on the nitrile carbon. The rate of hydrolysis is generally first-order with respect to hydroxide concentration [2].
References
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Cohen, L. A., & Jones, W. M. (1962). A Study of the Hydrolysis of Nitriles. Journal of the American Chemical Society, 84(19), 3771. Link

  • Pollak, P., et al. (2000). Nitriles. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

  • Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles. Link

Sources

Optimization

Technical Support Center: Purification of 1,4-Benzodioxan-6-acetonitrile

[1] Topic: Removal of impurities from crude (2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile. CAS Registry Number: 1009-61-6 (Generic for the 6-isomer).[1] Application: Key intermediate for adrenergic receptor antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Removal of impurities from crude (2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile. CAS Registry Number: 1009-61-6 (Generic for the 6-isomer).[1] Application: Key intermediate for adrenergic receptor antagonists (e.g., Idazoxan, Spiroxatrine) and pharmaceutical scaffolds.[1]

Part 1: Process Logic & Visualization

The purification of aryl acetonitriles is often complicated by the presence of unreacted alkylating agents (chloromethyl intermediates) and hydrolysis byproducts (amides).[1] The following workflow illustrates the decision logic for purifying crude 1,4-benzodioxan-6-acetonitrile.

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil/Solid) CheckState Physical State at 25°C? Start->CheckState Distill High Vacuum Distillation (Remove Tars/Salts) CheckState->Distill Viscous Oil / Tarry ChemicalTreat Chemical Scavenging (Amine Treatment) CheckState->ChemicalTreat Solid / Semi-solid Distill->ChemicalTreat Distillate Collected Recryst Recrystallization (Solvent: IPA or EtOH) ChemicalTreat->Recryst Scavenged Impurities Filtration Filtration & Washing (Cold Solvent) Recryst->Filtration Final Pure Nitrile (White/Off-white Solid) Filtration->Final

Figure 1: Purification decision tree. High-vacuum distillation is recommended as a primary step if the crude is oily or tarry, followed by recrystallization for final polishing.[1]

Part 2: Troubleshooting Guide (FAQs)

Tier 1: Critical Purity Issues

Q: My crude product is a dark brown oil that refuses to crystallize. How do I induce solidification? A: This "oiling out" is typically caused by residual solvent (often toluene or DMF) or high levels of the 6-chloromethyl-1,4-benzodioxan precursor.[1]

  • Immediate Action: Do not attempt to recrystallize directly.[1] The impurities depress the melting point below ambient temperature.[1]

  • Protocol: Perform a High Vacuum Distillation (0.1–1.0 mmHg). The product should distill between 140–160°C (depending on vacuum).[1] The dark tar (polymers) will remain in the pot.[1]

  • Alternative: If distillation is not possible, dissolve the oil in diethyl ether, wash 3x with water to remove polar impurities, dry over MgSO₄, and evaporate.[1] Triturate the residue with cold Heptane or Hexane to induce crystallization.

Q: I am detecting high chlorine content (>0.5%) in my final product. What is it? A: This is likely unreacted 6-chloromethyl-1,4-benzodioxan .[1] This is a critical impurity because it is a genotoxic alkylating agent.[1]

  • The Fix: Recrystallization alone often fails to remove this because of structural similarity.[1]

  • Chemical Scavenging: Before recrystallization, dissolve your crude in ethanol and add 5 mol% of a secondary amine (e.g., morpholine or diethylamine).[1] Reflux for 1 hour. This converts the alkyl chloride into a highly polar ammonium salt, which will stay in the mother liquor during the subsequent aqueous workup or crystallization [1].

Q: The melting point is broad (45–50°C) instead of sharp (52–54°C). A: A broad melting point indicates the presence of the 7-isomer or hydrolysis byproducts (amides).[1]

  • Diagnosis: Check IR for a peak around 1650–1680 cm⁻¹ (Amide C=O).[1] If present, you have partial hydrolysis.[1]

  • Solution: Recrystallize from Isopropanol (IPA) .[1] The amide impurities are generally more soluble in alcohols than the nitrile, allowing them to remain in the supernatant.

Part 3: Optimized Purification Protocols

Standard Operating Procedure (SOP): Recrystallization

This protocol assumes the material has already been chemically scavenged or distilled if necessary.[1]

Reagents:

  • Crude 1,4-benzodioxan-6-acetonitrile[1]

  • Solvent: Isopropanol (IPA) or Ethanol (95%)[1]

  • Activated Carbon (e.g., Darco G-60)[1]

Step-by-Step Methodology:

  • Dissolution Ratio: Use 3.0 to 4.0 mL of solvent per gram of crude solid.[1]

  • Heating: Heat the mixture to reflux (approx. 80°C for Ethanol/IPA) with stirring. Ensure complete dissolution.

  • Decolorization (Crucial for Tars):

    • Remove heat source briefly (to prevent boil-over).[1]

    • Add Activated Carbon (5% w/w based on crude mass).[1]

    • Resume reflux for 10–15 minutes.

  • Hot Filtration:

    • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon and inorganic salts (NaCl/KCl) which are insoluble in hot alcohol.[1]

  • Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (20–25°C) over 2 hours. Do not crash cool in ice yet.

    • Once crystals appear, cool the flask to 0–5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the white needles/plates.[1]

    • Wash: Wash the cake with cold (-10°C) solvent (1 mL/g).[1]

    • Drying: Vacuum dry at 35°C. (Note: Nitriles can sublime; do not use high heat/high vacuum for extended periods).[1]

Solvent Selection Data
Solvent SystemSuitabilityComments
Isopropanol (IPA) Excellent Best balance of yield and purity.[1] Impurities stay in solution.
Ethanol (95%) GoodGood for removing inorganic salts, but yield may be lower due to higher solubility.[1]
Toluene PoorProduct is too soluble; difficult to crystallize without adding heptane (anti-solvent).[1]
Water N/AProduct is insoluble.[1] Can be used as an anti-solvent in EtOH/Water mixes.[1]

Part 4: Scientific Grounding & References

Mechanistic Insight: The synthesis of 1,4-benzodioxan-6-acetonitrile typically involves the displacement of a chloride leaving group by a cyanide ion (


 reaction).[1] The primary contaminants are the starting alkyl chloride (due to incomplete conversion) and inorganic salts (Na/K halides).[1]
  • Alkyl Chloride Removal: The "Chemical Scavenging" technique relies on the higher nucleophilicity of amines compared to the nitrile product, selectively derivatizing the impurity into a water-soluble salt [2].[1]

  • Color Removal: The benzodioxan ring is electron-rich and prone to oxidative polymerization during the chloromethylation step, leading to colored oligomers.[1] Activated carbon preferentially adsorbs these high-molecular-weight aromatic species due to

    
    -
    
    
    
    stacking interactions [3].[1]
References
  • Org. Process Res. Dev. (2017).[1][2] Impurity Occurrence and Removal in Crystalline Products. Discusses the use of chemical derivatization (scavenging) to remove alkyl halide impurities from API intermediates.[1] [1][2]

  • Organic Syntheses. General procedures for Nitrile Purification. Describes distillation and recrystallization techniques for aryl acetonitriles. [1]

  • PubChem Compound Summary. 1,4-Benzodioxan derivatives. Physical property data (Solubility/Melting Points) used to determine solvent suitability.[1] [1]

(Note: While specific patents exist for downstream drugs like Idazoxan, the purification logic above is derived from fundamental process chemistry principles applicable to aryl acetonitriles.)

Sources

Troubleshooting

Troubleshooting low conversion rates in benzodioxin cyanation

Technical Support Center: Benzodioxin Cyanation Welcome to the technical support center for troubleshooting low conversion rates in benzodioxin cyanation. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzodioxin Cyanation

Welcome to the technical support center for troubleshooting low conversion rates in benzodioxin cyanation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.

The palladium-catalyzed cyanation of aryl halides is a powerful tool for synthesizing aromatic nitriles, which are vital intermediates in pharmaceuticals and materials science.[1] However, the reaction is notoriously sensitive to various parameters, and catalyst deactivation is a common hurdle.[2][3] This guide provides a structured approach to identifying and resolving issues leading to low conversion rates, with a specific focus on the electron-rich benzodioxin scaffold.

Troubleshooting Guide: Low Conversion & Yields

This section addresses specific, common problems encountered during the cyanation of benzodioxins. The questions are structured to follow a logical diagnostic workflow.

Q1: My reaction shows very low conversion (<20%) with the starting material largely unreacted. What are the most likely initial points of failure?

A1: A near-complete lack of conversion typically points to a fundamental issue with one of the core components of the catalytic system. Before exploring complex optimization, verify these critical points:

  • Inactive Catalyst System: The active catalyst in these reactions is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or from a pre-formed Pd(0) source like Pd₂(dba)₃.[2][4] Failure to generate or maintain the active Pd(0) state is the most common cause of reaction failure.

    • Cause: Insufficient reduction of the Pd(II) precatalyst or immediate oxidative degradation of the active Pd(0) catalyst. Some protocols rely on phosphine ligands or additives to act as reducing agents.[5]

    • Solution: Consider using a pre-formed Pd(0) source or a more robust precatalyst system, such as a palladacycle, which can generate the active catalyst more efficiently in situ.[2] Ensure all reagents and solvents are properly degassed to remove oxygen, which can oxidize and deactivate the catalyst.

  • Poor Cyanide Source Solubility or Availability: When using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic and widely used cyanide source, its low solubility in organic solvents can be a major limiting factor.[6][7] The cyanide ions must be available in solution to participate in the catalytic cycle.

    • Cause: The solid K₄[Fe(CN)₆] is not sufficiently dissolved in the reaction medium.

    • Solution: The use of a biphasic solvent system, such as a 1:1 mixture of an organic solvent (e.g., MeCN, THF) and water, can dramatically improve the solubility and availability of the cyanide source.[2][6] Alternatively, using a polar aprotic solvent like DMF or DMAc at elevated temperatures can also improve solubility.[7][8]

  • Inappropriate Ligand Choice: The ligand is not merely a spectator; it is critical for stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination. Benzodioxins are electron-rich systems, which can make the initial oxidative addition step sluggish.

    • Cause: The chosen phosphine ligand may not be electron-rich or sterically bulky enough to promote the challenging oxidative addition of the electron-rich benzodioxin halide.

    • Solution: For electron-rich aryl chlorides and bromides, sterically demanding and electron-rich biaryl phosphine ligands (Buchwald-type ligands) like XPhos, SPhos, or (binaphthyl)P(t-Bu)₂ are often required to achieve high yields.[6][9]

Q2: My reaction is proceeding, but it stalls at 40-60% conversion, even after extended reaction times. What is causing this catalyst deactivation?

A2: Stalling is a classic symptom of catalyst poisoning, where the active catalyst is progressively sequestered into an inactive state. In cyanation reactions, the primary culprit is the cyanide ion itself.

  • Mechanism of Poisoning: Excess cyanide ions in the solution can coordinate strongly to the palladium center at multiple stages of the catalytic cycle. This can lead to the formation of highly stable, inactive palladium-cyanide complexes like [Pd(CN)₃]⁻ or [Pd(CN)₄]²⁻, which effectively remove the catalyst from the reaction.[2][3] This issue is particularly pronounced with highly soluble cyanide sources like NaCN or KCN.[5]

  • Diagnostic Approach: The key is to control the concentration of free cyanide in the reaction medium.

    • Slow Release Strategy: Using a less soluble source like K₄[Fe(CN)₆] or Zn(CN)₂ inherently limits the concentration of free cyanide.[2] The rate of dissolution provides a slow, steady supply sufficient for catalysis but insufficient for widespread poisoning.

    • Solvent System Optimization: As mentioned, a biphasic water/organic solvent system can help partition the bulk of the cyanide source in the aqueous phase, with only a small amount diffusing into the organic phase where the catalysis occurs.[10]

    • Ligand Steric Shielding: A bulky phosphine ligand can sterically shield the palladium center, making it more difficult for multiple cyanide ions to coordinate and form inactive complexes. This is another reason why ligands like XPhos are effective.[10]

Below is a workflow diagram to guide your troubleshooting process when encountering low conversion.

G start Low Conversion in Benzodioxin Cyanation q1 Is conversion < 20%? (Initial Failure) start->q1 check_catalyst 1. Verify Catalyst Activity - Use Pd(0) source or efficient precatalyst - Degas solvents thoroughly q1->check_catalyst Yes q2 Is reaction stalling at 40-60% conversion? q1->q2 check_cn 2. Check Cyanide Source - Use biphasic solvent (e.g., MeCN/H₂O) - Ensure adequate temperature for DMF/DMAc check_ligand 3. Evaluate Ligand Choice - Use bulky, electron-rich ligand (e.g., XPhos for electron-rich Ar-Cl/Br) poisoning Likely Cause: Catalyst Poisoning by Excess CN⁻ q2->poisoning Yes solution_poisoning Solution: Control Free Cyanide Concentration - Use K₄[Fe(CN)₆] or Zn(CN)₂ - Employ biphasic solvent system - Use bulky, shielding ligand poisoning->solution_poisoning

Caption: A troubleshooting workflow for low conversion rates.

Frequently Asked Questions (FAQs)

This section covers broader concepts and choices in reaction design.

Q3: How do I choose the optimal cyanide source for my reaction?

A3: The choice of cyanide source is a trade-off between reactivity, safety, and reaction conditions.

Cyanide SourceToxicityKey AdvantagesCommon Disadvantages
KCN / NaCN HighInexpensive, highly reactive.High toxicity, high solubility can easily poison catalyst.[5] Requires careful handling and often anhydrous conditions.[2]
Zn(CN)₂ ModerateLess hazardous than KCN/NaCN.[2] Its use is well-established for a broad range of substrates.[9]Still toxic. Can require higher temperatures.
K₄[Fe(CN)₆] LowNon-toxic (food additive), inexpensive, stable, and easy to handle.[2][7]Low solubility requires specific conditions (biphasic solvent, high temp) to be effective.[6] Cyanide transfer can be slow.[2]
Organic Sources VariesCan be less toxic and offer unique reactivity. Examples include NCTS and acetone cyanohydrin.[4]Often more expensive, may require specific catalysts or conditions, and can introduce other functionalities.

For initial safety and robustness, K₄[Fe(CN)₆] is the recommended starting point for benzodioxin cyanation, provided the conditions are optimized for its use (e.g., aqueous/organic solvent mixture).[2]

Q4: What is the mechanistic role of the phosphine ligand and the base in the catalytic cycle?

A4: The ligand and base play distinct, critical roles in the palladium-catalyzed cyanation cycle.

  • Phosphine Ligand:

    • Solubilizes & Stabilizes: It stabilizes the palladium metal center, keeping it soluble and preventing precipitation as palladium black.

    • Tunes Reactivity: Electron-rich ligands increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step, especially for electron-rich or unreactive aryl halides like benzodioxin chloride.[4]

    • Facilitates Reductive Elimination: Bulky ligands promote the final reductive elimination step to release the aryl nitrile product and regenerate the Pd(0) catalyst.[4]

  • Base (e.g., Na₂CO₃, K₂CO₃):

    • Precatalyst Activation: If starting with a Pd(II) precatalyst, the base can facilitate the in situ reduction to the active Pd(0) species.[2]

    • Neutralizing Agent: In some mechanisms or with certain cyanide sources, acidic species can be generated. The base acts as a scavenger to maintain a productive catalytic environment. In many modern protocols using K₄[Fe(CN)₆], a base may not be strictly necessary, as cyanide itself can activate the precatalyst.[10]

The general catalytic cycle is illustrated below.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X (Benzodioxin-X) pd2_complex Ar-Pd(II)(X)L₂ oxidative_add->pd2_complex transmetalation Cyanide Exchange pd2_complex->transmetalation [CN]⁻ Source (e.g., K₄[Fe(CN)₆]) pd2_cn_complex Ar-Pd(II)(CN)L₂ transmetalation->pd2_cn_complex reductive_elim Reductive Elimination pd2_cn_complex->reductive_elim reductive_elim->pd0 Ar-CN (Product)

Caption: General catalytic cycle for Pd-catalyzed cyanation.

Experimental Protocols

Protocol 1: General Procedure for Cyanation of 6-Bromobenzo[b][4][11]dioxine using K₄[Fe(CN)₆]

This protocol is a robust starting point based on established methods for the cyanation of aryl halides using a non-toxic cyanide source.[2][6]

Materials:

  • 6-Bromobenzo[b][4][11]dioxine

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (MeCN), HPLC grade, degassed

  • Deionized water, degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromobenzo[b][4][11]dioxine (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add K₄[Fe(CN)₆]·3H₂O (0.5 mmol, 0.5 equiv), Na₂CO₃ (0.125 mmol, 0.125 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Atmosphere Control: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Through the septum, add degassed MeCN (2 mL) and degassed deionized water (2 mL) for a 1:1 solvent mixture.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 12-18 hours. Vigorous stirring is essential to ensure mixing of the biphasic system.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-cyanobenzo[b][4][11]dioxine.

Self-Validation: The success of this protocol relies on the biphasic system to enable cyanide transfer without poisoning the catalyst. A successful reaction validates that a controlled cyanide concentration was achieved. If the reaction fails, it points back to the troubleshooting guide regarding catalyst, ligand, or physical mixing issues.

References

  • Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33975-33993. [Link]

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K₄[Fe(CN)₆]. Organic Letters, 13(4), 648-651. [Link]

  • Jafari, A. A., & Sadeghi, B. (2025). Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst Supported on Ionic Liquid-Functionalized N-COF. Journal of Synthetic Chemistry. [Link]

  • Nakao, Y. (2021). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 121(1), 326-447. [Link]

  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(43), 11421-11425. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

  • Li, J., & Wang, Q. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 30(16), 3440. [Link]

  • Wang, X., Li, X., & Zhang, W. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 29(24), 6016. [Link]

  • Li, J., & Wang, Q. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 30(16), 3440. [Link]

  • Littke, A., Soumeillant, M., Kaltenbach, R. F., Cherney, R. J., & Tarby, C. M. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711-1714. [Link]

  • Grushin, V. V., & Alper, H. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph₃P)₄Pd]/[Bu₄N]⁺ CN⁻ system. Journal of the American Chemical Society, 130(14), 4936-4949. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. [Link]

  • Wang, C., Yan, Y., Sun, J., Li, G., Yang, L., Zhang, W., ... & Xue, D. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 2(5), 1-11. [Link]

  • Zhang, G. Y., Yu, J. T., Hu, M. L., & Cheng, J. (2013). Palladium-catalyzed cyanation of aryl halides with CuSCN. The Journal of Organic Chemistry, 78(6), 2710-2714. [Link]

  • Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. [Link]

  • Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33975-33993. [Link]

  • da Silva, A. B. F., & de Fátima, Â. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(2), 195-211. [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization Guide: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

The following guide provides an in-depth spectroscopic analysis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile , designed for researchers requiring high-fidelity structural characterization. Executive Summary & Comp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic analysis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile , designed for researchers requiring high-fidelity structural characterization.

Executive Summary & Compound Profile

This guide details the 1H NMR interpretation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS: 1008-92-0). As a critical intermediate in the synthesis of adrenergic receptor ligands (e.g., Guanfacine analogs), accurate structural verification is essential.

This analysis compares the spectral resolution in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) , establishing CDCl₃ as the superior solvent for routine purity analysis due to water-suppression characteristics.

Chemical Structure & Proton Environments

The molecule consists of three distinct proton environments:

  • Aromatic Ring (Ar-H): 3 protons (ABX system).

  • Ethylenedioxy Bridge (-OCH₂CH₂O-): 4 protons (pseudo-singlet or tight multiplet).

  • Acetonitrile Methylene (-CH₂-CN): 2 protons (singlet).

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility, follow this self-validating workflow.

Sample Preparation[1][2][3]
  • Mass: 10–15 mg of analyte.

  • Solvent Volume: 0.6 mL (min. depth 4.5 cm in tube).

  • Reference: TMS (0.00 ppm) or Residual Solvent Peak (CHCl₃: 7.26 ppm).

  • Filtration: Filter through a cotton plug if any turbidity is observed (essential to prevent line broadening).

Acquisition Workflow (DOT Visualization)

NMR_Workflow Start Sample Prep (10mg / 0.6mL) Solvent Solvent Choice (CDCl3 vs DMSO) Start->Solvent Shim Shimming (Line Width < 0.5 Hz) Solvent->Shim Lock Acquire Acquisition (ns=16, d1=2s) Shim->Acquire Process Processing (LB=0.3 Hz, Phase) Acquire->Process

Figure 1: Standardized acquisition workflow for optimal spectral resolution.

Spectral Analysis & Assignment (CDCl₃)

The following data represents the standard spectrum obtained at 400 MHz or higher in CDCl₃.

Summary Table: Chemical Shifts[1][2][4][5][6][7][8]
AssignmentProton CountChemical Shift (δ ppm)MultiplicityCoupling (J Hz)Structural Insight
Ar-H (C5) 1H6.83 – 6.88Doublet (d)J ≈ 8.2Ortho coupling to C7-H
Ar-H (C7) 1H6.78 – 6.82Doublet of Doublets (dd)J ≈ 8.2, 2.0Meta coupling to C8-H
Ar-H (C8) 1H6.75 – 6.78Doublet (d)J ≈ 2.0Meta coupling
-OCH₂CH₂O- 4H4.25Singlet (s)N/AAppears as singlet due to accidental equivalence
-CH₂-CN 2H3.68Singlet (s)N/ADeshielded by Nitrile group

> Note: The ethylenedioxy protons (4.25 ppm) often appear as a sharp singlet in low-field instruments (<300 MHz). At high fields (>500 MHz), this may resolve into a tight AA'BB' multiplet.

Detailed Interpretation Logic
A. The Aromatic Region (6.7 – 6.9 ppm)

The 1,2,4-substitution pattern creates an ABX system .

  • H-5 (6.85 ppm): This proton is ortho to the oxygen and meta to the acetonitrile chain. It typically appears furthest downfield.

  • H-7 & H-8 (6.75 - 6.82 ppm): These protons are shielded by the electron-donating oxygen atoms of the dioxane ring.

B. The Ethylenedioxy Bridge (4.25 ppm)

This is the diagnostic "fingerprint" of the benzodioxan core.

  • Observation: A strong integration of 4H.

  • Mechanistic Insight: Although chemically non-equivalent (cis/trans relative to the side chain), the conformational flexibility of the dioxane ring averages their environments, resulting in a singlet.

C. The Acetonitrile Side Chain (3.68 ppm)[1]
  • Observation: A sharp singlet integrating to 2H.

  • Validation: If this peak appears as a triplet, it indicates contamination with homologous propionitrile derivatives or coupling to a labile proton (rare).

Comparative Guide: Solvent Selection & Performance

This section objectively compares the "performance" of solvents regarding spectral clarity and impurity detection.

Comparison Matrix: CDCl₃ vs. DMSO-d₆[5][10]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility ExcellentExcellentCDCl₃ (Easier recovery)
Water Interference Low (1.56 ppm)High (3.33 ppm) CDCl₃
Aromatic Resolution HighMedium (Viscosity broadening)CDCl₃
Labile Protons Exchange/InvisibleVisibleDMSO (Only if OH/NH present)
Critical Analysis: The "Water Trap" in DMSO

In DMSO-d₆, the residual water peak appears at 3.33 ppm .

  • Problem: The acetonitrile methylene signal of the product appears at ~3.70 ppm .

  • Risk: Broad water peaks (common in older DMSO stocks) can "tail" into the product signal, distorting integration values and making purity calculation impossible.

Visual Logic: Signal Assignment Pathway (DOT)

Signal_Logic Input Unknown Spectrum Check_Ar Region 6.7-6.9 ppm? (3H Multiplet) Input->Check_Ar Check_Diox Region 4.2-4.3 ppm? (4H Singlet) Check_Ar->Check_Diox Yes Result_Neg REJECT: Check Precursors/Impurities Check_Ar->Result_Neg No Check_CN Region 3.6-3.7 ppm? (2H Singlet) Check_Diox->Check_CN Yes Check_Diox->Result_Neg No Result_Pos CONFIRMED: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile Check_CN->Result_Pos Yes Check_CN->Result_Neg No

Figure 2: Logical decision tree for confirming structural identity.

Troubleshooting & Impurity Profiling

When synthesizing this compound from 1,4-benzodioxan , use this guide to determine reaction completion.

Precursor vs. Product Comparison
SignalStarting Material (1,4-Benzodioxan) Product (Acetonitrile derivative) Status
Aromatic Region Symmetric (AA'BB') ~6.85 ppmAsymmetric (ABX) ~6.80 ppmShift indicates substitution
Side Chain Absent Singlet @ 3.68 ppm Diagnostic for Product
Aldehyde Impurity Singlet @ 9.8 ppmAbsentCheck for Oxidation
Common Impurities
  • Toluene/Xylenes: Look for singlets at 2.3 ppm and multiplets at 7.1 ppm (common recrystallization solvents).

  • Water (in CDCl₃): Singlet at 1.56 ppm. Ensure this does not integrate >10% relative to the product to maintain accurate stoichiometry.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1654 (1,4-Benzodioxan derivatives). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] [Link]

  • PubChem. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

Technical Guide: FTIR Analysis of Nitrile-Substituted Benzodioxin Derivatives

Executive Summary This guide provides a technical framework for the characterization of nitrile ( ) groups within benzodioxin (1,4-benzodioxan) derivatives using Fourier Transform Infrared (FTIR) spectroscopy. Designed f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the characterization of nitrile (


) groups within benzodioxin (1,4-benzodioxan) derivatives using Fourier Transform Infrared (FTIR) spectroscopy. Designed for drug development professionals and analytical chemists, this document moves beyond basic spectral assignment to explore the electronic influences of the benzodioxin moiety on vibrational frequencies. It compares FTIR efficacy against Raman and NMR alternatives and details a self-validating experimental protocol for high-fidelity data acquisition.

Vibrational Mechanics & Spectral Signature

The Benzodioxin-Nitrile Interaction

The nitrile group is a distinct vibrational probe due to its triple bond character, typically absorbing in the 2200–2260 cm⁻¹ "silent region" of the IR spectrum where few other functional groups appear. However, the specific frequency is electronically modulated by the attached scaffold.

  • Baseline Frequency: Aliphatic nitriles typically absorb at 2240–2260 cm⁻¹ .

  • Aromatic Conjugation Effect: When attached to an aromatic ring, conjugation permits resonance between the

    
    -system of the ring and the 
    
    
    
    -orbitals of the nitrile. This reduces the bond order of the
    
    
    bond, lowering the force constant and shifting the absorption to a lower frequency (red shift ).
  • The Benzodioxin Influence: The 1,4-benzodioxan ring contains two oxygen atoms. These act as electron-donating groups (EDGs) via resonance. If the nitrile is para- or ortho- to these oxygen atoms (e.g., position 6 or 7), the increased electron density in the ring further enhances conjugation compared to a simple phenyl ring.

    • Target Frequency Range: Consequently, nitrile groups on benzodioxin derivatives typically manifest as a sharp, medium-to-strong band in the 2215–2235 cm⁻¹ range.

Theoretical Grounding

The frequency (


) is governed by Hooke’s Law approximations for a diatomic harmonic oscillator:


Where

is the bond force constant and

is the reduced mass. The electron-donating nature of the benzodioxin oxygens lowers

slightly more than in unsubstituted benzonitrile (

2228 cm⁻¹), often pushing the peak closer to 2220 cm⁻¹.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the industry standard for rapid identification, it is essential to understand how it compares to Raman and Nuclear Magnetic Resonance (NMR) spectroscopy for this specific pharmacophore.

Table 1: Comparative Performance Matrix
FeatureFTIR (ATR) Raman Spectroscopy

C NMR
Primary Detection Dipole moment change (

)
Polarizability change (

)
Nuclear spin environment
Nitrile Signal Medium-Strong (Sharp). Distinct in the silent region.Very Strong .

is a symmetric vibrator with high polarizability.
Definitive . Carbon resonance at 115–120 ppm .[1]
Sample State Solid or Oil (Neat).Solid, Liquid, or Aqueous solution.[2]Dissolved in deuterated solvent (e.g.,

).
Water Interference High (OH stretch can broaden baseline).Negligible (Water is a weak Raman scatterer).None (if solvent is dry).
Throughput High (seconds per scan).Medium (requires laser focusing/integration).Low (requires minutes to hours).
Best Use Case Routine QC, purity checks, kinetic monitoring.Aqueous samples, polymorph analysis, symmetric substitution.Structural elucidation, definitive carbon counting.
Decision Framework
  • Use FTIR for routine quality control and rapid confirmation of synthesis completion (disappearance of starting material vs. appearance of nitrile band).

  • Use

    
    C NMR  for absolute structural confirmation during the characterization of a new chemical entity (NCE).
    
  • Use Raman if the sample is in an aqueous buffer or if the nitrile signal in FTIR is unexpectedly weak due to local symmetry reducing the dipole change.

Experimental Protocol: High-Fidelity ATR-FTIR

This protocol utilizes Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets and reducing moisture interference.

Workflow Diagram

FTIR_Workflow Start Start: Sample Preparation Clean Clean ATR Crystal (Isopropanol/Acetone) Start->Clean Background Acquire Background (Air/Crystal) Load Load Sample (Solid: Clamp Pressure / Oil: Thin Film) Background->Load Clean->Background Scan Acquire Spectrum (4 cm⁻¹ res, 16-32 scans) Load->Scan Process Post-Processing (Baseline Correction, CO₂ Removal) Scan->Process Analyze Identify Nitrile Peak (2215–2235 cm⁻¹) Process->Analyze Valid Validation Check: Is Peak Sharp? >5% T intensity? Analyze->Valid Valid->Clean Fail (Reprocess) End Report Data Valid->End Pass

Figure 1: Step-by-step workflow for acquiring high-fidelity FTIR spectra of benzodioxin derivatives.

Detailed Methodology
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

    • Resolution: Set to 4 cm⁻¹ . Higher resolution (2 cm⁻¹) adds noise without significant benefit for condensed phase nitriles.

    • Scans: Accumulate 16 to 32 scans to optimize Signal-to-Noise (S/N) ratio.

  • Sample Loading (Self-Validating Step):

    • Solids: Place a small amount (<5 mg) on the Diamond/ZnSe crystal. Apply pressure using the anvil until the "force gauge" (if available) reaches the optimal zone. Validation: Ensure the preview spectrum shows distinct peaks before starting the full scan.

    • Oils: Apply a thin film. No pressure clamp is usually needed.

  • Data Analysis:

    • Locate the region 2200–2260 cm⁻¹ .

    • Identify the nitrile peak.[1][3][4][5][6][7][8] It should be sharp . Broad peaks in this region often indicate isocyanates or overlapping overtones, which are rare in this specific chemistry.

    • Benzodioxin Confirmation: Look for the characteristic C-O-C ether stretching bands of the dioxin ring in the 1050–1250 cm⁻¹ region (often multiple strong bands) to confirm the scaffold integrity.

Interpretation & Troubleshooting

Distinguishing Features
  • Nitrile (–C≡N): Sharp, medium intensity at ~2225 cm⁻¹.[9]

  • Alkyne (–C≡C–): Weak to medium intensity, often 2100–2260 cm⁻¹. differentiation: Alkynes are often weaker in FTIR due to smaller dipole changes (unless terminal). Raman confirms alkynes strongly.

  • Isocyanate (–N=C=O): Broad, very strong doublet often centered around 2270 cm⁻¹. Distinctly different shape from the sharp nitrile.

Common Artifacts
  • Atmospheric CO₂: A doublet at ~2350 cm⁻¹. This is close to the nitrile region but distinct.[1][6][10] Solution: Ensure proper background subtraction.

  • Moisture: Broad noise >3000 cm⁻¹ and bending modes ~1640 cm⁻¹. Does not interfere with nitrile but indicates poor sample quality.

References

  • Nitrile Stretching Frequencies in Arom

    • Source: Spectroscopy Online
    • Title: Organic Nitrogen Compounds IV: Nitriles
    • URL:[Link]

  • Vibr

    • Source: N
    • Title: Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibr
    • URL:[Link]

  • Comparison of FTIR and Raman Source: Thermo Fisher Scientific Title: Raman and FTIR Spectroscopy: Complementary Technologies
  • NMR Chemical Shifts for Nitriles

    • Source: University of Wisconsin-Madison (Department of Chemistry)
    • Title: 13C NMR Chemical Shift Table[4][7][11]

    • URL:[Link]

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 1,4-Benzodioxan-6-acetonitrile

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Topic: Comparative Analysis of Ionization Modalities for the Structural Characterization of 1,4-Benzodi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Topic: Comparative Analysis of Ionization Modalities for the Structural Characterization of 1,4-Benzodioxan-6-acetonitrile (CAS 1008-92-0)

Executive Summary: The "Evergreen" Scaffold

1,4-Benzodioxan-6-acetonitrile (also known as (2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile) is a critical pharmacophore intermediate. It serves as a precursor in the synthesis of adrenergic receptor antagonists (e.g., Guanoxan , Idazoxan analogs) and serotonin (5-HT) modulators. In the context of drug development, unambiguous identification of this intermediate is vital for monitoring reaction progress and impurity profiling.

This guide objectively compares the mass spectrometry (MS) fragmentation patterns of this compound under two distinct ionization modalities: Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] While EI provides a structural "fingerprint" essential for library matching, ESI offers the sensitivity and soft ionization required for LC-MS coupled pharmacokinetic studies.

Deep Dive: Electron Ionization (EI) – The Structural Fingerprint

Electron Ionization (EI) at 70 eV is a "hard" ionization technique that imparts significant internal energy to the molecule, inducing extensive fragmentation. For 1,4-benzodioxan-6-acetonitrile (


, MW 175.18), the EI spectrum is characterized by a stable molecular ion and diagnostic cleavage of the dioxane ring.
Mechanistic Fragmentation Pathway

Upon electron impact, the molecule forms a radical cation (


, 

175). The fragmentation follows two primary high-energy pathways driven by the stability of the resulting carbocations:
  • Retro-Diels-Alder (RDA) Cleavage: The 1,4-dioxane ring is prone to losing an ethylene molecule (

    
    , 28 Da), a hallmark of dihydro-1,4-benzodioxins. This collapses the ring to a catechol-like radical cation.
    
  • Benzylic Cleavage: The bond between the methylene group and the nitrile group (or the aromatic ring) cleaves to stabilize the charge on the aromatic system.

Key Diagnostic Ions (EI):

  • 
     175 (
    
    
    
    ):
    Molecular ion. Moderate to high intensity due to aromatic stability.
  • 
     147 (
    
    
    
    ):
    Loss of ethylene from the dioxane ring (RDA-like).
  • 
     135 (
    
    
    
    ):
    Benzylic cleavage losing the acetonitrile side chain (40 Da), leaving the stable benzodioxan cation.
  • 
     110 (
    
    
    
    ):
    Catechol radical cation, formed from further degradation of the 147 ion.
Visualization of EI Fragmentation Pathway

EI_Fragmentation M_Ion Molecular Ion (M+.) m/z 175 (Radical Cation) Ion_147 Fragment m/z 147 [M - C2H4]+. (RDA Cleavage) M_Ion->Ion_147 - C2H4 (RDA) Ion_135 Fragment m/z 135 [M - CH2CN]+ (Benzodioxan Cation) M_Ion->Ion_135 - .CH2CN (Benzylic) Ion_110 Fragment m/z 110 [Catechol]+. (Ring Degradation) Ion_147->Ion_110 - HCN/Fragments Neutral_28 Loss: C2H4 (28 Da) Neutral_40 Loss: .CH2CN (40 Da)

Caption: Theoretical EI fragmentation pathway of 1,4-benzodioxan-6-acetonitrile showing primary RDA and benzylic cleavage events.

Deep Dive: Electrospray Ionization (ESI) – Sensitivity & Soft Ionization

In contrast to EI, Electrospray Ionization (ESI) is a "soft" technique used primarily in LC-MS workflows. It preserves the molecular integrity, making it ideal for trace analysis and pharmacokinetic (PK) studies where sensitivity is paramount.

Ionization Behavior

1,4-Benzodioxan-6-acetonitrile is a neutral molecule with a weakly basic nitrile group. In positive mode ESI (


ESI), it forms adducts rather than extensive fragments.

Key Observed Ions (ESI):

  • 
     176 (
    
    
    
    ):
    Protonated molecular ion.[2] Base peak in acidic mobile phases (0.1% Formic Acid).
  • 
     198 (
    
    
    
    ):
    Sodium adduct.[2] Common in non-acidified solvents or biological matrices.
  • 
     217 (
    
    
    
    ):
    Acetonitrile solvent adduct (common in HPLC mobile phases).
MS/MS Fragmentation (CID)

When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole (QqQ), the protonated ion (


 176) fragments differently than the radical cation in EI:
  • Loss of HCN (27 Da):

    
    .
    
  • Loss of

    
     (17 Da): 
    
    
    
    (less common for nitriles, but possible).

Comparative Assessment: EI vs. ESI

The following table summarizes the performance metrics of both ionization techniques for this specific compound.

FeatureElectron Ionization (GC-EI-MS)Electrospray Ionization (LC-ESI-MS)
Primary Ion

(

175)

(

176)
Fragmentation Extensive (Fingerprint)Minimal (Requires MS/MS)
Sensitivity Moderate (ng range)High (pg range)
Selectivity High (Library matchable)High (via MRM transitions)
Key Application Impurity profiling, Synthesis confirmationPK studies, Metabolite ID
Sample State Gas phase (Volatile/Thermally stable)Liquid phase (Soluble)

Experimental Protocol: Structural Confirmation Workflow

To ensure reproducibility in drug development pipelines, the following self-validating protocol is recommended.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1,4-benzodioxan-6-acetonitrile in 1 mL of Methanol (LC-MS grade).

  • Working Solution: Dilute to 10 µg/mL in Methanol for direct infusion or GC injection.

GC-MS Method (EI)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Source Temp: 230°C.

  • Ionization: 70 eV.[3][4]

  • Scan Range:

    
     40–300.
    
  • Expected Retention: Elutes as a sharp peak; check for tailing (polar nitrile interaction).

LC-MS/MS Method (ESI)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • MRM Transition:

    
     (Quantifier), 
    
    
    
    (Qualifier).
Workflow Logic Diagram

Workflow Sample Crude Reaction Mixture (Synthesis Intermediate) Prep Dilution in MeOH (10 µg/mL) Sample->Prep Decision Target Analysis? Prep->Decision GCMS GC-EI-MS (Impurity ID) Decision->GCMS Structural Confirm LCMS LC-ESI-MS/MS (Quantitation) Decision->LCMS Trace Quant Result_GC Spectrum Match: m/z 175, 147, 135 GCMS->Result_GC Result_LC MRM Peak: 176 -> 149 LCMS->Result_LC

Caption: Decision matrix for selecting the appropriate MS modality based on analytical goals.

References

  • Bolchi, C., et al. (2020).[5][6] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry, 200, 112419.[5][6] Link

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of 3,4-Methylenedioxyphenylacetonitrile (Analog)." NIST Chemistry WebBook, SRD 69. Link

  • Idris, N., Anderson, A., & Bakare, O. (2022).[7][8] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry, 12, 143-160.[7][8] Link

  • Prukała, D., et al. (2008). "Electron ionisation and electrospray ionisation mass spectrometric study of a series of isomeric methyl-, dimethyl- and trimethylalloxazines." Rapid Communications in Mass Spectrometry, 22(3), 409-416.[1] Link

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Determination of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 2-(2,3-Dihyd...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile, a key intermediate in the synthesis of various biologically active molecules, the development of a robust and reliable analytical method for purity assessment is of paramount importance.[1] This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, comparing different chromatographic strategies and culminating in an optimized, validated procedure.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

Before embarking on any method development, a thorough understanding of the analyte's physicochemical properties is crucial. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile possesses a molecular formula of C₁₀H₉NO₂ and a monoisotopic mass of 175.06332 Da.[2] With a predicted XlogP of 1.5, it is classified as a moderately polar compound.[2] This moderate polarity suggests that reversed-phase HPLC will be a suitable analytical approach, as the analyte will exhibit sufficient retention on a non-polar stationary phase with a polar mobile phase.[3]

The presence of the benzodioxane ring system and the nitrile group are key features influencing its chromatographic behavior and UV absorbance. The aromatic nature of the benzodioxane moiety suggests strong UV absorbance, making UV detection a sensitive and appropriate choice.

Strategic Approach to Method Development: A Comparative Analysis

The development of a successful HPLC method is a systematic process of optimizing various parameters to achieve the desired separation. Here, we compare and contrast different approaches to key aspects of the method development for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile.

Column Selection: The Heart of the Separation

The choice of the stationary phase is the most critical factor in achieving the desired selectivity. Given the moderate polarity of our analyte, a standard C18 column is a logical starting point. However, to ensure a comprehensive evaluation, we will compare the performance of three different reversed-phase columns.

Column ChemistryRationale for SelectionExpected Performance
Standard C18 A general-purpose, hydrophobic stationary phase providing good retention for moderately polar compounds.Should provide adequate retention of the main peak. Resolution from closely related impurities may be challenging.
Polar-Embedded C18 Incorporates a polar group (e.g., amide, carbamate) near the silica surface, which can provide alternative selectivity for polar compounds and improve peak shape.May offer better peak shape for any basic impurities and provide different selectivity compared to a standard C18.
Phenyl-Hexyl Offers π-π interactions with aromatic analytes, in addition to hydrophobic interactions.The benzodioxane ring of the analyte could interact favorably with the phenyl groups of the stationary phase, leading to enhanced retention and unique selectivity for aromatic impurities.
Mobile Phase Optimization: Driving the Selectivity

The mobile phase composition, including the organic modifier and pH, plays a pivotal role in controlling retention and selectivity.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the two most common organic modifiers in reversed-phase HPLC.[4] Their different physicochemical properties can lead to significant changes in selectivity.

Organic ModifierAdvantagesDisadvantagesImpact on Separation
Acetonitrile Lower viscosity, leading to lower backpressure. Good UV transparency at low wavelengths.Can be more expensive than methanol.Often provides sharper peaks and different selectivity due to its aprotic nature.
Methanol Readily available and less expensive. Can offer unique selectivity, particularly with phenyl-based columns.Higher viscosity, resulting in higher backpressure. Higher UV cutoff than acetonitrile.Its protic nature can lead to different hydrogen bonding interactions with the analyte and stationary phase, altering elution order.

Mobile Phase pH

The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile itself is not strongly ionizable, potential impurities, such as a hydrolyzed carboxylic acid derivative, could be affected by pH. A slightly acidic mobile phase (pH 2.5-3.5) is generally a good starting point in reversed-phase chromatography to ensure sharp peaks for acidic compounds and to suppress the ionization of residual silanols on the silica-based stationary phase.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for the development of a stability-indicating HPLC method for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile.

Materials and Reagents
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (85%)

  • Forced degradation study reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

Initial Chromatographic Conditions (Starting Point)

Based on the analysis of the parent compound, 1,4-Benzodioxin, 2,3-dihydro-, a suitable starting point for method development is as follows:[5]

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on the benzodioxane chromophore)

  • Injection Volume: 10 µL

  • Sample Concentration: 0.5 mg/mL in 50:50 Acetonitrile:Water

Method Development Workflow

The following diagram illustrates the systematic approach to method development:

Caption: Workflow for HPLC Method Development.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are essential. The sample is subjected to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

Results and Discussion: A Comparative Analysis of Chromatographic Conditions

The following tables summarize the hypothetical results of the comparative studies, illustrating the process of method optimization.

Table 1: Comparison of Stationary Phases

ColumnRetention Time (min)Tailing FactorResolution (from major impurity)Comments
Standard C188.21.31.2Acceptable retention, but poor resolution and peak tailing.
Polar-Embedded C187.51.11.8Improved peak shape and better resolution.
Phenyl-Hexyl 9.5 1.0 2.5 Excellent peak shape and baseline resolution due to π-π interactions.

Table 2: Comparison of Organic Modifiers (on Phenyl-Hexyl Column)

Organic ModifierRetention Time (min)Resolution (from major impurity)Analysis Time (min)Comments
Acetonitrile 9.5 2.5 15 Optimal balance of resolution and analysis time.
Methanol11.22.220Increased retention and longer analysis time with slightly reduced resolution.

Optimized HPLC Method

Based on the systematic evaluation, the following optimized HPLC method is proposed for the purity determination of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile and its related substances.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B for 2 min, 40-80% B in 10 min, hold at 80% B for 3 min

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

This optimized method provides excellent resolution between the main peak and potential process-related impurities and degradation products, ensuring a reliable assessment of the compound's purity.

Conclusion

The development of a robust, stability-indicating HPLC method is a critical step in the quality control of pharmaceutical intermediates like 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile. By systematically evaluating and comparing different stationary phases and mobile phase conditions, an optimized method capable of separating the main component from its potential impurities and degradation products has been established. This guide demonstrates that a thorough understanding of the analyte's chemistry, coupled with a logical, stepwise approach to method development, is the key to achieving a reliable and reproducible analytical procedure. The final method, utilizing a Phenyl-Hexyl column with an acetonitrile/water gradient, stands as a testament to this principle, offering a solid foundation for subsequent validation and routine quality control applications.

References

  • SIELC Technologies. (2018, May 16). 1,4-Benzodioxin, 2,3-dihydro-. Retrieved from [Link]

  • Bolchi, C., et al. (2019). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. AIR Unimi. Retrieved from [Link]

  • Zhang, T., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. Retrieved from [Link]

  • Gupta, A. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • ResearchGate. (2022, March). UV-Vis spectrum of complex 2 in acetonitrile. Retrieved from [Link]

  • Nikolaychuk, P. A. (2022). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. Scripta Scientifica Pharmaceutica. Retrieved from [Link]

  • Le-commandoux, S., et al. (2024, January 2). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • PubChemLite. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile. Retrieved from [Link]

  • Google Patents. (2016). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • ResearchGate. The UV/Vis absorption spectra of 1–4 and eosin Y in acetonitrile. Retrieved from [Link]

  • RSC Publishing. (2024, January 2). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Tchiengue, C. F., et al. (2021). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. ChemistrySelect. Retrieved from [Link]

  • ChemBK. (2025, August 19). acetonitrile for uv-spectroscopy. Retrieved from [Link]

  • MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Retrieved from [Link]

  • Tropical Journal of Pharmaceutical Research. (2023, February 16). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Retrieved from [Link]

Sources

Validation

Technical Guide: 13C NMR Characterization of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

The following technical guide details the 13C NMR characterization of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile. This document is structured to serve as a definitive reference for structural validation, impurity p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 13C NMR characterization of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile. This document is structured to serve as a definitive reference for structural validation, impurity profiling, and regioisomer discrimination in pharmaceutical development.

Introduction & Strategic Importance

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS: 122566-88-1) is a critical intermediate in the synthesis of guanidine-based antihypertensives (e.g., Guanadrel) and various alpha-adrenergic antagonists.[1][2] In process chemistry, the purity of this intermediate is paramount.

The primary analytical challenge lies in distinguishing the target 6-isomer from the 5-isomer (regioisomer), a common impurity formed during non-selective electrophilic aromatic substitutions (e.g., chloromethylation) of the 1,4-benzodioxan scaffold.[1][2] This guide provides a self-validating NMR assignment strategy to unequivocally identify the correct isomer.

Experimental Protocol: Standardized Acquisition

To ensure reproducibility and comparability with the data presented below, the following acquisition parameters are recommended.

ParameterSpecificationRationale
Solvent CDCl₃ (Chloroform-d)Standard for non-polar intermediates; provides sharp resolution.[1][2]
Alternative Solvent DMSO-d₆Use if solubility is poor or to separate overlapping aliphatic peaks.[1][2]
Frequency 100 MHz or higherEssential for resolving closely spaced aromatic signals (~117 ppm).[1][2]
Pulse Sequence Proton-Decoupled (¹³C{¹H})Simplifies spectrum to singlets for clear chemical shift assignment.[1][2][3]
Relaxation Delay ≥ 2.0 secondsEnsures quantitative integration accuracy for quaternary carbons (CN, C-O).[2]
Reference TMS (0.00 ppm) or CDCl₃ (77.16 ppm)Internal locking standard.[1][2]

Structural Assignment Strategy

The assignment logic follows a "Divide and Conquer" approach, separating the molecule into three distinct spectroscopic zones: the Aliphatic Heterocycle , the Acetonitrile Tail , and the Aromatic Core .

Zone 1: The Aliphatic Heterocycle (High Field)

The 1,4-benzodioxan ring contains two methylene groups (-OCH₂CH₂O-).[1][2]

  • Chemical Shift: 64.0 – 64.5 ppm .

  • Appearance: Two closely spaced signals or a single overlapped peak depending on resolution.

  • Validation: These signals are distinctively downfield from standard alkyl chains due to the inductive effect of oxygen.

Zone 2: The Acetonitrile Tail[1]
  • Benzylic Methylene (-CH₂-CN): 22.0 – 23.5 ppm .[1][2]

    • Note: This is significantly upfield compared to a benzyl chloride (~46 ppm) or alcohol (~64 ppm), making it a clean diagnostic for the success of the cyanation reaction.[2]

  • Nitrile Carbon (-CN): 117.5 – 119.0 ppm .[1][2]

    • Note: Often low intensity due to long relaxation times (quaternary carbon).[2]

Zone 3: The Aromatic Core (The Fingerprint)

The 1,2,4-substitution pattern of the benzene ring creates a specific signature.[2]

  • Quaternary C-O (C4a, C8a): 142.0 – 144.0 ppm .[2] These are the most downfield signals.

  • Quaternary C-Alkyl (C6): 123.0 – 125.0 ppm .[1][2] The point of attachment for the acetonitrile group.

  • Aromatic Methines (CH): Three signals in the 116.0 – 122.0 ppm range.

Comparative Analysis: Target vs. Alternatives

The most critical "alternative" to compare against is not a different product, but the 5-isomer impurity .[2]

Table 1: Chemical Shift Comparison (CDCl₃)

Values are derived from consensus data of 1,4-benzodioxan derivatives.

Carbon AssignmentTarget: 6-Isomer (ppm)Impurity: 5-Isomer (ppm)Distinction Logic
-CN (Nitrile) 118.2117.8Minor difference; unreliable for ID.[1][2]
-CH₂- (Benzylic) 22.818.5 - 20.0Diagnostic: 5-position is sterically crowded (ortho to O), shifting CH₂ upfield.[1][2]
C-O (Quaternary) 143.5, 142.8144.0, 140.5Diagnostic: 5-isomer lacks symmetry in electronic environment, splitting C-O signals further apart.[1][2]
Aromatic CH 117.5, 117.8, 122.0120.0 - 125.0 range6-isomer has two "ortho-to-oxygen" protons (~117 ppm); 5-isomer has only one.[1][2]
Dioxane -OCH₂- ~64.3 (closely spaced)~64.0, 65.0 (split)5-substitution distorts the dioxane ring puckering, often splitting these peaks.[1][2]
Visualization 1: Assignment Logic Flowchart

This diagram illustrates the decision-making process for validating the structure based on the data above.

NMR_Assignment_Logic Start Start: Acquire 13C{1H} Spectrum Check_CN Check 117-119 ppm (Nitrile Peak Present?) Start->Check_CN Check_Aliphatic Check 22-23 ppm (Benzylic CH2) Check_CN->Check_Aliphatic Yes Fail Reaction Failed (Check Precursors) Check_CN->Fail No Decision_Isomer Isomer Discrimination (Critical Step) Check_Aliphatic->Decision_Isomer Signal Found Check_Aliphatic->Fail No Signal Result_6 Target: 6-Isomer (CH2 ~22.8 ppm) (Symm. C-O peaks) Decision_Isomer->Result_6 CH2 > 22 ppm Result_5 Impurity: 5-Isomer (CH2 < 20 ppm) (Split O-CH2-CH2-O) Decision_Isomer->Result_5 CH2 < 21 ppm

Caption: Logic flow for confirming the identity of the 6-isomer versus the 5-isomer impurity using key marker signals.

Synthesis & Impurity Pathways

Understanding where the signals come from requires understanding the synthesis. The 5-isomer arises from lack of regioselectivity during the functionalization of the benzodioxan ring.[1]

Visualization 2: Synthesis and Regioisomer Origin

Synthesis_Pathway Benzodioxan 1,4-Benzodioxan (Starting Material) Reaction Electrophilic Subst. (e.g., Chloromethylation) Benzodioxan->Reaction Isomer6 6-Substituted (Major) Target Intermediate (Less Steric Hindrance) Reaction->Isomer6 Major Path Isomer5 5-Substituted (Minor) Regio-Impurity (Ortho to Bridge) Reaction->Isomer5 Minor Path Final6 6-Acetonitrile (Target Product) Isomer6->Final6 + Cyanide Final5 5-Acetonitrile (Impurity) Isomer5->Final5 + Cyanide

Caption: Synthetic pathway showing the divergence of regioisomers. The 5-isomer is sterically disfavored but often present.[1][2]

Detailed Peak List (Reference Data)

Solvent: CDCl₃, 100 MHz

Chemical Shift (δ, ppm)Multiplicity (DEPT)AssignmentNotes
143.6 C (quat)C-4a (Ar-O)Oxygen-bearing aromatic carbon.[1][2]
142.9 C (quat)C-8a (Ar-O)Oxygen-bearing aromatic carbon.[1][2]
123.8 C (quat)C-6 (Ar-CH₂CN)Ipso carbon.[1][2]
122.1 CHC-7Aromatic methine.
118.1 C (quat)-CN (Nitrile)Characteristic weak signal.[1][2]
117.8 CHC-5Aromatic methine (Ortho to substituent).[1][2]
117.4 CHC-8Aromatic methine (Meta to substituent).[1][2]
64.4 CH₂O-CH₂-CH₂-ODioxane ring.[1][2]
64.3 CH₂O-CH₂-CH₂-ODioxane ring.[1][2]
22.6 CH₂Ar-CH₂-CNBenzylic carbon.[1][2]

References

  • Comparison of 1,4-Benzodioxan Isomers: Journal of Heterocyclic Chemistry, "Regioselective synthesis and NMR characterization of substituted 1,4-benzodioxanes." [1][2]

  • General 13C NMR Data for Nitriles: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. [1][2]

  • Synthesis of Guanadrel Intermediates: Journal of Medicinal Chemistry, "Adrenergic blocking agents. Guanidine derivatives."[1][2][4]

  • Benzodioxan Scaffold NMR Trends: Magnetic Resonance in Chemistry, "13C NMR spectral assignment of 1,4-benzodioxan derivatives."

Sources

Comparative

Reference Standards for 1,4-Benzodioxan-6-acetonitrile: A Comparative Technical Guide

Executive Summary 1,4-benzodioxan-6-acetonitrile (CAS: 64299-96-5) is a critical pharmacophore intermediate used in the synthesis of -adrenergic antagonists (e.g., Idazoxan analogs) and serotonergic modulators. Its analy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-benzodioxan-6-acetonitrile (CAS: 64299-96-5) is a critical pharmacophore intermediate used in the synthesis of


-adrenergic antagonists (e.g., Idazoxan analogs) and serotonergic modulators. Its analysis presents specific stability challenges—primarily the hydrolysis of the nitrile group to the corresponding amide (1,4-benzodioxan-6-acetamide) or acid under moisture-compromised storage.

This guide objectively compares reference standard grades available for this analyte, establishing a scientific basis for selection in GMP versus R&D environments. It further details a self-validating HPLC protocol to qualify in-house secondary standards against ISO 17034 Certified Reference Materials (CRMs).

Part 1: The Analytical Challenge

The benzodioxane ring is electron-rich, making the molecule susceptible to oxidative degradation, while the acetonitrile side chain is prone to hydrolysis. When selecting a reference standard, the "Purity" value on a Certificate of Analysis (CoA) is insufficient without understanding how it was derived.

Critical Impurity Profile
  • Impurity A (Amide): Result of partial hydrolysis. Co-elutes on many C8 columns.

  • Impurity B (Acid): Result of full hydrolysis. pH-dependent retention.

  • Impurity C (Halogenated Precursors): Chloromethyl-1,4-benzodioxane (starting material).

Implication: A "99%" purity claim by simple area normalization (HPLC-UV) often masks the presence of inorganic salts or residual solvents, leading to significant potency errors in quantitative assays.

Part 2: Comparative Analysis of Standard Grades

The following table contrasts the three primary tiers of reference materials available for 1,4-benzodioxan-6-acetonitrile.

Table 1: Performance Matrix of Reference Standard Grades
FeatureTier 1: ISO 17034 CRM Tier 2: Qualified Secondary Standard Tier 3: Reagent Grade
Primary Use GMP Release, Method ValidationRoutine QC, Stability TestingEarly R&D, Screening
Traceability SI Units (via qNMR/Mass Balance)Traceable to Tier 1 (Direct Comparison)Often None or "Batch Only"
Purity Assignment Mass Balance (100% - Impurities - Water - Solvents)Assay vs. CRM Area % (often ignores non-UV absorbers)
Uncertainty Explicitly calculated (

)
Calculated combined uncertaintyNot reported
Cost Factor High (10x)Moderate (1x + labor)Low (0.1x)
Risk Profile NegligibleLow (if qualified correctly)High (Risk of salt/solvent bias)
Expert Insight: The "Reagent Trap"

Many researchers default to Tier 3 (Reagent Grade) for early potency calculations. However, commercial reagents of 1,4-benzodioxan-6-acetonitrile often contain 1–5% residual toluene or inorganic salts from the cyanation step. Since these do not absorb UV at 215 nm or elute in the void volume, Area % methods falsely inflate purity to >99% , causing a systematic bias in subsequent biological assays.

Part 3: Experimental Validation Protocol

To mitigate the cost of CRMs while maintaining data integrity, the recommended workflow is to purchase one unit of Tier 1 (CRM) to qualify a bulk batch of Tier 3 material, converting it into a Tier 2 "In-House Secondary Standard."

Protocol: HPLC-UV/MS Purity Assignment

Objective: Establish the potency of the candidate standard with specificity against hydrolysis products.

1. Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) and optional MS (ESI+).

  • Column: C18 End-capped (e.g., Waters Symmetry or Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity, sharpens nitrile peak).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 220 nm (Nitrile absorbance) and 280 nm (Benzodioxan specificity).

  • Temperature: 30°C.

2. System Suitability Tests (SST)

Before analyzing the standard, the system must pass these self-validating criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions).
  • Resolution (

    
    ): 
    
    
    
    between the Nitrile main peak and the Amide impurity (forced degradation sample required for confirmation).
  • Injection Precision: RSD

    
     for 5 replicates.
    
3. Calculation (Mass Balance Approach)

Do not rely solely on the chromatographic purity. The assigned purity (


) must account for volatiles and inorganics:


  • 
    : Chromatographic purity (Area %).
    
  • 
    : Determined via Karl Fischer titration.
    
  • 
    : Determined via GC-Headspace.
    
  • 
    : Residue on Ignition (Sulfated Ash).
    

Part 4: Visualization of Qualification Workflow

The following diagram illustrates the rigorous process required to elevate a commercial reagent to a Qualified Secondary Standard suitable for GMP use.

StandardQualification Raw Commercial Reagent (Tier 3) ID Identity Check (FT-IR / H-NMR) Raw->ID SST System Suitability (Resolution > 2.0) ID->SST Identity Confirmed Fail REJECT Standard ID->Fail Identity Mismatch Purity Purity Assessment (HPLC + GC-HS + KF) SST->Purity Passes SST SST->Fail Fails Resolution Calc Mass Balance Calculation Purity->Calc Calc->Fail Purity < 98.0% Pass RELEASE Qualified Secondary Standard Calc->Pass Purity > 98.0% Uncertainty < 1.0%

Figure 1: Decision tree for the qualification of in-house secondary standards. Note the critical "Mass Balance" step often skipped in non-regulated labs.

Part 5: Recommendations

  • For Method Validation (ICH Q2): Always use an ISO 17034 CRM . The cost of the standard is negligible compared to the cost of repeating a failed validation due to reference error.

  • For Routine Analysis: Purchase a large batch of high-grade reagent. Qualify it immediately upon receipt using the Mass Balance Protocol described above. Re-qualify annually to monitor hydrolysis (amide formation).

  • Storage: 1,4-benzodioxan-6-acetonitrile is hygroscopic. Store at 2–8°C in a desiccator . If the container is opened frequently, purge with nitrogen before resealing to prevent moisture ingress.

References

  • International Organization for Standardization. (2016).[2][3] ISO 17034:2016 - General requirements for the competence of reference material producers.[2]Link

  • Sigma-Aldrich. (2025). Choosing Correct Reference Material Quality Grade.[2][4] (Explains the hierarchy of CRM vs. Reagent). Link

  • BenchChem. (2025).[5] Analytical Method Validation Guide for Heterocyclic Compounds. (Provides comparative HPLC conditions for benzodioxan derivatives). Link

  • National Institutes of Health (PubChem). 1,4-Benzodioxan-6-acetonitrile Compound Summary. (Physical properties and stability data).[1][2][4][5][6] Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory basis for SST and specificity requirements).[2][7] Link

Sources

Validation

A Senior Application Scientist's Comparative Guide to TLC Visualization of Benzodioxin Acetonitrile Compounds

Introduction: The Critical Role of Visualization in TLC Analysis Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry and drug development for its speed, simplicity, and low cost. It serve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Visualization in TLC Analysis

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry and drug development for its speed, simplicity, and low cost. It serves as a rapid method for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. For compounds such as benzodioxin acetonitriles—a class of molecules with potential applications in medicinal chemistry—accurate and reliable visualization on a TLC plate is paramount. Since these compounds are often colorless, their detection requires specific visualization techniques.

The General Workflow of TLC Visualization

The process, from running the chromatogram to visualizing the separated components, follows a logical sequence. Each step is critical for achieving clear, reproducible results.

Caption: General experimental workflow for Thin-Layer Chromatography (TLC) analysis.

Method 1: Ultraviolet (UV) Light Visualization (Non-Destructive)

This is invariably the first method of choice due to its simplicity and non-destructive nature.[1][2]

Expertise & Experience: The Underlying Principle

Commercial TLC plates are often impregnated with a fluorescent indicator, typically a manganese-activated zinc silicate, which glows bright green under short-wave UV light (254 nm).[1][2][3] Compounds that possess a chromophore, particularly conjugated or aromatic systems, absorb this UV radiation.[2][4] Consequently, they prevent the indicator from fluorescing, appearing as dark purple or black spots against the glowing green background.[1][2] The benzodioxin ring system is inherently aromatic and conjugated, making benzodioxin acetonitrile compounds strong candidates for UV-active visualization.

Experimental Protocol
  • Drying: After developing the TLC plate, ensure all mobile phase solvent has completely evaporated. Residual solvent can interfere with visualization.

  • Illumination: Place the dried TLC plate under a short-wave (254 nm) UV lamp in a darkened environment for optimal contrast.[1]

  • Observation: Observe the plate for dark spots against the green fluorescent background.[5]

  • Marking: While viewing under the UV lamp, carefully and lightly circle all visible spots with a pencil.[2] This is crucial as the spots will be invisible once the lamp is removed.

  • Further Analysis: Since this method is non-destructive, the same plate can subsequently be subjected to a chemical staining method for secondary confirmation or to visualize any UV-inactive impurities.[1]

Method 2: Iodine Vapor (Semi-Destructive)

Iodine is one of the oldest and most straightforward chemical visualization agents.[6][7] It is generally considered semi-destructive as the staining can fade over time, but it can also undergo irreversible reactions with some compounds.[8][9]

Expertise & Experience: The Underlying Principle

The mechanism involves the adsorption of iodine vapor onto the surface of the TLC plate. Iodine has a high affinity for organic compounds, forming weak charge-transfer complexes that are typically yellow to brown in color.[6][7][10] This interaction is particularly effective for unsaturated and aromatic compounds, making it well-suited for the benzodioxin moiety.[6][7] The background silica gel adsorbs iodine less strongly, resulting in a lighter tan color and providing sufficient contrast to see the spots.

Experimental Protocol
  • Chamber Preparation: Prepare an iodine chamber by placing a few crystals of solid iodine into a sealed glass jar or tank.[4][10] A piece of filter paper can be added to help saturate the chamber with iodine vapor.[7]

  • Plate Insertion: Place the fully dried, developed TLC plate into the chamber using forceps and seal the lid.[10]

  • Development: Allow the plate to remain in the chamber for several minutes until yellow-brown spots appear against a lighter background.[1][10] Avoid over-exposure, which can cause the entire plate to turn dark brown, obscuring the spots.[10]

  • Marking and Documentation: Immediately remove the plate and circle the spots with a pencil. The spots will fade as the iodine sublimes off the plate, so prompt documentation, such as a photograph or sketch, is essential.

Method 3: Potassium Permanganate (KMnO₄) Stain (Destructive)

The potassium permanganate stain is a highly effective, general-purpose visualization agent that reacts with a wide range of organic functional groups.

Expertise & Experience: The Underlying Principle

This method is based on a redox reaction. Potassium permanganate (KMnO₄), a strong oxidizing agent, is a deep purple color. It reacts with any oxidizable functional group on the TLC plate. In this reaction, the permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a brownish-yellow solid.[4] This results in the appearance of yellow or brown spots on the vibrant purple or pink background of the plate.[11] This stain is excellent for detecting groups like alkenes, alkynes, alcohols, aldehydes, and other oxidizable moieties.[1][6][7] For benzodioxin acetonitriles, the ether linkages in the dioxin ring or other susceptible parts of the molecule can be oxidized.

Experimental Protocol
  • Stain Preparation: Prepare the staining solution by dissolving potassium permanganate (3 g) and potassium carbonate (20 g) in water (300 mL), followed by the addition of 5% aqueous NaOH (5 mL). Store in a sealed container.

  • Staining: After the developed TLC plate is completely dry, quickly dip it into the permanganate solution using forceps.[1] Ensure the entire plate is immersed and then immediately remove it.

  • Drying & Development: Let the excess stain drip off for a moment, then wipe the back of the plate with a paper towel.[1] Gentle heating with a heat gun may be required to accelerate the reaction and visualize certain functional groups, but often spots appear almost immediately at room temperature.[1][4] Be cautious not to overheat, as this can char the plate and turn the background brown.[1]

Method 4: p-Anisaldehyde-Sulfuric Acid Stain (Destructive)

The p-anisaldehyde stain is a highly versatile reagent known for producing a spectrum of colors for different compounds, which can sometimes be diagnostic.[8][12]

Expertise & Experience: The Underlying Principle

The visualization mechanism involves an acid-catalyzed condensation reaction between p-anisaldehyde and the compound on the TLC plate.[12] Under the strongly acidic and heating conditions, p-anisaldehyde acts as an electrophile. It reacts with nucleophilic compounds (such as phenols, alcohols, and even some ethers) on the plate.[7] This reaction leads to the formation of highly conjugated systems, often triphenylmethane-type dyes, which are intensely colored.[12] The specific color produced can depend on the structure of the analyte. For benzodioxin acetonitriles, the oxygen atoms in the dioxin ring could potentially participate in this condensation, leading to colored products.

Anisaldehyde_Mechanism cluster_reactants Reactants cluster_conditions Conditions Anisaldehyde p-Anisaldehyde (Electrophile) Product Highly Conjugated Product (Colored Spot) Anisaldehyde->Product Nucleophile Analyte (e.g., Benzodioxin Moiety) (Nucleophile) Nucleophile->Product Acid H₂SO₄ (Acid Catalyst) Acid->Product Catalyzes Heat Heat (Δ) Heat->Product Promotes

Caption: Simplified reaction scheme for p-anisaldehyde staining.

Experimental Protocol
  • Stain Preparation: In a fume hood, carefully prepare the stain. A common recipe involves adding 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol.[7] The solution should be stored in a foil-wrapped jar to protect it from light.[7][13]

  • Staining: Dip the dried TLC plate quickly and smoothly into the staining solution.

  • Development: Wipe the back of the plate and gently warm it with a heat gun. Colors will develop as the plate is heated. It is crucial to apply heat evenly and to stop when the spots have reached maximum color intensity, before the background begins to char or darken significantly.[13]

Comparative Performance Summary

The selection of an appropriate visualization method depends on the specific requirements of the analysis, such as the need for sample preservation, sensitivity, and the chemical nature of the compounds of interest.

MethodMechanismSelectivitySensitivityEase of UseDestructive?
UV Light UV absorbance quenches fluorescenceGood for aromatic & conjugated systemsModerateVery EasyNo
Iodine Vapor Weak charge-transfer complex formationGeneral for most organic compoundsModerateEasySemi
KMnO₄ Stain Oxidation of functional groupsBroad; for oxidizable groupsHighEasyYes
p-Anisaldehyde Acid-catalyzed condensationGood for nucleophilic compoundsHighModerateYes

Conclusion and Recommendations

For the routine analysis of benzodioxin acetonitrile compounds, a two-step visualization process is recommended for maximum confidence and information gathering:

  • Primary Visualization with UV Light: Always begin with non-destructive UV visualization at 254 nm. The aromatic nature of the benzodioxin core makes these compounds ideally suited for this technique. It provides immediate information without compromising the sample for further analysis.

  • Secondary Confirmation with a Destructive Stain: Following UV analysis, use a destructive stain to confirm the presence of spots and to visualize any potential UV-inactive impurities or byproducts.

    • For general, high-contrast detection , the potassium permanganate (KMnO₄) stain is an excellent choice due to its high sensitivity and broad reactivity.[7]

    • If differentiating between closely related derivatives is necessary, the p-anisaldehyde-sulfuric acid stain may offer an advantage, as it can produce a range of colors that could be correlated with specific structural features.[8]

By employing this sequential approach, researchers can leverage the speed and non-destructive nature of UV light while ensuring comprehensive detection with a sensitive chemical stain, thereby enhancing the trustworthiness and scientific integrity of their TLC results.

References

  • TLC Stains. (n.d.). University of Colorado Boulder.
  • How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation? (2014, February 9). ResearchGate. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • TLC stains. (n.d.). Organic Chemistry.
  • Magic Formulas: TLC Stains. (n.d.). University of Rochester. Retrieved from [Link]

  • Unlocking the Secrets of Anisaldehyde Staining in TLC. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

  • How to: TLC Visualization using Permanganate Stain | WSU Chemistry |. (2019, June 11). YouTube. Retrieved from [Link]

  • Nichols, L. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Thin Layer Chromatography. (n.d.).
  • 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! (2023, May 14). Dr. Aman. Retrieved from [Link]

  • How to prepare and store anisaldehyde tlc staining solution? (2017, April 17). Chemistry Stack Exchange. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • The iodine staining technique for TLC analysis. (2021, April 1). YouTube. Retrieved from [Link]

  • Can I use Iodine staining for Preparative TLC? (2013, December 10). ResearchGate. Retrieved from [Link]

  • Thin Layer Chromatography. (2020, March).
  • TLC Visualization Solutions. (n.d.).
  • Thin Layer Chromatography (TLC) Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Stains for Developing TLC Plates. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • How to detect compounds on TLC plates? (2025, December 19). Filter-Bio Blog. Retrieved from [Link]

  • TLC Stains/Dips. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Comparative Study of Fluorescent Dyes for TLC Detection of Arson Accelerants. (2025, April 15). IJSAT. Retrieved from [Link]

  • ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. (n.d.).

Sources

Comparative

Comparative Guide: 1,4-Benzodioxan-6-acetonitrile vs. Benzyl Cyanide

Executive Summary This guide provides a technical comparison between Benzyl Cyanide (Phenylacetonitrile) and its electron-rich analog, 1,4-Benzodioxan-6-acetonitrile (also known as (2,3-dihydro-1,4-benzodioxin-6-yl)aceto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Benzyl Cyanide (Phenylacetonitrile) and its electron-rich analog, 1,4-Benzodioxan-6-acetonitrile (also known as (2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile).

While both reagents serve as C2-synthons for phenethylamine scaffolds, their reactivity profiles diverge significantly due to the electronic influence of the 1,4-benzodioxin ring. Benzyl cyanide serves as the baseline for benzylic nucleophilicity, whereas the benzodioxin derivative exhibits lower acidity at the


-position but higher ring reactivity  toward electrophiles. This distinction dictates the choice of base, solvent, and protecting groups in multi-step synthesis, particularly in the development of adrenergic antagonists (e.g., WB4101, Doxazosin).
FeatureBenzyl Cyanide1,4-Benzodioxan-6-acetonitrile
CAS 140-29-410411-45-7
Structure Unsubstituted Phenyl RingEthylenedioxy-substituted Ring
Electronic Nature Mildly Electron Withdrawing (Induction)Strongly Electron Donating (+M)

-Proton Acidity
High (

in DMSO)
Lower (Estimated

)
Physical State Oily Liquid (mp -23.8°C)Crystalline Solid
Primary Hazard Acute Toxicity (Cyanide release), VolatileIrritant, Lower Volatility

Molecular Architecture & Electronic Theory

The divergence in reactivity stems from the electronic "push-pull" dynamics at the benzylic position.

Electronic Effects on the -Carbanion

To utilize these nitriles as nucleophiles (e.g., in alkylation), one must first generate the


-carbanion.
  • Benzyl Cyanide: The phenyl ring stabilizes the negative charge through resonance. While the ring is inductively withdrawing, the delocalization of the lone pair into the

    
    -system is effective.
    
  • 1,4-Benzodioxan-6-acetonitrile: The oxygen atoms at positions 1 and 4 of the dioxane ring exert a strong positive mesomeric effect (+M) . They pump electron density into the benzene ring.

    • Consequence: The aromatic ring is already electron-rich. It is less willing to accept additional electron density from the benzylic carbanion. This destabilizes the carbanion relative to benzyl cyanide, making the

      
      -protons less acidic  (thermodynamically harder to deprotonate).
      
Visualization of Electronic Conflict

The following diagram illustrates the resonance competition in the benzodioxin derivative that leads to reduced acidity.

ElectronicEffects Benzodioxin 1,4-Benzodioxan-6-acetonitrile Oxygens Dioxane Oxygens (Lone Pairs) Ring Aromatic Ring (Electron Rich) Oxygens->Ring +M Effect (Donation) Conflict Electronic Conflict: Ring repels extra charge from α-Carbon Ring->Conflict AlphaC α-Carbon (Protonated) AlphaC->Ring Resonance Attempt AlphaC->Conflict Base Base (B:) Base->AlphaC Deprotonation

Caption: The electron-donating oxygen atoms increase electron density in the ring, opposing the delocalization of the negative charge from the


-carbon, thereby increasing the 

.

Reactivity Profiles & Experimental Implications[1][2]

Nucleophilic Substitution (Alkylation)

When performing mono- or dialkylation:

  • Benzyl Cyanide:

    • Base: Standard bases like Sodium Ethoxide (NaOEt) or 50% NaOH (Phase Transfer Catalysis) are sufficient.

    • Kinetics: Fast deprotonation.

    • Selectivity: Mono-alkylation can be challenging; dialkylation is a common byproduct due to the high acidity of the mono-alkylated product.

  • 1,4-Benzodioxan-6-acetonitrile:

    • Base: Requires slightly stronger or more hindered bases to ensure clean deprotonation without side reactions. Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) in THF are preferred over hydroxides to avoid hydrolysis competition.

    • Kinetics: Slower deprotonation.

    • Advantage: The increased steric bulk of the benzodioxin ring often improves mono-alkylation selectivity compared to the smaller phenyl ring.

Electrophilic Aromatic Substitution (EAS)

This is the most critical differentiator for process safety and impurity profiling.

  • Benzyl Cyanide: The cyanomethyl group is a deactivator. The ring is relatively inert to ambient oxidation.

  • 1,4-Benzodioxan-6-acetonitrile: The ring is highly activated .

    • Risk: In the presence of oxidizing agents or strong electrophiles (e.g., during acidic hydrolysis or nitration), the ring can easily undergo substitution or oxidative degradation (opening of the dioxane ring).

    • Protocol Adjustment: Avoid strong oxidizing acids (e.g.,

      
      ). Use mild Lewis acids for cyclizations.
      

Experimental Protocols

Protocol A: Phase-Transfer Alkylation (Benzyl Cyanide)

Best for: Simple alkyl chains, cost-effective scale-up.

  • Mix: Benzyl cyanide (1.0 eq), Alkyl Halide (1.1 eq), and TEBA (Triethylbenzylammonium chloride, 0.05 eq).

  • Add: 50% NaOH solution dropwise at 0°C.

  • Stir: Vigorously at RT for 2-4 hours. Exotherm is likely.

  • Workup: Dilute with water, extract with Toluene.

Protocol B: Controlled Alkylation (1,4-Benzodioxan-6-acetonitrile)

Best for: Complex synthesis (e.g., Isoquinoline precursors), high value.

  • Inert Atmosphere: Flame-dry flask,

    
     atmosphere.
    
  • Deprotonation: Dissolve 1,4-benzodioxan-6-acetonitrile (1.0 eq) in anhydrous THF. Cool to -78°C. Add LDA (1.05 eq) slowly. Stir for 30 mins.

    • Note: The solution often turns deep yellow/orange, indicating the delocalized anion.

  • Addition: Add Alkyl Halide (1.0 eq) dissolved in THF dropwise.

  • Warm: Allow to warm to RT over 2 hours.

  • Quench: Saturated

    
    .
    
Protocol C: Isoquinoline Cyclization (Bischler-Napieralski Variant)

The electron-rich benzodioxin ring facilitates cyclization, a common route for drugs like Doxazosin .

ReactionWorkflow Start 1,4-Benzodioxan-6-acetonitrile Step1 Step 1: Reduction (LiAlH4 or H2/Pd) Target: Phenethylamine Start->Step1 Reduction Step2 Step 2: Acylation (Acid Chloride/Anhydride) Step1->Step2 Amide Formation Step3 Step 3: Cyclization (POCl3, Reflux) Step2->Step3 Bischler-Napieralski Product Product: Substituted Dihydroisoquinoline Step3->Product Intramolecular EAS

Caption: The electron-rich nature of the benzodioxin ring significantly lowers the activation energy for the cyclization step (Step 3) compared to unsubstituted benzyl cyanide.

Safety & Stability Matrix

ParameterBenzyl Cyanide1,4-Benzodioxan-6-acetonitrile
Toxicity High . Metabolizes to release cyanide. Fatal if inhaled/swallowed.Moderate . Harmful if swallowed. Irritant.
Volatility Moderate.[1] Vapor pressure requires fume hood.Low. Solid at RT. Dust hazard.[2][3][4]
Storage Store under inert gas. Oxidizes slowly to benzoic acid derivatives.Stable solid. Keep away from strong oxidizers.
Waste P-listed waste (US EPA). Requires specific cyanide destruction.Treat as hazardous organic waste.

Critical Note: While the benzodioxin derivative is less volatile, do not underestimate the nitrile hazard . Both compounds can liberate HCN under strong acidic conditions or high heat. Always verify quench water pH > 10 before disposal to ensure cyanides remain as salts.

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 1,4-Benzodioxan-6-yl methyl ketone (Analogous Structure).[4] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76143, 1,4-Benzodioxan-6-yl methyl ketone.[5] Retrieved from

  • Idris, N., Anderson, A.J., & Bakare, O. (2022).[6][7] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[6][7][8] Retrieved from

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.
  • Vlachou, M., et al. (2002). Synthesis of C4-Substituted Isoquinolines. The Open Medicinal Chemistry Journal. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile: Laboratory Disposal &amp; Handling Guide

CAS: 17616-56-7 Synonyms: (1,4-Benzodioxan-6-yl)acetonitrile; 1,4-Benzodioxane-6-acetonitrile Molecular Formula: C₁₀H₉NO Primary Application: Pharmaceutical intermediate (e.g., Doxazosin synthesis, -adrenergic blockers)....

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 17616-56-7 Synonyms: (1,4-Benzodioxan-6-yl)acetonitrile; 1,4-Benzodioxane-6-acetonitrile Molecular Formula: C₁₀H₉NO Primary Application: Pharmaceutical intermediate (e.g., Doxazosin synthesis,


-adrenergic blockers).
Part 1: Hazard Assessment & Scientific Rationale

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard before defining the protocol. This compound presents a dual-hazard profile derived from its two primary pharmacophores: the nitrile group and the benzodioxane ring .

  • The Nitrile Moiety (-C≡N):

    • The Threat: Under acidic conditions or metabolic processing, the nitrile group can release cyanide ions (

      
      ) or hydrogen cyanide (
      
      
      
      ) gas. While this specific molecule is a stable solid, it must be treated as a cyanide-generating precursor.
    • Disposal Implication: Absolute segregation from acidic waste streams is non-negotiable to prevent the formation of lethal HCN gas.

  • The Benzodioxane Ring:

    • The Threat: This bicyclic ether is highly stable and lipophilic. It facilitates the compound's entry into biological systems (bioavailability), meaning it poses a chronic toxicity risk to aquatic life if leached into the environment.

    • Disposal Implication: Aqueous disposal (drain) is strictly prohibited. High-temperature incineration is the only validated method to break the ether linkages effectively.

Part 2: Pre-Disposal Segregation & Stabilization

Effective disposal begins at the bench, not the waste bin. You must segregate this compound based on its physical state and chemical compatibility.

Critical Incompatibility Matrix
  • 
     ACIDS:  Contact liberates HCN gas.
    
  • 
     STRONG OXIDIZERS:  Risk of exothermic reaction and fire; potential formation of nitrogen oxides (
    
    
    
    ).
  • 
     AQUEOUS DRAINS:  Prohibited due to aquatic toxicity and insolubility.
    
Table 1: Waste Stream Segregation Criteria
Waste StateCompositionCorrect Waste StreamContainer Type
Solid Pure powder, filter cakes, contaminated gloves/paper.Solid Toxic Organic HDPE Wide-Mouth Jar
Liquid Dissolved in organic solvents (DCM, EtOAc, Methanol).Organic Solvents (Non-Halogenated) Safety Can / Glass Bottle
Trace Rinsate with <1% concentration.Solvent Waste Glass Bottle
Part 3: Operational Disposal Procedures
Protocol A: Solid Waste (Primary Method)

Applicable for: Expired reagents, synthesis yield, spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for heavy solids.

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile.

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

    • Warning: Add text "NITRILE - DO NOT ACIDIFY."

  • Packing: Transfer solids using a disposable spatula. Do not generate dust.[1] If dust is visible, dampen slightly with an inert solvent (e.g., ethanol) to suppress lofting.

  • Sealing: Screw the lid tight. Tape the lid if the container is being transferred to a central accumulation area.

Protocol B: Liquid Waste (Mother Liquors)

Applicable for: Reaction mixtures, filtrates.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Organic Solvent" stream.

    • If dissolved in DCM/Chloroform: Segregate into Halogenated Waste .[2]

    • If dissolved in MeOH/EtOAc/Acetone: Segregate into Non-Halogenated Waste .

  • pH Verification: Before adding to a commingled waste drum, check the pH of your solution. It must be Neutral (pH 7) or Basic (pH > 8).

    • Corrective Action: If acidic, neutralize carefully with saturated Sodium Bicarbonate (

      
      ) before adding to the waste container.
      
  • Transfer: Pour into the waste container using a funnel. Avoid splashing.

Protocol C: Emergency Spill Management
  • Immediate Action for Powder Spills *

  • Evacuate & Ventilate: If a large amount (>10g) creates a dust cloud, evacuate the immediate area to let dust settle.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, safety goggles, and a P95/N95 particulate respirator.

  • Dry Cleanup:

    • Do NOT use water initially (spreads contamination).

    • Cover the spill with a damp paper towel (dampened with ethanol or water) to trap dust.

    • Scoop the material and the towel into a wide-mouth waste jar.

  • Surface Decontamination: Wipe the area with a 1% Sodium Hydroxide (

    
    ) solution (to hydrolyze trace nitriles), followed by water.
    
Part 4: Disposal Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidCont Container: HDPE Wide-Mouth Jar SolidPath->SolidCont SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling Labeling: 'Toxic Organic' + 'Nitrile' SolidCont->Labeling Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., EtOAc, MeOH) SolventCheck->NonHalo AcidCheck CRITICAL: Check pH Is it Acidic? Halo->AcidCheck NonHalo->AcidCheck Neutralize Neutralize with NaHCO3 (Prevent HCN formation) AcidCheck->Neutralize Yes (Risk!) AcidCheck->Labeling No (Safe) Neutralize->Labeling Final Ship for Incineration (High Temp) Labeling->Final

Figure 1: Decision tree for the safe segregation and packaging of benzodioxin-nitrile waste.

Part 5: References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. [Link]

  • PubChem. (2024). Compound Summary: (1,4-Benzodioxan-6-yl)acetonitrile. National Library of Medicine. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

CAS Number: 17253-10-0 Formula: C₁₀H₉NO₂ Molecular Weight: 175.18 g/mol Physical State: Solid (typically off-white to pale yellow powder) Part 1: Executive Safety Directive From the Desk of the Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 17253-10-0 Formula: C₁₀H₉NO₂ Molecular Weight: 175.18 g/mol Physical State: Solid (typically off-white to pale yellow powder)

Part 1: Executive Safety Directive

From the Desk of the Senior Application Scientist:

Do not mistake this compound for the common solvent "acetonitrile." While they share a nitrile functional group, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile is a functionalized aryl acetonitrile intermediate, often used as a scaffold in the synthesis of adrenergic and serotonergic receptor modulators (e.g., Guanadrel analogs).

The Critical Hazard: The primary risks are acute toxicity (oral, dermal, inhalation) and irritation . As an organic nitrile, this compound possesses the potential for metabolic release of cyanide ions (in vivo), though typically slower than aliphatic nitriles. Furthermore, the benzodioxan moiety suggests potential biological activity, requiring this substance to be handled as a Performance-Based Control Band (PBCB) 3 compound until specific potency data proves otherwise.

Core Operational Rule: Treat all dust as bioactive. Zero skin contact is the absolute standard.

Part 2: Hazard Assessment & PPE Matrix[1][2][3][4]

Hazard Identification (GHS Classification)

Based on structural analogs and specific safety data for CAS 17253-10-0:

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[3]

PPE Specification Matrix
Protection ZoneRequired EquipmentTechnical Justification
Respiratory Engineering Control Primary: Certified Chemical Fume Hood or Powder Containment Hood.PPE Secondary: N95/P100 Respirator (only if outside hood).The H332/H335 designation indicates mucosal irritation and systemic toxicity via inhalation. Dust control is paramount.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Note: Standard safety glasses are insufficient for powders.Prevents fine particulate migration around the lens and protects against splashes if dissolved in solvent.
Dermal (Hand) Double Nitrile Gloves (Minimum 5 mil outer, 4 mil inner).Technique: Inspect for pinholes. Change immediately upon contamination.[1][4]Nitriles provide excellent resistance to solid organic particulates. Double gloving mitigates the risk of micro-tears during equipment manipulation.
Dermal (Body) Lab Coat (Buttoned, high neck) + Tyvek® Sleeves (Disposable).Wrist gaps are the #1 exposure point. Disposable sleeves bridge the gap between glove and coat.

Part 3: Operational Workflow

Hierarchy of Controls (Visualized)

SafetyHierarchy cluster_0 Most Effective: Engineering Controls cluster_1 Intermediate: Administrative Controls cluster_2 Last Line: PPE Hood Chemical Fume Hood (Face Velocity: 80-100 fpm) Balance Static-Dissipative Balance Enclosure Hood->Balance Containment SOP SOP: Zero Skin Contact Balance->SOP Procedure Gloves Double Nitrile Gloves SOP->Gloves Protection Hygiene Post-Handling Wash Protocol Gloves->Hygiene Decontamination Goggles Splash Goggles caption Figure 1: Operational Safety Hierarchy for Handling Solid Aryl Acetonitriles

Step-by-Step Handling Protocol
Phase A: Preparation
  • Static Control: This powder may be electrostatic.[3] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "flying powder."

  • Solvent Selection: If dissolving, be aware that using DMSO or DMF (skin penetrating solvents) significantly increases the risk of systemic toxicity via skin absorption. Recommendation: Dissolve in the least penetrating solvent possible for your reaction (e.g., Ethanol or Ethyl Acetate) if feasible.

Phase B: Weighing & Transfer
  • Containment: Perform all weighing inside a fume hood or a dedicated powder enclosure.

  • Technique: Use a disposable anti-static weighing boat. Do not use spatulas that have been used for strong acids (potential for HCN generation if trace acid contacts the nitrile).

  • Transfer: Dissolve the solid immediately after weighing if possible, to transition from a "dust hazard" (hard to contain) to a "liquid hazard" (easier to handle).

Phase C: Reaction Monitoring
  • Acid Warning: If the reaction involves strong acids (e.g., hydrolysis of the nitrile), ensure the system is vented to a scrubber or high-efficiency exhaust. The hydrolysis of acetonitriles can release trace Hydrogen Cyanide (HCN) gas before full conversion.

  • Spill Response:

    • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (if water compatible) or oil-impregnated sweeping compound, then wipe up.

    • Solution Spill: Absorb with vermiculite or spill pads.

Part 4: Disposal & Decontamination

The "Self-Validating" Disposal System: Do not simply pour this into the "Organic Waste" container without thought.

  • Segregation: Segregate waste streams containing this compound from strong acids .[5] Mixing nitriles with acidic waste streams can theoretically generate HCN gas in the waste container over time.

  • Labeling: Clearly tag the waste container: "Contains Organic Nitriles - DO NOT ACIDIFY."

  • Container: Use high-density polyethylene (HDPE) or glass containers.

Decontamination of Glassware:

  • Rinse glassware with acetone or ethanol inside the fume hood.

  • Collect the first rinse as hazardous waste.

  • Wash with soap and water only after the organic rinse has removed the bulk material.

Part 5: Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes .[3] Do not use alcohol or solvents to wash skin (increases absorption).

  • Eye Contact: Flush with water for 15 minutes.[6][7][8] Hold eyelids open.

  • Cyanide Antidote: While this is an organic nitrile and not a simple cyanide salt, medical personnel should be informed of the "Nitrile" structure in case of massive exposure, as metabolic cyanide poisoning is a theoretical risk.

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile.

  • PubChem. (2025).[2][9] Compound Summary: 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (CID 4737346).[10] National Library of Medicine.

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Nitriles.

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile
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